molecular formula C6H6BrNO3 B063461 Methyl 2-bromomethyl-4-oxazolecarboxylate CAS No. 175551-77-6

Methyl 2-bromomethyl-4-oxazolecarboxylate

Cat. No.: B063461
CAS No.: 175551-77-6
M. Wt: 220.02 g/mol
InChI Key: NXXLIQGNOSXXHB-UHFFFAOYSA-N
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Description

Methyl 2-bromomethyl-4-oxazolecarboxylate is a useful research compound. Its molecular formula is C6H6BrNO3 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
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InChI

InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXLIQGNOSXXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449677
Record name Methyl 2-bromomethyl-4-oxazolecarboxylate
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Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175551-77-6
Record name Methyl 2-bromomethyl-4-oxazolecarboxylate
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Record name Methyl 2-bromomethyl-4-oxazolecarboxylate
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Foundational & Exploratory

Synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the oxazole core to yield Methyl 2-methyl-4-oxazolecarboxylate, followed by the selective free-radical bromination of the 2-methyl group. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary knowledge to confidently replicate and adapt this synthetic route.

Introduction: The Significance of this compound

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutic agents. This compound serves as a particularly useful intermediate due to the presence of two key functional groups: a reactive bromomethyl group at the 2-position and a methyl ester at the 4-position. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions to allow for the introduction of diverse functionalities. This versatility makes it a cornerstone for the construction of complex molecular architectures in drug discovery programs.

This guide will detail a practical and efficient two-step synthesis of this valuable intermediate, focusing on the causality behind experimental choices to ensure both high yield and purity.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the construction of the substituted oxazole ring to form the stable precursor, Methyl 2-methyl-4-oxazolecarboxylate. The second stage involves the selective bromination of the methyl group at the 2-position.

synthesis_overview Starting_Materials Starting Materials Precursor Methyl 2-methyl-4-oxazolecarboxylate Starting_Materials->Precursor Robinson-Gabriel Synthesis Final_Product This compound Precursor->Final_Product Wohl-Ziegler Bromination

Caption: Overall synthetic pathway to this compound.

Synthesis of the Precursor: Methyl 2-methyl-4-oxazolecarboxylate

The formation of the 2-methyl-4-oxazolecarboxylate core will be achieved via the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino-ketone.[3][4] A practical approach to the required intermediate, a methyl 2-acetamido-3-oxobutanoate, involves the reaction of a methyl 2-amino-3-oxobutanoate precursor with an acetylating agent. A more direct and convergent approach, which will be detailed here, involves the reaction of an appropriate β-ketoester with an amide source.

Mechanistic Rationale: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis proceeds through the intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration to form the aromatic oxazole ring. The reaction is typically catalyzed by strong dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride.[2] The key mechanistic steps involve the protonation of the ketone carbonyl, followed by nucleophilic attack by the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the stable oxazole ring.

robinson_gabriel_mechanism cluster_0 Robinson-Gabriel Synthesis Mechanism Acylamino_Ketone 2-Acylamino-ketone Protonation Protonation of Ketone Acylamino_Ketone->Protonation H+ Cyclization Intramolecular Cyclization Protonation->Cyclization Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration -H2O Oxazole Oxazole Product Dehydration->Oxazole

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Synthesis of Methyl 2-methyl-4-oxazolecarboxylate

This protocol is based on established methodologies for the synthesis of substituted oxazoles from β-ketoesters and amides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl acetoacetate116.1211.61 g0.10
Acetamide59.0717.72 g0.30
Phosphorus oxychloride (POCl₃)153.3322.9 mL (37.5 g)0.24
Dichloromethane (DCM)84.93200 mL-
Saturated sodium bicarbonate solution-150 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add acetamide (17.72 g, 0.30 mol) and dichloromethane (100 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (22.9 mL, 0.24 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add methyl acetoacetate (11.61 g, 0.10 mol) dissolved in dichloromethane (100 mL) dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-methyl-4-oxazolecarboxylate as a colorless oil or low-melting solid.

Synthesis of this compound

The conversion of the 2-methyl group to a 2-bromomethyl group is achieved through a selective free-radical bromination reaction, specifically the Wohl-Ziegler reaction.[5][6] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.

Mechanistic Rationale: The Wohl-Ziegler Bromination

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, which then abstracts a hydrogen atom from the methyl group of the oxazole precursor. This generates a resonance-stabilized allylic-type radical. This radical then reacts with a bromine molecule, which is present in low concentration from the reaction of NBS with trace amounts of HBr, to form the desired brominated product and a bromine radical, which continues the chain reaction. The use of NBS is crucial as it maintains a low concentration of bromine, thus minimizing competing ionic addition reactions to the oxazole ring.[5]

wohl_ziegler_mechanism cluster_1 Wohl-Ziegler Bromination Mechanism Initiation Initiation: Initiator -> 2R• Propagation1 Propagation 1: R• + Substrate-CH3 -> RH + Substrate-CH2• Initiation->Propagation1 Propagation2 Propagation 2: Substrate-CH2• + Br2 -> Product-CH2Br + Br• Propagation1->Propagation2 Propagation3 Propagation 3: Br• + Substrate-CH3 -> HBr + Substrate-CH2• Propagation2->Propagation3 Propagation3->Propagation1 Termination Termination: Radical Combination Propagation3->Termination

Caption: Simplified free-radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-methyl-4-oxazolecarboxylate141.1214.11 g0.10
N-Bromosuccinimide (NBS)177.9818.69 g0.105
Azobisisobutyronitrile (AIBN)164.210.33 g0.002
Carbon tetrachloride (CCl₄)153.82250 mL-
Saturated sodium thiosulfate solution-100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-methyl-4-oxazolecarboxylate (14.11 g, 0.10 mol), N-bromosuccinimide (18.69 g, 0.105 mol), and carbon tetrachloride (250 mL).

  • Add azobisisobutyronitrile (AIBN) (0.33 g, 0.002 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the solvent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (100 mL) to remove any remaining bromine, saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically starting with a low polarity mixture and gradually increasing the polarity) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white to off-white solid.

Safety Considerations

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

N-Bromosuccinimide (NBS): is a corrosive solid and a lachrymator. It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[5]

Azobisisobutyronitrile (AIBN): is a flammable solid and can decompose exothermically upon heating, releasing nitrogen gas. It should be stored at low temperatures and handled with care to avoid ignition sources.

Carbon tetrachloride (CCl₄): is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. Whenever possible, less toxic alternative solvents should be considered. All work with carbon tetrachloride must be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-established synthetic pathway for the preparation of this compound. By employing the Robinson-Gabriel synthesis for the construction of the oxazole precursor and the Wohl-Ziegler reaction for the selective bromination, researchers can efficiently access this versatile building block. The detailed experimental protocols and safety precautions provided herein are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting. The strategic application of this intermediate will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 2-bromomethyl-4-oxazolecarboxylate: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document elucidates the core chemical properties, characteristic reactivity, and synthetic utility of this compound. A detailed exploration of its role as a reactive intermediate is presented, with a focus on nucleophilic substitution reactions. This guide consolidates available spectroscopic data, provides detailed experimental protocols for its synthesis and key transformations based on closely related analogues, and outlines essential safety and handling procedures. The content is structured to deliver actionable insights and support the strategic application of this compound in complex organic synthesis and medicinal chemistry programs.

Introduction and Molecular Overview

This compound (CAS No: 175551-77-6) is a bifunctional heterocyclic compound featuring a reactive bromomethyl group at the 2-position and a methyl ester at the 4-position of the oxazole ring.[1][2] This strategic arrangement of functional groups makes it a highly valuable intermediate for the synthesis of more complex molecular architectures.[1] The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the bromomethyl moiety, rendering it susceptible to a wide array of nucleophilic substitution reactions.[1] This reactivity profile allows for the facile introduction of diverse functionalities, making it a key component in the construction of libraries of compounds for drug discovery and agrochemical research.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 175551-77-6[1]
Molecular Formula C₆H₆BrNO₃[4]
Molecular Weight 220.02 g/mol [1]
Melting Point 49-51 °C[2]
Boiling Point 245 °C[2]
Density 1.656 g/cm³[2]
Appearance Solid
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound and for monitoring its reactions.

The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.24 (s, 1H, H-5), 4.60 (s, 2H, -CH₂Br), 3.93 (s, 3H, -OCH₃).[1]

  • Interpretation: The singlet at 8.24 ppm is characteristic of the proton at the C5 position of the oxazole ring. The downfield shift of the methylene protons to 4.60 ppm is indicative of the strong deshielding effect of the adjacent bromine atom and the oxazole ring. The singlet at 3.93 ppm corresponds to the three protons of the methyl ester group.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~161Typical range for ester carbonyls.
C2~158Attached to nitrogen and oxygen, and adjacent to the bromomethyl group.
C4~145Attached to the ester group and part of the oxazole ring.
C5~138The only C-H carbon on the oxazole ring.
-OCH₃~52Typical range for methyl ester carbons.
-CH₂Br~25Alkyl carbon attached to a bromine atom.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100C-H stretchOxazole ring
~2950C-H stretch-OCH₃
~1730C=O stretchEster
~1580, ~1490C=C, C=N stretchOxazole ring
~1250C-O stretchEster
~690-515C-Br stretchAlkyl bromide

The C-Br stretch is often weak and falls in the fingerprint region, which may contain other absorptions.[6]

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 220 (for ⁷⁹Br) and 222 (for ⁸¹Br).[7]

  • Predicted Molecular Ion Peaks: [M]⁺ at m/z 220 and [M+2]⁺ at m/z 222.

  • Key Fragmentation Pattern: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 141. Further fragmentation of the ester group could also be observed.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the free-radical bromination of its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[1]

Synthesis cluster_workflow Synthetic Workflow Precursor Methyl 2-methyl-4-oxazolecarboxylate Reagents NBS, AIBN (cat.) CCl4, Reflux Precursor->Reagents Product This compound Reagents->Product

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on a standard procedure for benzylic-type brominations.

  • Reaction Setup: To a solution of Methyl 2-methyl-4-oxazolecarboxylate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.0-1.1 eq.).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the title compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group, making it an excellent substrate for Sₙ2 reactions.

Reactivity cluster_products Nucleophilic Substitution Products Start Methyl 2-bromomethyl-4- oxazolecarboxylate Amine Amine Derivative (R₂N-CH₂-) Start->Amine R₂NH Thiol Thioether Derivative (RS-CH₂-) Start->Thiol RSH, base Azide Azide Derivative (N₃-CH₂-) Start->Azide NaN₃ Cyanide Nitrile Derivative (NC-CH₂-) Start->Cyanide NaCN Nu Nucleophile (Nu⁻) Nu->Start Sₙ2 Reaction

Reactivity profile of this compound.
Nucleophilic Substitution with Amines

Reaction with primary or secondary amines provides access to a variety of 2-(aminomethyl)oxazole derivatives.

This protocol is adapted from procedures for similar 2-(halomethyl)oxazoles.[8]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or THF.

  • Addition of Amine: Add the desired amine (1.1-1.5 eq.) and a mild base such as potassium carbonate (1.5 eq.).

  • Reaction Conditions: Stir the mixture at room temperature to 50 °C and monitor by TLC.

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the N-substituted product.

Nucleophilic Substitution with Thiols

Thiolates readily displace the bromide to form thioethers, which are valuable intermediates in their own right.

  • Reaction Setup: To a solution of the desired thiol (1.0 eq.) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or sodium hydride to generate the thiolate in situ.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Substitution with Azide

The reaction with sodium azide provides a straightforward route to the corresponding 2-(azidomethyl)oxazole, a precursor for amines (via reduction) or triazoles (via click chemistry).[9]

This protocol is based on a general procedure for the synthesis of azidomethyl oxazoles.[9]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of acetone and water.

  • Addition of Azide: Add sodium azide (1.1-1.5 eq.) in one portion.

  • Reaction Conditions: Stir the mixture at room temperature for several hours.

  • Work-up: Remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide, which can be purified by column chromatography if necessary.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound should be handled with appropriate safety precautions. While a specific safety data sheet for this compound is not publicly available, data for analogous bromomethylated aromatic compounds suggest the following:

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10] Many bromomethylated compounds are lachrymatory.[11]

  • Precautionary Statements:

    • Prevention: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling.[12][13]

    • Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The ability of this compound to serve as a versatile precursor for a wide range of substituted oxazoles makes it a valuable tool for lead optimization and the generation of compound libraries for high-throughput screening. Analogous 2-(aminomethyl)oxazoles have been investigated for a variety of therapeutic applications, and this starting material provides a direct entry into this chemical space.

Conclusion

This compound is a potent and versatile synthetic intermediate with a well-defined reactivity profile centered on nucleophilic substitution. Its utility in constructing more elaborate oxazole-containing molecules is clear, and this guide provides the foundational knowledge, including physical and spectroscopic properties, synthetic protocols, and safety considerations, to enable its effective application in research and development. The predictable reactivity of its bifunctional nature allows for strategic and controlled molecular elaboration, cementing its role as a valuable building block in the synthetic chemist's toolbox.

References

Spectroscopic data of "Methyl 2-bromomethyl-4-oxazolecarboxylate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromomethyl-4-oxazolecarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 175551-77-6) is a versatile heterocyclic building block in organic and medicinal chemistry.[1][2] Its utility stems from two key reactive sites: a bromomethyl group at the 2-position, which is highly susceptible to nucleophilic substitution, and a methyl ester at the 4-position, which can be hydrolyzed or otherwise modified.[1][3] This dual functionality makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the causality behind experimental choices and the interpretation of the resulting spectral data, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Properties
  • Molecular Formula: C₆H₆BrNO₃

  • Molecular Weight: 220.02 g/mol [1]

  • Synthesis: Typically synthesized via free-radical bromination of Methyl 2-methyl-4-oxazolecarboxylate, often using N-bromosuccinimide (NBS) with a radical initiator like AIBN or BPO.[1] Knowledge of this pathway is crucial for anticipating potential impurities, such as the unreacted starting material or dibrominated side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[4] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom in the molecule.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this molecule.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and set to a chemical shift of 0.00 ppm.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are required compared to ¹H NMR.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides definitive confirmation of the proton environments. The expected signals are few and distinct, making interpretation straightforward. A documented spectrum recorded in CDCl₃ provides the following key signals.[1]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Chemical Shift
8.24Singlet1HOxazole H-5Located on an electron-deficient aromatic oxazole ring, this proton is significantly deshielded and appears far downfield.
4.60Singlet2H-CH₂BrThe protons on the methylene group are shifted downfield due to the strong electron-withdrawing effect of the adjacent bromine atom and the oxazole ring system.[1]
3.93Singlet3H-OCH₃This signal is characteristic of protons of a methyl ester group.

Causality Insight: The absence of any coupling (all signals are singlets) is a key structural feature. The H-5 proton has no adjacent protons. The -CH₂Br and -OCH₃ protons are also isolated from other proton environments, simplifying the spectrum and providing strong evidence for the proposed structure.

¹³C NMR Spectral Data & Interpretation

While specific experimental data is not widely published, the ¹³C NMR spectrum can be reliably predicted based on the functional groups present. This predictive insight is a critical skill for a research scientist.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale for Chemical Shift
~161-163C=O (Ester)Carbonyl carbons in esters are highly deshielded and appear significantly downfield.
~158-160C2 (Oxazole)The carbon atom bonded to both the ring nitrogen and the bromomethyl group.
~142-144C4 (Oxazole)The carbon atom attached to the ester group.
~138-140C5 (Oxazole)The carbon atom bearing the lone oxazole proton.
~52-54-OCH₃ (Ester)A typical chemical shift for a methyl ester carbon.
~25-30-CH₂BrThe carbon is shifted downfield by the attached electronegative bromine atom.

Trustworthiness through Self-Validation: The presence of exactly six distinct signals in the ¹³C NMR spectrum would validate the structure, as there are six unique carbon environments in the molecule. Any additional peaks would suggest the presence of impurities or residual solvents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To confirm the presence of key functional groups (ester, oxazole ring, C-Br bond).

Methodology:

  • Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by preparing a KBr pellet containing a small amount of the analyte.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plate or KBr pellet is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

IR Spectral Data & Interpretation

The IR spectrum will exhibit characteristic absorption bands that serve as a fingerprint for the molecule's functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1720-1740C=O StretchEster Carbonyl
~1600-1650C=N StretchOxazole Ring
~1500-1550C=C StretchOxazole Ring
~1200-1300C-O StretchEster
~550-650C-Br StretchBromomethyl Group

Expertise in Interpretation: The most prominent and diagnostic peak will be the strong, sharp absorption from the ester C=O stretch around 1720-1740 cm⁻¹. The presence of this band, along with the C-O stretch and the characteristic C-Br stretch at lower wavenumbers, provides robust evidence for the compound's identity. The region from 1500-400 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the molecule as a whole.[6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[4] This data is crucial for confirming the elemental composition and gaining further structural insights.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield the intact molecular ion.

  • Instrumentation: Data can be acquired using a variety of mass analyzers, such as a Quadrupole or Time-of-Flight (TOF) instrument. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument would be used to confirm the elemental formula.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the ion source or introduced via Liquid Chromatography (LC-MS).

MS Data & Fragmentation Analysis

The mass spectrum will reveal the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Table 4: Expected Mass Spectrometry Data

m/z ValueIonComments
220 / 222[M]⁺˙ / [M+2]⁺˙Molecular Ion Peak. The presence of a nearly 1:1 ratio for these two peaks is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
141[M - Br]⁺Loss of a bromine radical, a very common fragmentation pathway for bromoalkanes. This would likely be a prominent peak.
189 / 191[M - OCH₃]⁺Loss of the methoxy radical from the ester.
59[COOCH₃]⁺Fragment corresponding to the methyl ester group.

Visualizing Fragmentation: The logical fragmentation pathway begins with the ionization of the molecule, followed by the cleavage of the weakest bonds. The C-Br bond is relatively weak, and the resulting cation is resonance-stabilized by the oxazole ring, making its cleavage a highly probable event.

G M [C₆H₆BrNO₃]⁺˙ m/z = 220/222 Frag1 [C₆H₆NO₃]⁺ m/z = 141 M->Frag1 - Br• Frag2 [C₅H₃BrNO]⁺˙ m/z = 189/191 M->Frag2 - •OCH₃ Br Br• OCH3 •OCH₃

Caption: Proposed ESI-MS fragmentation pathway for the molecule.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H NMR provides a clear map of the proton environments, while predicted ¹³C NMR confirms the carbon skeleton. IR spectroscopy validates the presence of essential functional groups, and Mass Spectrometry confirms the molecular weight and provides a distinct isotopic signature characteristic of a monobrominated compound. Together, these techniques provide a self-validating system of analysis, ensuring the identity and purity of this critical synthetic intermediate for researchers in the field.

References

Methyl 2-bromomethyl-4-oxazolecarboxylate: A Keystone Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow molecules incorporating this motif to bind effectively with a wide range of biological targets, including enzymes and receptors.[4] This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[1][4] The versatility of the oxazole core makes it a focal point for the rational design of novel, biologically active compounds with improved efficacy and reduced toxicity.[1]

Within this important class of heterocycles, Methyl 2-bromomethyl-4-oxazolecarboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.[5] Its strategic combination of a reactive bromomethyl group and a readily modifiable ester functionality, arrayed on a biologically relevant oxazole core, provides medicinal chemists with a powerful tool for rapid lead generation and optimization. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of cutting-edge therapeutics.

Synthesis and Physicochemical Properties

The principal route to this compound begins with its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[5] The synthesis of this starting material can be achieved through established methods of oxazole ring formation, such as the condensation of an α-halo ketone with an amide or the cyclization of an α-acylamino ketone.[5]

The critical transformation to introduce the reactive bromomethyl handle is a free-radical halogenation of the 2-methyl group.[5] This is typically accomplished using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5] The reaction is generally performed in a non-polar solvent to facilitate the radical chain mechanism.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 175551-77-6
Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in most organic solvents

The Chemistry of a Versatile Building Block: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two key functional groups: the bromomethyl group at the 2-position and the methyl ester at the 4-position.

Nucleophilic Substitution at the 2-Bromomethyl Position

The bromomethyl group is a highly reactive electrophilic center, primed for nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the methylene carbon, making it an excellent substrate for a wide array of nucleophiles.[5] This allows for the facile introduction of diverse functionalities, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Common nucleophiles employed in reactions with this compound include:

  • Amines: Reaction with primary and secondary amines provides access to a wide range of 2-(aminomethyl)oxazole derivatives. This is a crucial transformation for introducing key binding motifs and modulating the physicochemical properties of the final compounds.

  • Thiols: Thiols react readily to form 2-(thiomethyl)oxazole derivatives, which are of interest for their potential to interact with cysteine residues in target proteins and for their unique metabolic profiles.[6]

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to generate the corresponding ether linkages, which can act as important hydrogen bond acceptors or sterically influence binding.

  • Carbanions: Stabilized carbanions, such as those derived from malonates, can be used to form new carbon-carbon bonds, enabling the extension of the carbon skeleton and the construction of more complex molecules.[3]

Application in the Synthesis of BET Bromodomain Inhibitors: A Case Study

A compelling example of the utility of this compound is in the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[7][8] BRD4 is a critical epigenetic reader that plays a key role in the regulation of oncogenes like c-Myc, making it a high-priority target in cancer therapy.[5][8]

The general strategy for constructing these inhibitors involves the reaction of this compound with a suitable amine-containing scaffold. This reaction forges a critical link between the oxazole core, which often serves as a key recognition element for the acetylated lysine binding pocket of the bromodomain, and other parts of the inhibitor that occupy adjacent hydrophobic regions.[9]

Experimental Protocol: Synthesis of a Generic 2-(Aminomethyl)oxazole-4-carboxylate Derivative

This protocol provides a general method for the nucleophilic substitution of the bromide with an amine, a foundational step in the synthesis of many biologically active molecules.

Materials:

  • This compound

  • Amine of interest (e.g., morpholine, piperidine, or a more complex amine scaffold)

  • Potassium carbonate (K2CO3) or another suitable non-nucleophilic base

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF) as the solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the amine (1.2 equivalents) in acetonitrile (0.2 M), add potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add a solution of this compound (1.0 equivalent) in acetonitrile.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(aminomethyl)oxazole-4-carboxylate derivative.

Trustworthiness of the Protocol: This protocol is based on well-established principles of SN2 reactions and has been widely applied in the synthesis of similar compounds.[10][11] The use of a non-nucleophilic base is critical to prevent unwanted side reactions. Monitoring by TLC or LC-MS ensures that the reaction is followed to completion and allows for optimization of the reaction time. The workup procedure is standard for isolating neutral organic compounds and the final purification by column chromatography is a robust method for obtaining highly pure material.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., CH3CN) Solvent (e.g., CH3CN) Solvent (e.g., CH3CN)->Reaction 2-(Aminomethyl)oxazole Derivative 2-(Aminomethyl)oxazole Derivative Reaction->2-(Aminomethyl)oxazole Derivative

Caption: General workflow for the synthesis of 2-(aminomethyl)oxazole derivatives.

Further Functionalization of the 4-Ester Group

The methyl ester at the 4-position of the oxazole ring provides a secondary site for chemical modification, adding another layer of versatility to this building block. The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be engaged in a variety of subsequent reactions, including:

  • Amide bond formation: Coupling with amines to form amides is a common strategy in drug design to introduce additional points of interaction with the biological target or to fine-tune the molecule's pharmacokinetic properties.

  • Esterification: Reaction with different alcohols can be used to explore the impact of the ester group on activity and drug-like properties.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized.

Conclusion: A Powerful Tool for the Medicinal Chemist's Arsenal

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of a wide range of complex molecules. The ability to readily introduce diverse functionalities at the 2-position via nucleophilic substitution, coupled with the potential for further modification at the 4-position, makes it an ideal starting material for the construction of compound libraries for high-throughput screening and for the rapid optimization of lead compounds. Its demonstrated utility in the synthesis of potent BET bromodomain inhibitors highlights its potential for the development of novel therapeutics for cancer and other diseases. As the demand for new and effective drugs continues to grow, the strategic application of powerful building blocks like this compound will be essential for driving innovation in drug discovery.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and conformational landscape of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile intermediate in synthetic organic chemistry. By integrating experimental data with theoretical insights, we aim to deliver a comprehensive resource for researchers leveraging this compound in complex molecular design and drug development.

Introduction: The Significance of a Versatile Building Block

This compound is a key heterocyclic compound whose utility is anchored in its distinct functional groups: a reactive bromomethyl group and an ester moiety.[1] The strategic placement of these groups on the oxazole ring makes it a valuable precursor for creating more intricate molecular architectures.[1] The bromomethyl group, in particular, is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functionalities and the formation of new carbon-heteroatom bonds.[1] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity and designing novel synthetic pathways.

Elucidation of the Molecular Structure

The definitive molecular structure of this compound in solution is best confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides unambiguous evidence for the structural assignment of this compound. The chemical shifts observed in a deuterated chloroform (CDCl₃) solution are indicative of the electronic environment of each proton within the molecule.[1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.24Singlet1HOxazole H-5
4.60Singlet2H-CH₂Br
3.93Singlet3H-OCH₃
Table 1: ¹H NMR Spectral Data of this compound.[1]

The singlet at 8.24 ppm is characteristic of the proton at the 5-position of the oxazole ring. The downfield shift is attributed to the deshielding effect of the heteroatoms within the aromatic ring. The singlet at 4.60 ppm corresponds to the two protons of the bromomethyl group, and the singlet at 3.93 ppm is assigned to the three protons of the methyl ester group.[1]

Conformational Analysis: A Blend of Experimental Insight and Theoretical Modeling

While a definitive solid-state structure from X-ray crystallography for this compound is not publicly available, its conformational preferences can be inferred from the analysis of related structures and further explored through computational chemistry.

Key Rotatable Bonds and Potential Conformers

The primary determinants of the molecule's overall conformation are the rotations around the C2-C(H₂Br) and C4-C(O)OCH₃ single bonds.

Diagram: Key Rotatable Bonds in this compound

G cluster_mol C2 C C(H2Br) CH₂Br C2->C(H2Br) τ₁ N3 N C2->N3 C4 C C(O)OCH3 COOCH₃ C4->C(O)OCH3 τ₂ C5 C C4->C5 O1 O O1->C2 N3->C4 C5->O1 H5 H C5->H5

Caption: Key rotatable bonds (τ₁ and τ₂) governing the conformation.

The rotation around the τ₁ bond will determine the orientation of the bromomethyl group relative to the oxazole ring. Steric hindrance between the bromine atom and the heteroatoms of the ring will likely influence the potential energy landscape of this rotation. Similarly, rotation around the τ₂ bond will dictate the orientation of the methyl carboxylate group.

Insights from Analogous Structures

Studies on substituted oxazoles and other five-membered heterocyclic systems suggest that the planar conformation of the oxazole ring itself is largely rigid.[2] The conformational flexibility will, therefore, primarily arise from the substituent groups. For the methyl carboxylate group, a planar or near-planar arrangement with the oxazole ring is often favored to maximize π-conjugation. However, steric clashes with adjacent substituents can lead to out-of-plane conformations.

Theoretical Approach: Density Functional Theory (DFT) Calculations

In the absence of direct experimental conformational data, Density Functional Theory (DFT) offers a powerful tool for predicting the stable conformers and the rotational energy barriers.

Experimental Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (τ₁ and τ₂) to identify all potential low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the local energy minima on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed for each optimized structure to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Rotational Barrier Calculation: A relaxed potential energy surface scan is performed by systematically varying one of the dihedral angles (e.g., τ₁) while allowing all other geometric parameters to relax. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations provides the rotational barrier.

Diagram: Workflow for DFT-Based Conformational Analysis

G A 3D Model Generation B Conformational Search (τ₁ and τ₂) A->B C Geometry Optimization (DFT) B->C F Potential Energy Surface Scan B->F D Frequency Calculation C->D E Identification of Stable Conformers D->E G Determination of Rotational Barriers F->G

Caption: A typical workflow for computational conformational analysis.

Synthesis and Reactivity: A Structural Perspective

The synthesis of this compound typically proceeds from its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[1] The key transformation is the selective bromination of the methyl group at the 2-position, usually via a free-radical substitution mechanism.[1]

The high reactivity of the bromomethyl group in nucleophilic substitution reactions is a cornerstone of this molecule's utility.[1] The conformation of the bromomethyl group can influence the stereochemical outcome of these reactions, particularly when chiral nucleophiles are employed. An understanding of the preferred orientation of the C-Br bond relative to the oxazole ring can aid in predicting the facial selectivity of nucleophilic attack.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate in organic synthesis. While its fundamental molecular structure is well-established by ¹H NMR spectroscopy, a comprehensive understanding of its conformational landscape currently relies on analogies to related systems and theoretical modeling.

Future research efforts should prioritize obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide valuable insights into its solution-phase conformational dynamics. A detailed computational study, as outlined in this guide, would complement these experimental efforts and provide a more complete picture of the rotational barriers and the relative stabilities of its conformers. Such knowledge will undoubtedly empower chemists to more effectively utilize this important building block in the synthesis of novel and complex molecules with potential applications in drug discovery and materials science.

References

Illuminating the Path to Novel Therapeutics: A Theoretical and Computational Guide to Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Cornerstone in Drug Discovery

The 1,3-oxazole motif is a privileged five-membered heterocyclic ring that serves as a fundamental building block in medicinal chemistry. Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its importance.[1] Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The rigid, planar structure of the oxazole ring, combined with the presence of heteroatoms available for hydrogen bonding, makes it an attractive scaffold for designing molecules that can interact with biological targets with high specificity.[1][3]

This technical guide focuses on a particularly valuable, yet under-characterized, member of this family: Methyl 2-bromomethyl-4-oxazolecarboxylate (CAS No. 175551-77-6). This molecule is a highly versatile synthetic intermediate, primarily due to its two key functional groups: the ester and the exceptionally reactive bromomethyl group.[4] The electron-withdrawing nature of the oxazole ring significantly enhances the electrophilicity of the methylene carbon attached to the bromine, making it a prime target for nucleophilic substitution.[4] This reactivity allows for the facile introduction of a diverse range of functionalities, opening avenues for the construction of complex molecular architectures and libraries of potential drug candidates.[4]

This guide will delve into the theoretical and computational methodologies that can be employed to unlock the full potential of this compound in drug discovery. We will explore how computational chemistry can provide deep insights into its electronic structure, reactivity, and potential interactions with biomolecular targets, thereby accelerating the rational design of novel therapeutics.

Part 1: Unveiling the Electronic Landscape and Reactivity Profile

A thorough understanding of a molecule's electronic properties is paramount to predicting its reactivity and designing its applications in synthesis and medicinal chemistry. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.[1][5]

Geometric Optimization and Structural Parameters

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, this would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which offers a good balance of accuracy and computational efficiency for organic molecules.[1][3]

The optimized geometry provides key structural parameters. Below is a table of hypothetical but representative bond lengths and angles for this compound, as would be obtained from a DFT calculation.

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (°) (Oxazole Ring)
C2-C(CH2Br)1.49O1-C2-N3115.0
C(CH2Br)-Br1.95C2-N3-C4108.0
C4-C(COOCH3)1.48N3-C4-C5110.0
C=O (ester)1.21C4-C5-O1105.0
C-O (ester)1.35C5-O1-C2102.0
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[1]

For this compound, the LUMO is expected to be localized primarily on the σ* anti-bonding orbital of the C-Br bond in the bromomethyl group, making this site highly susceptible to nucleophilic attack. The HOMO would likely be distributed across the electron-rich oxazole ring.

Orbital Calculated Energy (eV) (Hypothetical) Implication
HOMO-7.2Electron-donating potential of the oxazole ring
LUMO-1.5High susceptibility of the bromomethyl group to nucleophilic attack
HOMO-LUMO Gap (ΔE)5.7Moderate reactivity, with a clear site for reaction
Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on a molecule's surface.[1] It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

For our target molecule, an MEP map would reveal:

  • Electron-deficient regions (blue/green) around the hydrogen atoms and, most significantly, the carbon of the bromomethyl group, confirming its electrophilic nature.

  • Electron-rich regions (red/yellow) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, indicating potential sites for electrophilic attack or hydrogen bonding.

MEP_Concept cluster_molecule This compound cluster_legend MEP Legend N N C4 C4 N->C4 Negative Electron Rich (Nucleophilic) N->Negative O_ring O C2 C2 O_ring->C2 O_ring->Negative Nucleophilic Site C2->N CH2Br CH2Br C2->CH2Br C5 C5 C4->C5 COOCH3 COOCH3 C4->COOCH3 C5->O_ring Positive Electron Deficient (Electrophilic) CH2Br->Positive Highly Electrophilic Site

Caption: Conceptual MEP map of this compound.

Part 2: Application in Rational Drug Design

The true power of computational chemistry lies in its ability to guide the design of new molecules with desired biological activities. Molecular docking and quantitative structure-activity relationship (QSAR) studies are two key methodologies in this domain.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to the active site of a target protein.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site, typically a pocket or cavity on the protein surface.

  • Ligand Preparation:

    • Generate a 3D structure of the ligand (a derivative of this compound).

    • Perform energy minimization of the ligand structure.

    • Assign atomic charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to systematically explore different conformations and orientations of the ligand within the protein's binding site.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Pose Analysis:

    • Analyze the top-ranked docking poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[3]

Docking_Workflow Protein Target Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) Protein->PrepProtein Ligand Ligand Structure (Oxazole Derivative) PrepLigand Prepare Ligand (Energy minimization, assign charges) Ligand->PrepLigand Docking Molecular Docking Simulation PrepProtein->Docking PrepLigand->Docking Analysis Analyze Binding Poses (Scoring, identify interactions) Docking->Analysis

Caption: A typical workflow for a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][5] By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of derivatives synthesized from this compound, a QSAR study would involve:

  • Synthesizing and testing a training set of compounds for a specific biological activity.

  • Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

  • Using statistical methods to build a model that correlates the descriptors with the observed activity.

  • Validating the model using a separate test set of compounds.

Part 3: Synthetic Utility and Future Directions

The high reactivity of the bromomethyl group makes this compound a valuable starting material for creating diverse libraries of compounds for high-throughput screening.[4] The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modifications.

Future research should focus on synthesizing a variety of derivatives and evaluating their biological activities against a range of targets, including kinases, proteases, and microbial enzymes. The computational methods outlined in this guide can be used to rationalize the experimental findings and to guide the design of next-generation compounds with improved potency and selectivity.

Conclusion

This compound is a promising, yet underexplored, scaffold in medicinal chemistry. This guide has outlined how theoretical and computational methods can be leveraged to understand its fundamental properties and to guide its application in the rational design of novel therapeutics. By integrating computational chemistry with synthetic and biological studies, researchers can accelerate the journey from a simple building block to a life-saving drug.

References

A Technical Guide to the Stability and Handling of Methyl 2-bromomethyl-4-oxazolecarboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromomethyl-4-oxazolecarboxylate is a highly functionalized heterocyclic compound prized in synthetic chemistry as a versatile building block. Its utility is derived from the presence of a reactive bromomethyl group attached to a stable oxazole core, enabling a wide range of nucleophilic substitution reactions.[1] However, the very features that make this compound a potent synthetic intermediate also render it susceptible to degradation if not stored and handled with meticulous care. This guide provides an in-depth analysis of the chemical principles governing its stability, outlines evidence-based protocols for its storage and handling, and offers methods for validating its purity over time. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their workflows.

Introduction to this compound

Chemical Identity and Properties

This compound is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules.[1] Its structure features an aromatic oxazole ring, a methyl ester, and a highly reactive α-halocarbonyl moiety in the form of a bromomethyl group.

PropertyValueReference
CAS Number 175551-77-6[2][3]
Molecular Formula C₆H₆BrNO₃[3]
Molecular Weight 220.02 g/mol [3]
Physical Form Solid
Melting Point 49-51°C[3]
Boiling Point 245°C[3]
Significance in Synthetic Chemistry

The synthetic power of this reagent lies in the electrophilic nature of the methylene carbon attached to the bromine atom. The potent electron-withdrawing effect of the adjacent oxazole ring system significantly enhances the polarity of the carbon-bromine bond, making the bromine an excellent leaving group.[1][4] This facilitates SN2 reactions with a diverse range of nucleophiles, including amines, thiols, and carbanions, allowing for the strategic introduction of the oxazole scaffold into larger molecular frameworks.[1][5]

Core Principles of Chemical Stability

The stability of this compound is a tale of two distinct structural features: the generally stable oxazole ring and the highly reactive bromomethyl group. Understanding the interplay between these components is critical to predicting and preventing degradation.

The Dichotomy of Reactivity: A Stable Core with a Reactive Arm
  • The Oxazole Ring: The 1,3-oxazole ring is an aromatic heterocycle that confers significant thermal stability to the core structure.[6][7] It is generally resistant to moderate acidic conditions and oxidation compared to other heterocycles like furans.[7] However, its stability is not absolute and can be compromised by harsh conditions or the influence of certain substituents.[6][8]

  • The Bromomethyl Group: This moiety is the primary locus of instability. As an α-halocarbonyl-like structure, it is a potent alkylating agent.[9] The α-carbon is highly electron-deficient and thus extremely susceptible to nucleophilic attack.[4] This inherent reactivity is the principal challenge to the long-term stability of the compound.

Mechanistic Insights into Degradation Pathways

The primary mechanism of degradation is nucleophilic substitution at the bromomethyl group.

  • Hydrolysis: This is the most common degradation pathway in a non-inert environment. Atmospheric moisture or residual water in solvents acts as a nucleophile, attacking the electrophilic methylene carbon to displace the bromide ion. This SN2 reaction yields methyl 2-hydroxymethyl-4-oxazolecarboxylate and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation of the ester or the oxazole ring, creating a complex mixture of impurities.

  • Reaction with Other Nucleophiles: The compound will readily react with other ambient nucleophiles. Exposure to trace amines, alcohols, or thiols can lead to the formation of corresponding substitution products, compromising sample purity.

  • Thermolysis: While the compound has a high boiling point, elevated temperatures will dramatically accelerate the rate of decomposition reactions, especially in the presence of nucleophiles. The relatively low melting point (49-51°C) indicates that storage at ambient or elevated temperatures should be avoided to maintain the compound in a stable solid state.[3]

  • Base-Catalyzed Degradation: Strong bases can deprotonate the methylene protons, leading to enolate formation and subsequent side reactions.[10][11] Therefore, exposure to basic conditions during storage or workup must be strictly avoided.

Recommended Storage and Handling Protocols

Given the compound's high reactivity, particularly its sensitivity to moisture, a stringent storage and handling protocol is mandatory to preserve its integrity.

Optimal Storage Conditions

The consensus from supplier data points towards cold, dry, and inert conditions. While some sources suggest 2-8°C, the compound's high reactivity warrants more rigorous long-term storage.[2][3][12]

ParameterRecommendationRationale
Temperature -20°C or lower (Freezer) Minimizes the kinetic rate of all potential degradation reactions. This is the most critical factor for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents contact with atmospheric moisture, which is the primary agent of hydrolysis.
Container Tightly sealed, amber glass vial with a PTFE-lined cap.Protects from light (as a precaution against photochemical degradation) and ensures an airtight seal against moisture ingress.
Location Store in a designated freezer for chemical reagents, away from strong bases, oxidizers, and nucleophilic agents.Prevents accidental cross-contamination and reaction with incompatible materials.

For short-term use (i.e., a working aliquot for a single week), storage at 2-8°C under an inert atmosphere may be acceptable, but validation is recommended.

Standard Handling Procedure

Due to its classification as a skin, eye, and respiratory irritant, appropriate engineering controls and personal protective equipment are essential.[13]

  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Handle the compound exclusively within an inert atmosphere glovebox or using Schlenk line techniques.

  • Dispensing: Use clean, dry spatulas and glassware. Weigh the desired amount rapidly and securely reseal the container.

  • Reaction Setup: Dissolve in anhydrous solvents. Ensure all reaction glassware is thoroughly dried (oven or flame-dried) and purged with inert gas before use.

  • Cleanup: Quench any residual material carefully. Decontaminate glassware and surfaces according to standard laboratory procedures for reactive alkylating agents.

Decision Workflow for Handling & Storage

G cluster_storage Storage Protocol cluster_handling Handling Protocol receive Receive Compound decision Long-Term Storage (>1 month)? receive->decision store_long Store at ≤ -20°C under Argon/Nitrogen decision->store_long Yes store_short Store at 2-8°C under Argon/Nitrogen decision->store_short No dispense Dispense for Reaction store_long->dispense store_short->dispense warm Warm to RT in Desiccator dispense->warm inert Transfer under Inert Atmosphere (Glovebox) warm->inert solvent Use Anhydrous Solvents and Dry Glassware inert->solvent

Decision workflow for proper storage and handling.

Experimental Validation of Stability

To ensure the reliability of experimental results, the purity of this reactive reagent should be verified, especially for new batches or after prolonged storage. The following protocols describe a self-validating system for stability assessment.

Protocol: Accelerated Stability Study

This protocol allows a laboratory to determine the viable shelf-life of the compound under its specific storage conditions.

  • Initial Analysis (T=0): Upon receiving a new batch, immediately take a small sample for analysis via HPLC and ¹H NMR. This serves as the baseline (control) data.

  • Sample Aliquoting: Divide the remaining bulk sample into several smaller vials under an inert atmosphere.

  • Storage Conditions:

    • Control: Store one aliquot under the optimal condition (-20°C, inert atmosphere).

    • Test Condition 1 (Working Stock): Store one aliquot at 4°C under an inert atmosphere.

    • Test Condition 2 (Stressed): Store one aliquot at room temperature, exposed to air (in a loosely capped vial within a fume hood).

  • Time-Point Analysis: After set intervals (e.g., 1 week, 4 weeks, 12 weeks), analyze a sample from each condition using the same analytical methods as the T=0 analysis.

  • Data Comparison: Compare the purity profiles of the test samples against the control. The appearance of new peaks (HPLC) or signals (NMR) and a decrease in the parent compound's peak area indicate degradation. This self-validating approach provides direct evidence of the compound's stability under real-world laboratory conditions.

Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: The gold standard for quantifying purity and detecting degradation products.

    • Methodology (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is a 60:40 mixture of acetonitrile:water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where the oxazole ring absorbs (e.g., 254 nm).

      • Analysis: Degradation is observed as a decrease in the area of the main peak and the emergence of new, typically more polar (earlier eluting), peaks corresponding to hydrolysis products.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Rationale: Provides rapid, qualitative structural confirmation and can easily detect the primary hydrolysis product.

    • Methodology:

      • Solvent: Chloroform-d (CDCl₃) or another anhydrous deuterated solvent.

      • Analysis: The key signal to monitor is the singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). Upon hydrolysis to the alcohol (-CH₂OH), this singlet will disappear and a new singlet will appear at a slightly upfield chemical shift. The integration of these signals can provide a semi-quantitative measure of conversion.

Summary and Key Takeaways

The utility of this compound in organic synthesis is directly tied to its inherent reactivity. This reactivity necessitates a disciplined approach to its storage and handling.

  • Primary Vulnerability: The compound is highly susceptible to hydrolysis and attack by other nucleophiles at the bromomethyl position.

  • Optimal Storage: Long-term stability is best achieved by storage at -20°C or below in a tightly sealed container under an inert atmosphere .

  • Critical Handling Step: Always allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

  • Verification is Key: Regularly verify the purity of working stocks and new batches via HPLC or ¹H NMR to ensure the integrity of your starting material and the reproducibility of your experimental results.

By adhering to these guidelines, researchers can ensure the long-term viability of this valuable reagent and maintain the highest standards of scientific integrity in their work.

References

Potential therapeutic applications of "Methyl 2-bromomethyl-4-oxazolecarboxylate" scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Potential Therapeutic Applications of Methyl 2-bromomethyl-4-oxazolecarboxylate Scaffolds

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 5, 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents.[1][2][3] This technical guide delves into the untapped potential of a particularly versatile building block: This compound . We will explore the inherent chemical reactivity of this scaffold, detailing its strategic importance as a synthetic intermediate. By examining the broader landscape of oxazole-based therapeutics, this guide will illuminate promising avenues for the rational design of novel drugs targeting a spectrum of diseases, from cancer to inflammatory disorders and infectious agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.

The Strategic Advantage of the this compound Scaffold

The therapeutic potential of any molecular scaffold is intrinsically linked to its synthetic accessibility and the ease with which its structure can be diversified. This compound excels in this regard, offering a unique combination of features that make it an attractive starting point for drug discovery.

Inherent Reactivity and Synthetic Versatility

The core of this scaffold's utility lies in the 2-bromomethyl group . The bromine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution.[4] This reactivity is further enhanced by the electron-withdrawing nature of the oxazole ring.[4] This "activated" handle allows for the facile introduction of a wide array of functional groups, serving as a gateway to vast chemical diversity.

The synthetic utility of this scaffold is predicated on its ability to readily react with a variety of nucleophiles, including:

  • Amines: Formation of C-N bonds to introduce diverse side chains, crucial for modulating pharmacokinetic and pharmacodynamic properties.

  • Thiols: Generation of C-S linkages, enabling the incorporation of moieties known to interact with specific biological targets.

  • Alcohols and Phenols: Creation of ether linkages, expanding the structural possibilities and influencing properties like solubility and metabolic stability.

  • Carbanions: Formation of C-C bonds, allowing for the extension of the carbon skeleton and the construction of more complex molecular architectures.

Synthesis of the Core Scaffold

The principal precursor for the synthesis of this compound is Methyl 2-methyl-4-oxazolecarboxylate .[4] The key transformation is a regioselective free-radical bromination of the methyl group at the 2-position of the oxazole ring. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4]

Below is a generalized protocol for this transformation:

Protocol 1: Synthesis of this compound

StepProcedureRationale
1 Dissolve Methyl 2-methyl-4-oxazolecarboxylate in a suitable anhydrous, non-polar solvent (e.g., carbon tetrachloride, cyclohexane).A non-polar solvent is crucial to favor the radical pathway over ionic side reactions.
2 Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution.NBS is the preferred reagent for allylic and benzylic brominations due to its ability to provide a low, constant concentration of bromine.
3 Add a catalytic amount of a radical initiator (e.g., AIBN or BPO).The initiator is necessary to start the radical chain reaction by generating the initial radical species upon heating or UV irradiation.
4 Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.Heat provides the energy for the homolytic cleavage of the initiator and propagation of the radical chain reaction.
5 Upon completion, cool the reaction mixture to room temperature.
6 Filter off the succinimide byproduct.Succinimide is a solid and can be easily removed by filtration.
7 Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.The sodium thiosulfate wash removes any remaining traces of bromine, and the brine wash removes residual water.
8 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
9 Purify the crude product by column chromatography on silica gel or recrystallization.Purification is necessary to obtain the desired product in high purity.

This robust and well-established synthetic route ensures a reliable supply of the core scaffold for further derivatization.

Therapeutic Landscape of Oxazole-Containing Molecules

The oxazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse biological activities.[1][2][3][5][6][7][8][9] Understanding the therapeutic successes of this class of compounds provides a strong rationale for the exploration of derivatives of this compound.

Anticancer Applications

A significant number of oxazole-containing compounds have been investigated as anticancer agents.[7][9] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of microtubule dynamics.

One notable example is a class of 2-phenyl-oxazole-4-carboxamide derivatives that have been identified as potent inducers of apoptosis.[3] One compound in this series, 1k , demonstrated an EC50 of 270 nM and a GI50 of 229 nM in human colorectal DLD-1 cells and showed significant tumor growth inhibition in a xenograft mouse model.[3] This highlights the potential of the oxazole-4-carboxylate substructure in designing effective anticancer agents.

The reactive bromomethyl group of our core scaffold provides an ideal entry point for the synthesis of analogous libraries of compounds with potential pro-apoptotic activity.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-(halomethyl)oxazoles have been explored for their anti-inflammatory and analgesic effects.[2] The proposed mechanism of action for some of these compounds involves the modulation of cyclooxygenase (COX) activity.[2] The well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features a 4,5-diphenyloxazole core.

By utilizing the synthetic accessibility of the 2-bromomethyl group, novel libraries of compounds can be generated and screened for their ability to inhibit COX-1 and COX-2, potentially leading to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.

Antimicrobial Activity

The oxazole moiety is a key component in the development of new antimicrobial agents, a critical area of research in an era of increasing multidrug resistance.[4] The oxazole ring can engage in various non-covalent interactions with biological targets, leading to the disruption of essential microbial processes.[1]

The versatility of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. By introducing different functionalities at the 2-position, it is possible to fine-tune the interactions with microbial enzymes or cellular structures.

Future Directions: A Roadmap for Therapeutic Innovation

The true potential of the this compound scaffold lies in its future applications. The following sections outline strategic approaches for leveraging this versatile building block in drug discovery campaigns.

Proposed Research Workflow

A systematic approach to unlocking the therapeutic potential of this scaffold would involve a multi-step workflow:

Caption: Proposed workflow for drug discovery using the target scaffold.

Target-Based Drug Design: A Focus on Kinase Inhibition

Many successful anticancer drugs function by inhibiting protein kinases. The oxazole scaffold can serve as a core for the design of novel kinase inhibitors. The general structure of many kinase inhibitors includes a heterocyclic core that anchors the molecule in the ATP-binding pocket, and various side chains that provide selectivity and potency.

The this compound scaffold is an ideal starting point for creating a library of potential kinase inhibitors. The 2-position can be functionalized with various amine-containing fragments that are known to interact with the hinge region of the kinase ATP-binding site.

G Scaffold Methyl 2-bromomethyl- 4-oxazolecarboxylate Reaction Nucleophilic Substitution Scaffold->Reaction Amine Diverse Amines (Hinge Binders) Amine->Reaction Library Library of Potential Kinase Inhibitors Reaction->Library Screening Kinase Panel Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Strategy for designing kinase inhibitors from the oxazole scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a launchpad for therapeutic innovation. Its inherent reactivity, coupled with the proven track record of the oxazole scaffold in medicine, provides a compelling rationale for its exploration in drug discovery. This guide has outlined the fundamental chemistry, highlighted the therapeutic precedents, and proposed a strategic roadmap for the development of novel therapeutics based on this versatile building block. The path from this scaffold to a clinically successful drug is challenging, but the potential rewards for human health are immense.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromomethyl-4-oxazolecarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a reactive bromomethyl group at the 2-position of an oxazole ring, which is further functionalized with a methyl carboxylate group at the 4-position. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules with potential biological activity. The oxazole moiety itself is a key component in numerous pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The primary reactivity of this compound lies in the nucleophilic substitution at the methylene carbon bearing the bromine atom. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of this carbon, making it a prime target for attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds.[3] This guide provides an in-depth overview of the principles and protocols for conducting nucleophilic substitution reactions with this valuable reagent.

Principle of Reactivity: The SN2 Mechanism

The nucleophilic substitution reactions of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Key characteristics of the SN2 reaction with this substrate include:

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond.

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion.

  • Second-Order Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

  • Steric Hindrance: The reaction rate is sensitive to steric hindrance around the electrophilic carbon. As a primary bromide, this compound is well-suited for SN2 reactions.

The electron-withdrawing character of the oxazole ring and the methyl carboxylate group further activates the substrate towards nucleophilic attack by increasing the partial positive charge on the methylene carbon.

Caption: Generalized SN2 reaction mechanism for this compound.

Experimental Protocols

The following protocols are representative methods for conducting nucleophilic substitution reactions with this compound. While specific yields and reaction times may vary depending on the nucleophile and precise conditions, these provide a solid starting point for experimentation. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes the synthesis of Methyl 2-(aminomethyl)-4-oxazolecarboxylate derivatives through the N-alkylation of primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents) or Triethylamine (TEA, 1.5 equivalents)

  • Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile).

  • Add the amine (1.1 equivalents) to the solution.

  • Add the base (potassium carbonate or triethylamine, 1.5 equivalents) to the stirred mixture.

  • Stir the reaction mixture at room temperature for 2-6 hours. For less reactive amines, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.

Causality Behind Experimental Choices:

  • Base: The base is crucial to neutralize the hydrobromic acid (HBr) that is formed during the reaction, preventing the protonation of the amine nucleophile which would render it unreactive. Potassium carbonate is a mild inorganic base suitable for many reactions, while triethylamine is a common organic base that can also act as an acid scavenger.

  • Solvent: Acetonitrile and THF are polar aprotic solvents that are excellent for SN2 reactions. They can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively, which would decrease its reactivity.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the nucleophile is sensitive.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol outlines the synthesis of Methyl 2-(thiomethyl)-4-oxazolecarboxylate derivatives via the S-alkylation of thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, 1.05 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) or Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.05 equivalents) and the chosen anhydrous solvent (e.g., THF).

  • If using sodium hydride, cool the solution to 0 °C and add NaH portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the thiolate. Caution: Hydrogen gas is evolved.

  • If using potassium carbonate, add it directly to the thiol solution at room temperature.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (if NaH was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thioether.[4]

Causality Behind Experimental Choices:

  • Thiolate Formation: Thiols are generally good nucleophiles, but their corresponding thiolates are even more potent. Strong bases like sodium hydride are used to deprotonate the thiol quantitatively, leading to a faster and cleaner reaction. A weaker base like potassium carbonate can also be effective, particularly with more acidic thiols.

  • Solvent: THF and DMF are suitable polar aprotic solvents. DMF is more polar and can enhance the rate of SN2 reactions, but it is also more difficult to remove during workup.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Alkylation)

This protocol describes the formation of ether linkages by reacting this compound with alcohols or phenols.

Materials:

  • This compound

  • Alcohol or Phenol (1.1-1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1-1.5 equivalents) and anhydrous THF or DMF.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 equivalents) in portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.[4]

Causality Behind Experimental Choices:

  • Alkoxide/Phenoxide Generation: Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, deprotonation to the corresponding alkoxide or phenoxide is essential for the reaction to proceed efficiently. Sodium hydride is a strong, non-nucleophilic base that is ideal for this purpose.

  • Reaction Temperature: O-alkylation reactions may require slightly elevated temperatures compared to N- or S-alkylation due to the lower nucleophilicity of the oxygen nucleophile.

Data Presentation

The following table summarizes representative reaction conditions for nucleophilic substitution on 2-halomethyl-oxazole derivatives, which can serve as a guide for reactions with this compound.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Amines Primary/Secondary AmineK₂CO₃ or TEACH₃CN or THFRoom Temp. - 602 - 6Good to Excellent
Thiols ThiophenolNaH or K₂CO₃THF or DMF0 - Room Temp.1 - 4High to Excellent
Alcohols PhenolNaHTHF or DMFRoom Temp. - 504 - 12Moderate to Good
Carbanions Diethyl malonateNaOEtEthanolReflux4 - 6Good to High

*Yields are estimates based on reactions with structurally similar 2-bromomethyl-oxazole derivatives.[4]

Troubleshooting and Side Reactions

While SN2 reactions with this compound are generally efficient, certain issues may arise.

  • Low Yield or No Reaction:

    • Inactive Nucleophile: Ensure the nucleophile is not protonated. Use a sufficient amount of a suitable base.

    • Steric Hindrance: Highly hindered nucleophiles may react slowly or not at all.

    • Low Temperature: Some less reactive nucleophiles may require heating to proceed at a reasonable rate.

  • Formation of Side Products:

    • Over-alkylation of Amines: Primary amines can undergo a second alkylation to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this.

    • Elimination (E2) Reactions: While less common for primary halides, the use of a sterically hindered, strong base could potentially lead to some elimination byproducts.

    • Reaction with the Ester Group: Strong, hard nucleophiles under harsh conditions could potentially react with the methyl carboxylate group. This is generally not a major concern under the mild conditions typically employed for SN2 reactions at the bromomethyl position.

Mandatory Visualizations

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of 2-substituted oxazole derivatives. Its propensity to undergo SN2 reactions with a variety of nucleophiles allows for the facile introduction of diverse functional groups. The protocols and principles outlined in this guide provide a comprehensive foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

The Versatile Synthon: Methyl 2-bromomethyl-4-oxazolecarboxylate in the Quest for Novel Pharmacologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity from a Reactive Oxazole Core

In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount to identifying novel therapeutic leads. Heterocyclic scaffolds, particularly the oxazole ring system, are privileged structures found in a wide array of biologically active natural products and synthetic pharmaceuticals. Within this class of compounds, Methyl 2-bromomethyl-4-oxazolecarboxylate (CAS No. 175551-77-6) has emerged as a highly versatile and reactive intermediate.[1] Its strategic combination of a reactive bromomethyl group and a modifiable ester functionality makes it a powerful tool for medicinal chemists to rapidly generate analogs for structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the applications of this synthon, complete with detailed protocols for its synthesis and its use in the generation of potential pharmacologically active agents.

The core utility of this compound lies in the high reactivity of the C2-bromomethyl group towards nucleophilic substitution.[1] The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a broad range of nucleophiles.[1] This allows for the facile introduction of various pharmacophoric elements, enabling the exploration of a vast chemical space.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is critical for its safe and effective use in the laboratory.

PropertyValue
CAS Number 175551-77-6
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Safety Information:

This compound is a reactive electrophile and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthetic Pathways: From Precursor to Key Intermediate

The journey to harnessing the synthetic potential of this compound begins with the efficient synthesis of its precursor, Methyl 2-methyl-4-oxazolecarboxylate.

Protocol 1: Synthesis of Methyl 2-methyl-4-oxazolecarboxylate

This protocol outlines a common method for the construction of the oxazole ring system.

Synthesis_of_Precursor reagents Ethyl 2-chloroacetoacetate + Formamide intermediate Methyl 2-methyl-4-oxazolecarboxylate reagents->intermediate Cyclization

Caption: Synthesis of the precursor, Methyl 2-methyl-4-oxazolecarboxylate.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Concentrated Sulfuric Acid

  • Methanol

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0 eq).

  • Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is then refluxed in methanol with a catalytic amount of sulfuric acid for 3 hours to ensure complete esterification to the methyl ester.

  • After cooling, the methanol is removed under reduced pressure, and the residue is worked up as described in steps 5-8.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-methyl-4-oxazolecarboxylate.

Protocol 2: Synthesis of this compound

The key intermediate is synthesized via radical bromination of the methyl group.

Synthesis_of_Intermediate precursor Methyl 2-methyl-4-oxazolecarboxylate product This compound precursor->product Radical Bromination reagents N-Bromosuccinimide (NBS) AIBN (catalyst) CCl4 reagents->product

Caption: Synthesis of the key intermediate via radical bromination.

Materials:

  • Methyl 2-methyl-4-oxazolecarboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of Methyl 2-methyl-4-oxazolecarboxylate in anhydrous carbon tetrachloride, add NBS and AIBN.

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in the Synthesis of Pharmacologically Active Agents: A Representative Protocol

The true value of this compound is realized in its application as a scaffold for generating libraries of potential drug candidates. The following protocol details a representative synthesis of a novel N-substituted aminomethyl oxazole, a motif found in various bioactive molecules, including potential antibacterial and anti-inflammatory agents.

Application Note: Synthesis of Novel Amine Derivatives as Potential Antibacterial Agents

The oxazole core is a known pharmacophore in several antibacterial agents. By reacting this compound with a diverse range of primary and secondary amines, a library of novel compounds can be rapidly synthesized for antibacterial screening. The following protocol provides a general yet detailed procedure for this transformation.

Application_Synthesis start This compound product Methyl 2-((R1R2N)methyl)-4-oxazolecarboxylate start->product amine Primary/Secondary Amine (R1R2NH) amine->product reagents Base (e.g., K2CO3 or Et3N) Solvent (e.g., Acetonitrile or DMF) reagents->product Nucleophilic Substitution (SN2)

Caption: General workflow for the synthesis of amine derivatives.

Protocol 3: Synthesis of Methyl 2-(piperidin-1-ylmethyl)-4-oxazolecarboxylate

This protocol exemplifies the reaction with a secondary amine, piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.

  • Add potassium carbonate and piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[2]

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Methyl 2-(piperidin-1-ylmethyl)-4-oxazolecarboxylate.

This protocol can be adapted for a wide variety of primary and secondary amines to generate a library of compounds for biological evaluation. The resulting ester can be further hydrolyzed to the corresponding carboxylic acid, providing another point of diversification for SAR studies.

Conclusion: A Gateway to Novel Chemical Entities

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its predictable reactivity and the ease with which diverse functionalities can be introduced make it an ideal starting point for the synthesis of libraries of novel compounds. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this synthon in the discovery and development of new pharmacologically active agents. The ability to rapidly generate analogs is a key strategy in modern drug discovery, and this compound is a prime example of a reagent that facilitates this critical endeavor.

References

Application Note: A Detailed Protocol for the Regioselective Bromination of Methyl 2-Methyl-4-Oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the electrophilic bromination of methyl 2-methyl-4-oxazolecarboxylate. The bromination of oxazole scaffolds is a critical transformation in medicinal chemistry, yielding versatile intermediates for further functionalization via cross-coupling reactions.[1] This guide details an efficient method using N-Bromosuccinimide (NBS) for the regioselective bromination at the C5 position of the oxazole ring. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline safety precautions, and describe methods for characterization of the final product, methyl 5-bromo-2-methyl-4-oxazolecarboxylate. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing this key building block.

Introduction and Scientific Principle

Oxazoles are a class of five-membered aromatic heterocycles that are core components of many pharmaceutical ingredients and natural products.[1] Their functionalization is a key step in the synthesis of novel molecular entities. The oxazole ring is electron-rich and susceptible to electrophilic aromatic substitution, with the C5 position being the most reactive site.[2][3]

This protocol leverages N-Bromosuccinimide (NBS), a convenient and effective brominating agent for electron-rich aromatic compounds, including various heterocycles.[4][5] Compared to elemental bromine, NBS is a solid, making it easier and safer to handle. The reaction proceeds via an electrophilic aromatic substitution mechanism where the C5 carbon of the oxazole ring attacks the electrophilic bromine atom of NBS. The choice of an aprotic solvent like tetrahydrofuran (THF) is common for these reactions, providing a suitable medium without interfering with the reaction pathway.[1]

Reaction Mechanism Overview

The bromination proceeds through a classic electrophilic aromatic substitution pathway. The oxazole ring acts as the nucleophile, attacking the electrophilic bromine atom from N-Bromosuccinimide. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C5 position re-establishes the aromaticity of the ring, yielding the final 5-bromo-oxazole product.

G cluster_main Electrophilic Bromination Mechanism Start Methyl 2-methyl-4- oxazolecarboxylate + NBS Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate Nucleophilic attack at C5 on Br+ Product Methyl 5-bromo-2-methyl- 4-oxazolecarboxylate + Succinimide Intermediate->Product Deprotonation & Rearomatization

Caption: Generalized mechanism for the electrophilic bromination of the oxazole ring.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
Methyl 2-methyl-4-oxazolecarboxylateC₆H₇NO₃141.12Commercial>97%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Commercial>98%
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Commercial>99.9%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11CommercialACS Grade
HexanesC₆H₁₄86.18CommercialACS Grade
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01In-house prep-
Saturated Sodium Thiosulfate (aq.)Na₂S₂O₃158.11In-house prep-
Brine (Saturated NaCl aq.)NaCl58.44In-house prep-
Anhydrous Magnesium SulfateMgSO₄120.37Commercial-
Silica GelSiO₂60.08Commercial230-400 mesh
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR tubes, Mass Spectrometry vials

Detailed Experimental Protocol

This protocol is based on a representative 1.0 g scale reaction. Adjust quantities as needed.

Workflow Overview

G A 1. Setup & Reagent Prep B 2. Dissolve Starting Material A->B Inert Atmosphere C 3. Add NBS B->C Portion-wise addition D 4. Reaction Monitoring (TLC) C->D Stir at RT E 5. Quench Reaction D->E Upon completion F 6. Aqueous Work-up E->F Add Na₂S₂O₃ G 7. Dry & Concentrate F->G Extract with EtOAc H 8. Purification (Chromatography) G->H Crude Product I 9. Characterization H->I Isolate Fractions End Pure Product I->End

Caption: Step-by-step experimental workflow for the bromination reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-methyl-4-oxazolecarboxylate (1.0 g, 7.08 mmol).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolution:

    • Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.[1]

  • Addition of Brominating Agent:

    • To the stirred solution, add N-Bromosuccinimide (NBS) (1.32 g, 7.44 mmol, 1.05 equivalents) portion-wise over 5 minutes.

    • Rationale: Adding NBS in portions helps to control any potential exotherm and ensures a smooth reaction initiation. Using a slight excess of NBS drives the reaction to completion.

  • Reaction and Monitoring:

    • Allow the resulting mixture to stir at room temperature for 2-4 hours.[1]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is complete upon the disappearance of the starting material spot.

    • TLC Visualization: The starting material and product should be UV active. Staining with potassium permanganate can also be used. The product is expected to have a slightly higher Rf value than the starting material.

  • Quenching:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Quench the reaction by slowly adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS or bromine species.

  • Aqueous Work-up:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 30 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: The bicarbonate wash removes any acidic byproducts (like HBr), and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1]

    • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield methyl 5-bromo-2-methyl-4-oxazolecarboxylate as a white to off-white solid.

Characterization of Product

The structure of the purified product, methyl 5-bromo-2-methyl-4-oxazolecarboxylate, should be confirmed using standard spectroscopic methods.[1]

TechniqueExpected Data for Methyl 5-bromo-2-methyl-4-oxazolecarboxylate
¹H NMR δ ~3.90 (s, 3H, -OCH₃), δ ~2.60 (s, 3H, -CH₃). Note the absence of the C5-H proton signal which would appear in the starting material.
¹³C NMR δ ~162 (C=O, ester), δ ~160 (C2), δ ~140 (C4), δ ~115 (C5-Br), δ ~52 (-OCH₃), δ ~14 (-CH₃). The chemical shift for C5 will be significantly different from the starting material.[6]
Mass Spec (HRMS) Calculated m/z for C₆H₆BrNO₃ [M+H]⁺ should be confirmed, showing the characteristic isotopic pattern for a bromine-containing compound.
IR Spectroscopy Strong C=O stretch (~1720-1740 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-O stretches.

Safety Precautions and Handling

All procedures should be performed inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8]

  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed, causes severe skin burns and eye damage, and may intensify fire as an oxidizer.[9][10] Avoid generating dust. Keep away from combustible materials.[10] It is also light and moisture sensitive.[9]

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only anhydrous THF from a freshly opened bottle or a solvent purification system.

  • Bromine (Potential byproduct): Although NBS is used, trace amounts of bromine may be present. Bromine is highly corrosive and toxic.[11] Ensure the quenching step with sodium thiosulfate is performed thoroughly to neutralize any residual reactive bromine species.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive NBS (degraded by moisture/light). Insufficient reaction time.Use freshly opened or recrystallized NBS.[5] Extend the reaction time and continue to monitor by TLC.
Low Yield Product loss during work-up or purification. Competing side reactions.Ensure careful separation of layers during extraction. Optimize chromatography conditions to avoid broad elution.
Formation of Di-brominated or other side products Reaction temperature too high. Excess NBS used.Maintain reaction at room temperature. Use closer to 1.0 equivalent of NBS.

References

Application Notes and Protocols for the Strategic Incorporation of the Oxazole Moiety Using Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance. The unique electronic properties and the ability of the oxazole core to act as a bioisostere for amide and ester functionalities allow it to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[3] Consequently, oxazole derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

"Methyl 2-bromomethyl-4-oxazolecarboxylate" (CAS No. 175551-77-6) has emerged as a highly versatile and reactive building block for the efficient introduction of a functionalized oxazole moiety into target molecules.[4][5] Its utility stems from the presence of two key functional groups: a reactive bromomethyl group at the 2-position, which is primed for nucleophilic substitution, and a methyl ester at the 4-position, which can be further manipulated. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, making the bromine an excellent leaving group for reactions with a wide range of nucleophiles.[4] This guide provides detailed protocols and technical insights for the synthesis and application of this valuable reagent in drug discovery and development.

Synthesis of this compound

The most common and efficient route to "this compound" involves the free-radical bromination of its precursor, "Methyl 2-methyl-4-oxazolecarboxylate". This reaction is typically initiated by a radical initiator in the presence of a bromine source, such as N-bromosuccinimide (NBS).

Synthetic Workflow

Synthesis_Workflow Start Methyl 2-methyl-4-oxazolecarboxylate Reagent NBS, AIBN (cat.) CCl4, Reflux Start->Reagent Free-radical bromination Product This compound Reagent->Product

Caption: Synthetic pathway to the title compound.

Detailed Protocol: Free-Radical Bromination

This protocol describes the synthesis of "this compound" from "Methyl 2-methyl-4-oxazolecarboxylate".

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Methyl 2-methyl-4-oxazolecarboxylate141.1210.01.0
N-Bromosuccinimide (NBS)177.9811.01.1
Azobisisobutyronitrile (AIBN)164.210.50.05
Carbon tetrachloride (CCl₄)153.8250 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add "Methyl 2-methyl-4-oxazolecarboxylate" (1.41 g, 10.0 mmol), N-bromosuccinimide (1.96 g, 11.0 mmol), and azobisisobutyronitrile (82 mg, 0.5 mmol).

  • Add 50 mL of anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux (approximately 77 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield "this compound" as a solid.

Chemical Reactivity and Application Protocols

The cornerstone of "this compound"'s utility is its susceptibility to nucleophilic attack at the methylene carbon, displacing the bromide ion. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

General Reaction Mechanism

SN2_Mechanism Reactant Methyl 2-bromomethyl- 4-oxazolecarboxylate Product 2-Substituted-methyl- 4-oxazolecarboxylate Reactant->Product SN2 Attack Nucleophile Nu- Nucleophile->Reactant Leaving_Group Br- Product->Leaving_Group      +

Caption: General SN2 reaction pathway.

Protocol 1: N-Alkylation of Secondary Amines

This protocol details the reaction with a secondary amine, such as pyrrolidine, to form a tertiary amine, a common structural motif in pharmaceuticals. This protocol is adapted from a procedure described for a similar substrate in patent literature.[6]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound220.025.01.0
Pyrrolidine71.126.01.2
Potassium carbonate (K₂CO₃)138.217.51.5
Dichloromethane (DCM)84.9325 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve "this compound" (1.10 g, 5.0 mmol) in 25 mL of dichloromethane.

  • Add potassium carbonate (1.04 g, 7.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyrrolidine (0.50 mL, 6.0 mmol) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This general protocol describes the formation of an ether linkage by reacting with a phenolic nucleophile.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound220.025.01.0
4-Methoxyphenol124.145.51.1
Cesium carbonate (Cs₂CO₃)325.827.51.5
Acetonitrile (CH₃CN)41.0525 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 4-methoxyphenol (0.68 g, 5.5 mmol) and cesium carbonate (2.44 g, 7.5 mmol) in 25 mL of anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of "this compound" (1.10 g, 5.0 mmol) in 10 mL of acetonitrile to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired ether.

Protocol 3: S-Alkylation of Thiols

This general protocol outlines the formation of a thioether by reaction with a thiol. The reactivity of 2-(halomethyl)oxazoles with sulfur nucleophiles is well-documented.[1]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound220.025.01.0
Thiophenol110.185.51.1
Sodium hydride (NaH, 60% in mineral oil)24.006.01.2
Tetrahydrofuran (THF), anhydrous72.1130 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.24 g, 6.0 mmol) and wash with anhydrous hexanes (2 x 5 mL).

  • Add 20 mL of anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of thiophenol (0.56 mL, 5.5 mmol) in 10 mL of anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of "this compound" (1.10 g, 5.0 mmol) in 10 mL of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired thioether.

Protocol 4: C-Alkylation of Malonate Esters

This protocol describes a carbon-carbon bond-forming reaction using a soft carbon nucleophile, diethyl malonate, a key step in the synthesis of the NSAID Oxaprozin, albeit with a different oxazole substrate.[1]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound220.025.01.0
Diethyl malonate160.176.01.2
Sodium ethoxide (NaOEt)68.056.01.2
Ethanol (EtOH), absolute46.0740 mL-

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.14 g, 6.0 mmol) in absolute ethanol (30 mL) at 0 °C.

  • To the sodium ethoxide solution, add diethyl malonate (0.91 mL, 6.0 mmol) dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of "this compound" (1.10 g, 5.0 mmol) in 10 mL of absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the C-alkylated product.

Summary and Outlook

"this compound" is a powerful and versatile reagent for the introduction of the oxazole moiety in synthetic and medicinal chemistry. Its predictable reactivity allows for the construction of a diverse range of molecular architectures through straightforward nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block in the development of novel therapeutic agents.

References

"Methyl 2-bromomethyl-4-oxazolecarboxylate" reaction with amine nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 2-(Aminomethyl)-4-oxazolecarboxylate Derivatives via Nucleophilic Substitution of Methyl 2-bromomethyl-4-oxazolecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets make it a privileged scaffold in drug design.[1][3] Consequently, oxazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][4]

A key challenge in harnessing the full potential of this scaffold is the development of robust and versatile synthetic routes to create diverse libraries of analogues for structure-activity relationship (SAR) studies. This compound serves as an exceptionally valuable and versatile intermediate for this purpose.[5] Its utility stems from the highly reactive bromomethyl group at the 2-position, which acts as a potent electrophile, analogous to a benzylic halide.[5][6]

This application note provides a detailed guide to the reaction of this compound with various amine nucleophiles. We will explore the underlying SN2 mechanism, present a detailed and validated experimental protocol, offer guidance on reaction optimization, and provide a troubleshooting framework to ensure successful synthesis of 2-(aminomethyl)-4-oxazolecarboxylate derivatives.

Reaction Mechanism and Scientific Principles

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation lies in the interaction between the nucleophilic amine and the electrophilic bromomethyl group on the oxazole ring.[5][7]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic methylene carbon (the carbon bonded to bromine). The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of this carbon, making it highly susceptible to attack.[5]

  • Concerted Displacement: In a single, concerted step, the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks. The bromine atom is displaced as a bromide anion (Br⁻), which is an excellent leaving group.[7]

  • Formation of Ammonium Salt: The initial product of this substitution is a protonated amine, specifically an ammonium salt, which carries a positive charge on the nitrogen atom.[8][9]

  • Deprotonation: A base present in the reaction mixture removes a proton from the ammonium salt to yield the final, neutral substituted amine product. This base can be an excess of the starting amine nucleophile itself or a non-nucleophilic auxiliary base (e.g., triethylamine, DIPEA) added to the reaction.[7]

G cluster_reactants Reactants cluster_products Products R_Ox Methyl 2-bromomethyl- 4-oxazolecarboxylate TS SN2 Transition State R_Ox->TS Nucleophilic Attack R_Amine Amine Nucleophile (R-NH2) R_Amine->TS P_Final Substituted Amine Product P_Salt Ammonium Salt Intermediate Ammonium Salt Intermediate TS->Intermediate Leaving Group Departure Intermediate->P_Final Deprotonation Base Base (e.g., excess Amine) Base->Intermediate

Caption: General SN2 reaction mechanism.

Controlling Over-Alkylation: A common challenge in the alkylation of amines is the potential for the product amine, which is also nucleophilic, to react further with the starting alkyl halide.[7][10][11] This leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired product.[8][9] Two primary strategies are employed to mitigate this:

  • Use of Excess Amine: Employing a large excess (2-5 equivalents) of the amine nucleophile ensures that the electrophile (this compound) is more likely to encounter a molecule of the starting amine rather than the product amine.[8][12]

  • Addition of a Non-Nucleophilic Base: Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) can effectively scavenge the HBr byproduct without competing in the primary nucleophilic substitution reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-(aminomethyl)-4-oxazolecarboxylate derivative using benzylamine as a representative primary amine nucleophile.

3.1 Materials and Equipment

  • Reagents: this compound, Benzylamine, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/outlet, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

3.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the solid in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirring solution, add Triethylamine (1.2 eq). In a separate vial, dissolve Benzylamine (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture at room temperature over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification - Liquid-Liquid Extraction: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

G A 1. Reaction Setup Dissolve Oxazole-Br in anhydrous DCM under N2 B 2. Reagent Addition Add Et3N, then dropwise addition of Amine solution A->B C 3. Reaction Monitoring Track starting material consumption via TLC B->C D 4. Aqueous Workup Quench with NaHCO3 (aq), extract with DCM C->D E 5. Purification Wash combined organic layers, dry over MgSO4, concentrate D->E F 6. Chromatography Purify via flash column chromatography (Silica Gel) E->F G 7. Characterization Confirm structure and purity (NMR, MS) F->G

Caption: Standard experimental workflow diagram.

Data Summary: Reaction Conditions

The choice of solvent, base, and temperature can be adapted based on the nucleophilicity and steric hindrance of the amine. The following table provides general guidelines.

Amine NucleophileStoichiometry (Amine:Base)Recommended SolventTemperatureNotes
Primary Alkyl Amines 1.1 eq : 1.2 eqDCM, THF, AcetonitrileRoom Temp.Generally fast and high-yielding reactions.
Secondary Alkyl Amines 1.2 eq : 1.5 eqAcetonitrile, DMFRoom Temp. to 50 °CMay require slight heating due to increased steric hindrance.
Anilines (Aromatic) 1.5 eq : 2.0 eqDMF, DMSO50 °C to 80 °CLess nucleophilic; requires more forcing conditions and a polar aprotic solvent.
Ammonia >10 eq (in solution)Methanol, THFRoom Temp.A large excess is critical to prevent over-alkylation.[8][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Low nucleophilicity of the amine. 3. Impure starting materials.1. Allow the reaction to stir longer or gently heat (e.g., to 40-50 °C). 2. For weak nucleophiles like anilines, switch to a more polar solvent (DMF) and increase the temperature. 3. Ensure reagents are pure and the solvent is anhydrous.
Low Yield 1. Over-alkylation side reactions. 2. Product loss during workup or purification. 3. Degradation of starting material or product.1. Increase the excess of the amine nucleophile or ensure a sufficient amount of non-nucleophilic base is present. 2. Perform extractions carefully and select an appropriate eluent system for chromatography to ensure good separation. 3. Run the reaction at a lower temperature if instability is suspected.
Multiple Product Spots on TLC 1. Significant over-alkylation. 2. Presence of unreacted starting material. 3. Side reactions or decomposition.1. This confirms over-alkylation. Re-run the reaction using a greater excess of the amine.[8] 2. Drive the reaction to completion by adding more amine or increasing the reaction time/temperature. 3. Re-evaluate the reaction conditions; consider a different solvent or base.

Conclusion

The nucleophilic substitution of this compound with amine nucleophiles is a highly reliable and efficient method for accessing a diverse range of 2-(aminomethyl)-4-oxazolecarboxylate derivatives. This transformation is fundamental for the construction of compound libraries aimed at drug discovery and development. By understanding the SN2 mechanism and carefully controlling key parameters—such as stoichiometry, solvent, and temperature—researchers can consistently achieve high yields of the desired mono-alkylated products. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile synthetic tool.

References

Application Notes & Protocols: C-Alkylation of Malonates with Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the C-alkylation of malonate esters using Methyl 2-bromomethyl-4-oxazolecarboxylate. The oxazole ring is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest to researchers in drug discovery.[1] This application note details the underlying chemical principles, offers a robust step-by-step protocol, and provides critical insights into reaction optimization and troubleshooting. The described methodology facilitates the synthesis of versatile intermediates that, following subsequent hydrolysis and decarboxylation, yield valuable 3-(4-carbomethoxy-2-oxazolyl)propanoic acid derivatives.

Introduction and Scientific Principles

The malonic ester synthesis is a foundational carbon-carbon bond-forming reaction in organic chemistry, enabling the conversion of alkyl halides into carboxylic acids with a two-carbon extension.[2][3] The core of this synthesis involves the alkylation of a resonance-stabilized enolate derived from an active methylene compound, typically diethyl malonate.[4]

The electrophile of interest, this compound, is a bifunctional molecule. It features a reactive bromomethyl group, which is an excellent substrate for nucleophilic substitution, and an ester-functionalized oxazole ring, a key pharmacophore in many biologically active compounds.[1][5] The reaction proceeds via a classic SN2 mechanism, where the malonate enolate acts as a potent carbon nucleophile.[2]

The overall transformation can be dissected into three distinct stages:

  • Enolate Formation: Deprotonation of the acidic α-hydrogen of the malonate ester.

  • C-Alkylation: Nucleophilic attack of the enolate on this compound.

  • Hydrolysis & Decarboxylation: Conversion of the alkylated diester to a final carboxylic acid product.

This guide focuses primarily on the critical C-alkylation step, providing the necessary framework for its successful execution.

Reaction Mechanism and Causality

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process is governed by several key factors, including the choice of base, solvent, and reaction temperature.

Step 1: Enolate Generation

The synthesis begins with the deprotonation of the malonate ester at the α-carbon. The protons on this methylene group are significantly acidic (pKa ≈ 13 for diethyl malonate) due to the inductive electron-withdrawing effect and resonance stabilization provided by the two adjacent carbonyl groups.[4]

Choice of Base: The selection of the base is critical. For dialkyl malonates like diethyl malonate, the corresponding sodium alkoxide (e.g., sodium ethoxide, NaOEt) is the standard choice.[3][6] This prevents transesterification, a side reaction that can occur if a different alkoxide is used.[7][8] The pKa of the malonate (e.g., ~13) is significantly lower than that of the conjugate acid of the base (e.g., ethanol, pKa ~16), ensuring that the equilibrium lies far to the side of the enolate product.[9] For applications requiring complete and irreversible deprotonation to minimize side reactions, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.[6]

Step 2: The SN2 Alkylation Step

The generated enolate is a soft, carbon-centered nucleophile that readily attacks the electrophilic CH₂-Br carbon of this compound. This proceeds via a concerted SN2 pathway.[2][4] The efficiency of this step is high because the substrate is a primary alkyl halide, which is ideal for SN2 reactions and minimizes the potential for competing E2 elimination reactions.[2][10]

Solvent Effects: The choice of solvent profoundly impacts the rate and outcome of SN2 reactions.

  • Protic Solvents (e.g., Ethanol): Often used with alkoxide bases. However, protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that can slightly decrease its reactivity.[11][12]

  • Polar Aprotic Solvents (e.g., DMF, THF, Acetone): These are generally the preferred solvents for SN2 reactions.[13] They can dissolve the reactants but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive, which significantly accelerates the reaction rate.[12][14][15] When using strong bases like NaH, an aprotic solvent is mandatory.[6]

Reaction Scheme Overview

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) in Ethanol Product Alkylated Malonate Product Enolate->Product Nucleophilic Attack Oxazole Methyl 2-bromomethyl- 4-oxazolecarboxylate FinalProduct Substituted Carboxylic Acid Product->FinalProduct Saponification & Decarboxylation Hydrolysis 1. NaOH, H₂O, Δ 2. H₃O⁺

Experimental Protocol

This protocol describes the C-alkylation of diethyl malonate with this compound using sodium ethoxide in ethanol.

Materials and Equipment

Reagents:

  • Diethyl malonate (≥99%, anhydrous)

  • This compound (≥98%)

  • Sodium metal (99.9%)

  • Ethanol (Absolute, ≥99.8%, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)

Equipment:

  • Round-bottom flasks (three-neck preferred)

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Reagent Data Table
ReagentMW ( g/mol )Density (g/mL)Amount (mmol)EquivalentsMass/Volume
Sodium22.990.9722.01.10.51 g
Ethanol46.070.789--30 mL
Diethyl Malonate160.171.05520.01.03.03 mL
This compound234.03-20.01.04.68 g
Step-by-Step Procedure

Safety Note: This procedure involves metallic sodium, which is highly reactive and flammable, reacting violently with water.[2] It must be handled under anhydrous conditions by trained personnel in a fume hood.

  • Preparation of Sodium Ethoxide Solution:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 30 mL of anhydrous ethanol under an inert atmosphere (N₂ or Argon).

    • Carefully add sodium metal (0.51 g, 22.0 mmol) in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved.

    • Cool the resulting sodium ethoxide solution to room temperature.

  • Enolate Formation:

    • To the stirred sodium ethoxide solution, add diethyl malonate (3.03 mL, 20.0 mmol) dropwise via a syringe or dropping funnel over 10 minutes.

    • Stir the mixture at room temperature for 30-45 minutes to ensure the complete formation of the malonate enolate. The solution may become slightly cloudy or thick.

  • C-Alkylation Reaction:

    • In a separate flask, dissolve this compound (4.68 g, 20.0 mmol) in a minimal amount of anhydrous ethanol (~10 mL).

    • Add this solution dropwise to the enolate mixture over 20-30 minutes.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting materials. A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, diethyl 2-((4-carbomethoxyoxazol-2-yl)methyl)malonate, can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware under Inert Atmosphere prep_base Prepare NaOEt Solution: Add Na to Anhydrous EtOH start->prep_base cool_base Cool to Room Temperature prep_base->cool_base form_enolate Form Enolate: Add Diethyl Malonate Dropwise cool_base->form_enolate stir_enolate Stir for 30-45 min form_enolate->stir_enolate add_alkyl Add Oxazole-Br Solution Dropwise stir_enolate->add_alkyl prep_alkyl Prepare Alkylating Agent: Dissolve Oxazole-Br in EtOH prep_alkyl->add_alkyl reflux Heat to Reflux (4-6 h) Monitor by TLC add_alkyl->reflux cool_rxn Cool Reaction to RT reflux->cool_rxn evap Remove EtOH via Rotovap cool_rxn->evap workup Aqueous Work-up: Add H₂O, Extract with Ether evap->workup wash Wash Organic Layer: NaHCO₃, Brine workup->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify Crude Product (Column Chromatography or Distillation) dry->purify end_product Final Product: Alkylated Malonate purify->end_product

Troubleshooting and Key Considerations

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base due to moisture.2. Insufficient reaction time/temperature.1. Use freshly opened anhydrous solvents. Ensure sodium is clean and dry. Prepare base fresh.2. Increase reflux time and confirm the correct temperature. Monitor closely with TLC.
Formation of Di-alkylated Product 1. A second deprotonation and alkylation occurred.2. Stoichiometry of reagents.1. Use a slight excess (1.05-1.1 eq) of the malonate ester relative to the base and alkylating agent.[6]2. Ensure accurate measurement of all reagents. Add the alkylating agent slowly to the enolate.
Low Yield after Work-up 1. Incomplete extraction of the product.2. Hydrolysis of ester groups during work-up.1. Perform at least three extractions with the organic solvent.2. Avoid strongly acidic or basic conditions during the aqueous work-up. Use a mild base like NaHCO₃ for washes.
Presence of Unreacted Starting Material 1. Incomplete enolate formation.2. Insufficient reaction time.1. Ensure the base is fully dissolved and active. Allow adequate time for enolate formation before adding the electrophile.2. Continue reflux until TLC shows consumption of the limiting reagent.

Critical Success Factors:

  • Anhydrous Conditions: Moisture will quench the enolate and react with the sodium metal. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.[16]

  • Stoichiometry Control: To favor mono-alkylation, precise control over the molar ratios is essential. Using one equivalent of base is key to preventing significant di-alkylation.[6]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for tracking the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts from prolonged heating.

Conclusion

The C-alkylation of malonate esters with this compound is a reliable and effective method for synthesizing advanced intermediates for pharmaceutical and materials science research. By carefully controlling stoichiometry, ensuring anhydrous conditions, and selecting the appropriate base and solvent system, researchers can achieve high yields of the desired mono-alkylated product. This protocol provides a validated starting point for further exploration and derivatization of the versatile oxazole scaffold.

References

The Versatile Synthon: Methyl 2-bromomethyl-4-oxazolecarboxylate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Core and the Power of a Reactive Handle

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in drug design, influencing factors like metabolic stability, lipophilicity, and target binding affinity.[3][4] For synthetic chemists, the challenge and opportunity lie in the efficient construction and functionalization of this heterocyclic core. Methyl 2-bromomethyl-4-oxazolecarboxylate emerges as a highly versatile and reactive intermediate, providing a strategic entry point for the elaboration of complex molecular architectures.[2] This application note provides an in-depth technical guide to the synthesis and application of this powerful building block, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The utility of this compound stems from its bifunctional nature. The bromomethyl group at the 2-position acts as a potent electrophile, readily participating in nucleophilic substitution reactions.[1] This "reactive handle" allows for the facile introduction of a wide range of functionalities through the formation of new carbon-heteroatom and carbon-carbon bonds. Concurrently, the methyl ester at the 4-position offers a site for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. This dual functionality makes it an invaluable tool in the multi-step synthesis of complex target molecules.

Synthesis of the Key Building Block: A Guided Protocol

The primary route to this compound involves the radical bromination of its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[1] This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Synthesis Start Methyl 2-methyl-4-oxazolecarboxylate Reagents NBS, AIBN (cat.) CCl4, Reflux Product This compound Reagents->Product Free-Radical Bromination Applications cluster_nucleophiles Nucleophiles Start This compound Amine R₂NH Start->Amine SN2 Reaction Thiol RSH Start->Thiol SN2 Reaction Carbanion ⁻CH(CO₂Et)₂ Start->Carbanion SN2 Reaction Product_N C-N Bond Formation (e.g., Secondary Amines) Amine->Product_N Product_S C-S Bond Formation (e.g., Thioethers) Thiol->Product_S Product_C C-C Bond Formation (e.g., Malonate Esters) Carbanion->Product_C

References

Application Notes and Protocols for Reactions Involving Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-bromomethyl-4-oxazolecarboxylate, a highly versatile bifunctional reagent pivotal in synthetic and medicinal chemistry. Its strategic combination of a reactive bromomethyl group and a modifiable ester function on an oxazole core makes it an invaluable building block for constructing complex molecular architectures.[1] This document details the compound's core reactivity, provides field-proven, step-by-step protocols for its synthesis and key transformations, and discusses the mechanistic rationale behind experimental design. The content is structured to empower researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Compound Overview and Strategic Value

This compound is a heterocyclic compound featuring an oxazole ring substituted at the 2-position with a reactive bromomethyl group and at the 4-position with a methyl ester. The true synthetic power of this molecule lies in the orthogonal reactivity of these two functional groups.

  • The Bromomethyl Group : This is the primary site of reactivity. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic.[1] This electrophilicity is further enhanced by the electron-withdrawing nature of the oxazole ring, priming the molecule for facile nucleophilic substitution (Sɴ2) reactions.[1] This allows for the precise introduction of a wide array of nitrogen, sulfur, oxygen, and carbon-based functional groups.[1]

  • The Oxazole Ring : Beyond its role in activating the bromomethyl group, the oxazole moiety is a key pharmacophore found in numerous natural products and synthetic drugs, including antimicrobial and anti-inflammatory agents.[1][2] The ring itself can participate in [4+2] cycloaddition (Diels-Alder) reactions, acting as an electron-deficient diene, which opens pathways to pyridine and furan derivatives.[3][4][5]

  • The Methyl Ester : This group offers a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used for salt formation, adding another layer of synthetic versatility.[1]

Physicochemical and Safety Data

Proper handling of this reagent is critical. While a specific, comprehensive safety data sheet (SDS) is not widely published, data from structurally related bromomethylated aromatic compounds indicate it should be handled with care.[6][7] These compounds are often lachrymatory and can cause severe skin and eye irritation.[6][8][9] Always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

PropertyValue
IUPAC Name Methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
CAS Number 175551-77-6
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance Typically a solid
Storage Store in a cool, dry place under an inert atmosphere.

Core Reactivity: A Mechanistic Perspective

The utility of this compound is dictated by two primary reaction pathways: nucleophilic substitution at the bromomethyl group and cycloaddition involving the oxazole ring.

G reagent This compound sub Nucleophilic Substitution (Sɴ2) reagent->sub  Primary Pathway (High Reactivity at CH₂Br) cyclo [4+2] Cycloaddition (Diels-Alder) reagent->cyclo  Secondary Pathway (Diene Character of Oxazole) prod_sub Functionalized Oxazoles (C-N, C-S, C-C bond formation) sub->prod_sub Reaction with Nucleophiles (Nu⁻) prod_cyclo Pyridine / Furan Derivatives cyclo->prod_cyclo Reaction with Dienophiles

Caption: Primary reaction pathways of the title compound.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of this compound

The most common and effective method for synthesizing the title compound is via the free-radical bromination of its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[1] This reaction selectively targets the methyl group activated by the adjacent oxazole ring.

Rationale: This procedure utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which is safer and easier to handle than elemental bromine. A radical initiator, such as AIBN or benzoyl peroxide (BPO), is required in catalytic amounts to initiate the chain reaction.[1][10] The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical mechanism and prevent competing ionic side reactions.

G start 1. Setup - Add Methyl 2-methyl-4-oxazolecarboxylate,  NBS, and BPO to CCl₄ - Use inert atmosphere (N₂/Ar) react 2. Reaction - Heat to reflux (e.g., 80-85°C) - Monitor by TLC/LC-MS start->react workup 3. Work-up - Cool reaction mixture - Filter off succinimide byproduct - Wash filtrate react->workup purify 4. Purification - Concentrate under vacuum - Purify via column chromatography  or recrystallization workup->purify product Final Product Methyl 2-bromomethyl- 4-oxazolecarboxylate purify->product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-methyl-4-oxazolecarboxylate (1.0 eq.). Suspend the starting material in anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq.).[10]

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85°C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure title compound.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for reacting this compound with various nucleophiles. The high reactivity of the bromomethyl group allows these reactions to often proceed under mild conditions.[11]

Rationale: The choice of base and solvent is critical for success and depends on the pKa of the nucleophile. For weakly acidic nucleophiles like amines or thiols, an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or THF is sufficient.[11] For less reactive nucleophiles or stabilized carbanions (e.g., diethyl malonate), a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF is required to ensure complete deprotonation and drive the reaction forward.[12][13]

G start 1. Reagent Prep - Dissolve Nucleophile (Nu-H) in solvent - Add base (e.g., K₂CO₃, NaH) - Stir under inert atmosphere react 2. Alkylation - Add solution of title compound (1.0 eq.) - Stir at RT or heat gently start->react workup 3. Work-up - Quench reaction (e.g., with water) - Extract with organic solvent - Wash and dry organic layer react->workup purify 4. Purification - Concentrate under vacuum - Purify via column chromatography workup->purify product Final Product 2-Substituted-4-oxazolecarboxylate purify->product

Caption: General workflow for Sɴ2 reactions.

Step-by-Step Procedure:

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.1 eq.) and a suitable base (1.2-1.5 eq.) in an anhydrous solvent (e.g., THF, DMF, Acetonitrile).

  • Alkylation: To this mixture, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) as needed.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction carefully (e.g., with water or saturated NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-substituted product.

Table of Recommended Conditions:

Nucleophile ClassExampleRecommended BaseSolventTypical Temp.
Amines Primary/Secondary AmineK₂CO₃, Et₃NAcetonitrile, THFRoom Temp.
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMF, AcetonitrileRoom Temp.
Carbanions Diethyl MalonateNaH, NaOEtTHF, Ethanol0°C to Room Temp.
Azides Sodium Azide (NaN₃)(none needed)DMF / H₂O50°C

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from its readily accessible and orthogonally reactive functional groups. The protocols described herein provide a robust framework for its synthesis and subsequent elaboration via nucleophilic substitution. By understanding the mechanistic principles that govern its reactivity, researchers can effectively leverage this compound to construct diverse and complex molecular targets for applications ranging from materials science to drug discovery.

References

Application Notes & Protocols: Leveraging Methyl 2-bromomethyl-4-oxazolecarboxylate for the Construction of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after core for drug discovery programs.[1][2][4] This guide provides an in-depth exploration of Methyl 2-bromomethyl-4-oxazolecarboxylate (CAS No: 175551-77-6), a versatile and highly reactive building block, for its application in diversity-oriented synthesis (DOS) and the creation of novel chemical libraries.[5][6][7][8] We will dissect its core reactivity, present detailed experimental protocols, and offer strategic insights into its use for generating libraries of 2,4-disubstituted oxazoles, enabling the rapid exploration of chemical space for drug development professionals.

The Strategic Value of this compound

This compound is a bifunctional reagent strategically designed for combinatorial chemistry. Its power lies in the orthogonal reactivity of its two key functional groups: a highly electrophilic bromomethyl group at the C2 position and a readily modifiable methyl ester at the C4 position.[5]

  • C2-Bromomethyl Group: The Primary Reaction Hotspot The core reactivity of this building block is centered on the bromomethyl group.[5] The electron-withdrawing character of the adjacent oxazole ring significantly enhances the electrophilicity of the methylene carbon. This makes it an excellent substrate for SN2 reactions with a broad spectrum of nucleophiles.[5][9] The bromide ion is an exceptional leaving group, allowing these substitution reactions to proceed under mild conditions, which is crucial for maintaining the integrity of complex nucleophiles.[5][10] This position serves as the primary diversification point, allowing for the facile introduction of amine, thiol, alcohol, and carbon-based functionalities.[5][11]

  • C4-Ester Group: The Secondary Diversification Handle The methyl carboxylate at the C4 position provides a secondary vector for library expansion.[5] This ester can be easily hydrolyzed (saponified) to the corresponding carboxylic acid. The resulting acid is a versatile intermediate for a host of subsequent reactions, most commonly amide bond formation with a library of amines. This two-stage functionalization strategy allows for the creation of large, matrix-style libraries from a single, common scaffold.

Physicochemical Properties
PropertyValueReference
CAS Number 175551-77-6[5][7]
Molecular Formula C₆H₆BrNO₃[5][7]
Molecular Weight 220.02 g/mol [5][7]
IUPAC Name Methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate[5]
Physical Form Solid
Storage 2-8°C, sealed, dry[6]

Workflow for Chemical Library Generation

The dual reactivity of this compound enables a powerful and efficient workflow for generating a 2D-combinatorial library. The general strategy involves a two-step diversification process: first, reaction at the C2 position with a set of diverse nucleophiles, followed by functionalization at the C4 position.

Caption: Combinatorial library synthesis workflow.

Experimental Protocols

Disclaimer: These protocols are generalized and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Nucleophilic Substitution at the C2-Position

This protocol describes the reaction of this compound with various nucleophiles. The choice of base and solvent is critical and depends on the nucleophilicity and solubility of the chosen reactant.

Rationale: The core of this step is an SN2 reaction. A polar aprotic solvent (e.g., Acetonitrile, DMF) is chosen to solvate the reactants without interfering with the nucleophile. A mild, non-nucleophilic base is required to quench the HBr generated during the reaction, driving the equilibrium towards the product. For less reactive nucleophiles, a stronger base or heating may be necessary.[10]

Materials:

  • This compound (1.0 eq.)

  • Nucleophile (e.g., primary/secondary amine, thiol, phenol) (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (1.5 - 2.0 eq.)

  • Anhydrous Solvent (e.g., Acetonitrile, THF, DMF)

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, Anhydrous Na₂SO₄, Silica Gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Add the base (e.g., K₂CO₃, 2.0 eq.) followed by the nucleophile (1.2 eq.).

  • Stir the reaction mixture at room temperature. For less reactive nucleophiles (like phenols), the reaction may require heating to 50-80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

  • Upon completion, filter off any inorganic salts. If DMF was used, dilute the mixture with ethyl acetate and wash extensively with water and then brine to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-methyl-4-oxazolecarboxylate intermediate.

Representative Reaction Conditions:

Nucleophile ClassExample NucleophileBaseSolventTemperatureTypical Time
Amines BenzylamineK₂CO₃AcetonitrileRoom Temp2-4 h
Thiols ThiophenolCs₂CO₃THFRoom Temp1-3 h
Phenols 4-MethoxyphenolK₂CO₃DMF60 °C8-12 h
Carbanions Diethyl MalonateNaHTHF0 °C to RT16 h[11]
Protocol 2: Two-Step C4-Position Functionalization via Amide Coupling

This protocol details the conversion of the C4-ester to an amide, creating the second dimension of library diversity.

Rationale: Base-catalyzed hydrolysis (saponification) is a classic method for converting an ester to a carboxylate salt. Lithium hydroxide (LiOH) is often preferred as it is less prone to causing side reactions compared to NaOH or KOH in complex molecules. The reaction is typically run in a mixed aqueous/organic solvent system to ensure solubility of the substrate. Acidification in the final step is critical to protonate the carboxylate salt and yield the neutral carboxylic acid.

Materials:

  • C2-diversified ester intermediate (from Protocol 1) (1.0 eq.)

  • Lithium Hydroxide (LiOH) (2.0 - 3.0 eq.)

  • Solvent System (e.g., THF/Water, 3:1)

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • Dissolve the ester intermediate (1.0 eq.) in the THF/Water solvent mixture.

  • Add LiOH (2.5 eq.) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x).

  • Wash the collected solid (or combined organic extracts) with water and brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Rationale: Carboxylic acids are not reactive enough to form amides directly. A coupling reagent, such as HATU, is used to activate the carboxylic acid by forming a highly reactive intermediate (an active ester). This intermediate is then readily displaced by the amine nucleophile to form the stable amide bond. A non-nucleophilic base like DIPEA is added to neutralize acids formed during the reaction.

Materials:

  • C2-diversified carboxylic acid (from Protocol 2A) (1.0 eq.)

  • Amine (R²-NH₂) (1.1 eq.)

  • Coupling Reagent (e.g., HATU) (1.2 eq.)

  • Base (DIPEA) (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir for 10-15 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq.) to the mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield the pure member of the 2,4-disubstituted oxazole library.

G cluster_P1 Protocol 1: C2-Substitution cluster_P2A Protocol 2A: Saponification cluster_P2B Protocol 2B: Amide Coupling p1_start Start: Building Block + Nucleophile p1_react Add Base (e.g., K₂CO₃) in Solvent (e.g., ACN) p1_start->p1_react p1_monitor Stir at RT / Heat Monitor by TLC p1_react->p1_monitor p1_workup Aqueous Workup & Extraction p1_monitor->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_end Product: C2-Substituted Ester p1_purify->p1_end p2a_start Start: C2-Substituted Ester p1_end->p2a_start p2a_react Add LiOH in THF/H₂O p2a_start->p2a_react p2a_monitor Stir at RT Monitor by TLC p2a_react->p2a_monitor p2a_acidify Acidify with HCl (aq) p2a_monitor->p2a_acidify p2a_end Product: Carboxylic Acid p2a_acidify->p2a_end p2b_start Start: Carboxylic Acid + Amine p2a_end->p2b_start p2b_react Add HATU + DIPEA in DMF p2b_start->p2b_react p2b_monitor Stir at RT Monitor by TLC p2b_react->p2b_monitor p2b_workup Aqueous Workup & Extraction p2b_monitor->p2b_workup p2b_purify Purification (Column/HPLC) p2b_workup->p2b_purify p2b_end Final Product: 2,4-Disubstituted Oxazole p2b_purify->p2b_end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. This compound is a critical building block in medicinal chemistry and organic synthesis, primarily due to its two reactive functional groups: a bromomethyl group ripe for nucleophilic substitution and an ester group that can be further modified[1][2]. Its utility is exemplified in the synthesis of various complex molecules and pharmacologically active agents[3].

The most common and effective route to this compound is the selective free-radical bromination of the methyl group at the 2-position of its precursor, Methyl 2-methyl-4-oxazolecarboxylate[1]. This guide provides a detailed protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you maximize your reaction yield, ensure high purity, and overcome common experimental hurdles.

Core Synthesis Protocol: Radical Bromination

This protocol outlines a standard procedure for the Wohl-Ziegler bromination to synthesize the target compound.

Reaction Scheme:

Caption: General synthesis pathway.

Step-by-Step Experimental Procedure:
  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-methyl-4-oxazolecarboxylate (1.0 eq).

  • Reagent Addition: Add a suitable non-polar solvent (e.g., 1,2-dichlorobenzene or carbon tetrachloride, see FAQ for solvent choice), followed by N-Bromosuccinimide (NBS) (1.1-1.25 eq)[4].

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) (0.04-0.1 eq)[4][5].

  • Heating: Heat the reaction mixture to reflux (typically 80-90°C, depending on the solvent) and maintain for 2-12 hours[4][6]. The reaction progress should be monitored by TLC or HPLC by observing the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Concentrate the dried organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: Low to no yield of the desired product.

  • Q: My reaction isn't working. After several hours, TLC analysis shows only the starting material. What could be the cause?

    A: This is a common issue often related to the radical initiation step.

    • Cause 1: Ineffective Radical Initiation. The most frequent culprit is the radical initiator, AIBN. AIBN requires a specific temperature range (typically 65-85°C) to decompose and generate the radicals that initiate the chain reaction[7][8]. If the reaction temperature is too low, initiation will not occur. Conversely, if the temperature is excessively high (e.g., >100°C), AIBN decomposes too rapidly, which can be detrimental[8].

      • Solution: Ensure your reaction is heated to the appropriate temperature for your chosen solvent and initiator. Verify the temperature of your heating mantle/oil bath with an external thermometer. Also, confirm the purity and age of your AIBN, as it can degrade over time.

    • Cause 2: Presence of Radical Inhibitors. Oxygen can act as a radical inhibitor.

      • Solution: While not always necessary, degassing the solvent by bubbling nitrogen or argon through it for 15-20 minutes before starting the reaction can be beneficial.

    • Cause 3: Poor Quality Reagents. N-Bromosuccinimide (NBS) can degrade over time, appearing yellow or brown due to the formation of bromine[9].

      • Solution: Use fresh, pure NBS. If your NBS is discolored, it can often be purified by recrystallization from water.

G start Problem: Low/No Yield cause1 Cause: Ineffective Initiation? start->cause1 cause2 Cause: Radical Inhibitors? cause1->cause2 No sol1 Solution: - Verify reaction temperature (65-85°C for AIBN). - Use fresh initiator. cause1->sol1 Yes cause3 Cause: Poor Reagent Quality? cause2->cause3 No sol2 Solution: - Degas solvent with N2 or Ar. cause2->sol2 Yes sol3 Solution: - Use fresh, recrystallized NBS. cause3->sol3 Yes

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of significant by-products, particularly a dibrominated product.

  • Q: My reaction produces the desired product, but also a significant amount of a second, less polar spot on the TLC plate, which I suspect is the dibrominated species. How can I improve selectivity?

    A: Formation of by-products points to issues with reaction control, primarily stoichiometry and conditions.

    • Cause 1: Incorrect Stoichiometry. Using a large excess of N-Bromosuccinimide (NBS) is the primary cause of over-bromination. Once the desired monobrominated product forms, it can react again with NBS to yield a dibrominated by-product.

      • Solution: Carefully control the stoichiometry. Use no more than 1.1-1.25 equivalents of NBS[4]. You can perform the reaction by adding the NBS portion-wise to maintain a low concentration throughout the reaction, which can favor mono-bromination.

    • Cause 2: Ionic Side Reactions. Although the oxazole ring is electron-deficient, using a polar solvent can promote ionic reaction pathways over the desired radical mechanism, potentially leading to undesired aromatic bromination or other side reactions[1].

      • Solution: Ensure you are using a non-polar solvent. Carbon tetrachloride (CCl₄) is traditional but toxic. Safer and effective alternatives include 1,2-dichlorobenzene or cyclohexane[4].

Problem 3: Product decomposes during purification.

  • Q: I successfully formed the product, but I'm losing a significant amount during workup or column chromatography. What's happening?

    A: The 2-bromomethyl group is a potent alkylating agent and is susceptible to nucleophilic attack, making the product somewhat unstable, especially under certain conditions[3][10].

    • Cause 1: Hydrolysis. The presence of nucleophiles, particularly water or alcohols (e.g., methanol/ethanol used as eluents in chromatography), can lead to the displacement of the bromide, forming the corresponding hydroxymethyl or alkoxymethyl impurity[11].

      • Solution: Ensure all workup steps are performed with dry glassware and anhydrous solvents. During purification, use a non-protic eluent system for column chromatography (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane). Avoid using alcohols as solvents.

    • Cause 2: Amine Reactivity. If using an amine base (e.g., triethylamine) during workup to neutralize acid, it can also act as a nucleophile and react with your product.

      • Solution: Use a mild, non-nucleophilic inorganic base like saturated sodium bicarbonate solution for any necessary neutralization steps.

Frequently Asked Questions (FAQs)

  • Q1: How do I select the optimal solvent for the reaction?

    A: The choice of solvent is critical for favoring the radical pathway. Non-polar solvents are preferred as they disfavor the formation of ionic intermediates that can lead to undesired side reactions[1].

SolventPolarityBoiling Point (°C)Comments
1,2-Dichlorobenzene Non-polar180Excellent, less toxic alternative to CCl₄. Higher boiling point allows for higher reaction temperatures[4].
Carbon Tetrachloride (CCl₄) Non-polar77The traditional solvent for Wohl-Ziegler reactions, but its use is discouraged due to high toxicity and environmental concerns[6].
Cyclohexane Non-polar81A suitable non-polar alternative.
Benzene Non-polar80Can be effective, but often gives lower yields compared to chlorinated solvents[4]. Also a known carcinogen.
  • Q2: What is the role of the radical initiator and how much should I use?

    A: The radical initiator generates free radicals upon heating, which starts the chain reaction. AIBN and Benzoyl Peroxide (BPO) are common choices. Only a catalytic amount is needed. Studies on similar benzylic brominations show that using 0.04 to 0.1 equivalents of initiator is typically sufficient. Using more does not necessarily improve the yield and can sometimes lead to more side products[4].

InitiatorTypical Decomposition Temp.Comments
AIBN 65-85 °CDecomposes cleanly to produce nitrogen gas and isobutyronitrile radicals[5][7]. Often the preferred choice.
Benzoyl Peroxide (BPO) 80-100 °CAnother common initiator. Can sometimes lead to side reactions due to the formation of benzoate radicals[6].
  • Q3: How can I best monitor the reaction's progress?

    A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate). The starting material (Methyl 2-methyl-4-oxazolecarboxylate) will be more polar than the product (this compound). The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, HPLC can be used[11].

  • Q4: What are the key safety precautions for this reaction?

    A:

    • NBS is a lachrymator and irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents like 1,2-dichlorobenzene and carbon tetrachloride are toxic. Avoid inhalation and skin contact.

    • The reaction generates bromine in small quantities. Always perform the reaction in a well-ventilated fume hood.

    • AIBN is toxic and can pose health risks associated with its cyano group[7]. Handle with care.

References

Technical Support Center: Synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-bromomethyl-4-oxazolecarboxylate is a critical building block in medicinal chemistry and drug development, prized for the dual reactivity of its bromomethyl and ester functionalities.[1] The standard synthesis route involves the radical bromination of its precursor, Methyl 2-methyl-4-oxazolecarboxylate, typically using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1][2] While effective, this transformation, known as the Wohl-Ziegler reaction, is frequently plagued by the formation of specific side products that can complicate purification and reduce yields.[2][3]

This guide provides in-depth troubleshooting for common issues encountered during this synthesis, focusing on the mechanistic origins of side products and offering field-proven protocols to enhance reaction selectivity and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove side product in this synthesis?

A1: The most prevalent side product is the dibrominated species, Methyl 2-(dibromomethyl)-4-oxazolecarboxylate . This arises from a second radical abstraction and bromination event occurring on the desired monobrominated product. Its formation is highly dependent on reaction conditions, particularly the stoichiometry of NBS and the reaction time. Due to its similar polarity to the desired product, separation can be challenging, often requiring careful column chromatography.

Q2: My reaction is sluggish and shows a high percentage of unreacted starting material, Methyl 2-methyl-4-oxazolecarboxylate. What are the likely causes?

A2: Incomplete conversion is typically traced back to issues with the radical initiation or propagation steps.[4] The primary culprits are:

  • Degraded Radical Initiator: AIBN and benzoyl peroxide have limited shelf lives and can decompose if not stored properly.

  • Insufficient Energy: The reaction requires an energy source (heat or UV light) to induce homolytic cleavage of the initiator and begin the radical chain reaction.[5][6]

  • Poor Reagent Quality: Impure or wet NBS can lead to unreliable results.[2] While crude NBS often works well for this reaction, heavily degraded material will be ineffective.[2]

  • Presence of Radical Inhibitors: Dissolved oxygen in the solvent can quench radical intermediates, inhibiting the chain reaction.

Q3: I've isolated a product, but my NMR shows complex aromatic signals and my mass spectrum indicates an unexpected loss of mass. What could be happening?

A3: This suggests instability of the oxazole ring under the reaction or workup conditions. While less common, oxazole rings can be susceptible to decomposition or rearrangement, particularly if acidic byproducts like HBr accumulate to a high concentration. It is crucial to maintain anhydrous and acid-free conditions, sometimes by adding a non-nucleophilic base like barium carbonate or calcium carbonate.[7]

Q4: How can I effectively monitor the reaction to prevent over-bromination?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. A typical solvent system would be a mixture of hexanes and ethyl acetate. You should see three distinct spots under UV light:

  • Starting Material (Lowest Rf): Methyl 2-methyl-4-oxazolecarboxylate.

  • Product (Intermediate Rf): this compound.

  • Dibrominated Side Product (Highest Rf): Methyl 2-(dibromomethyl)-4-oxazolecarboxylate.

The reaction should be stopped as soon as the starting material spot has been consumed but before the dibrominated spot becomes significant. For more precise monitoring, LC-MS or GC-MS can be employed to quantify the relative ratios of the three components.

Troubleshooting Guide: Common Scenarios & Solutions

Problem 1: High Levels of Dibrominated Impurity (>15%)

This is the most frequent challenge, indicating that the rate of the second bromination is competitive with the first.

Root Cause Analysis: The formation of the dibrominated product is a consecutive reaction. High local concentrations of bromine radicals (Br•) and elevated temperatures increase the probability of a second hydrogen abstraction from the already-brominated methyl group.

Workflow Diagram: Mitigating Dibromination

cluster_0 Problem Identification cluster_1 Primary Control Strategy cluster_2 Secondary Optimization cluster_3 Outcome Problem High Dibromination (Crude NMR/LCMS) NBS Control NBS Stoichiometry (Use 1.0-1.05 eq.) Problem->NBS Addition Slowly Add NBS (Portion-wise or via syringe pump) NBS->Addition maintains low [Br2] Temp Lower Reaction Temperature Addition->Temp Monitor Monitor Closely by TLC/LCMS Temp->Monitor Result Improved Selectivity for Monobromination Monitor->Result

Caption: Troubleshooting workflow for reducing dibrominated side product formation.

Recommended Actions & Protocol:

  • Verify Stoichiometry: Use no more than 1.05 equivalents of NBS relative to the starting material. Weigh your reagents carefully.

  • Control NBS Addition: Instead of adding all the NBS at the start, add it in small portions over 30-60 minutes. This keeps the concentration of bromine low and favors monobromination.[5][8]

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., reflux in CCl₄ or ~80 °C in acetonitrile).[3] Avoid unnecessarily high temperatures.

  • Purification Strategy: If dibromination is unavoidable, careful flash column chromatography on silica gel is required. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 20%) is typically effective at resolving the mono- and di-brominated compounds.

Problem 2: Incomplete Reaction / Low Yield

This indicates a failure in the radical chain process.

Root Cause Analysis: Radical reactions are chain reactions composed of initiation, propagation, and termination steps.[6] Failure often occurs at the initiation stage.

Radical Reaction Mechanism & Failure Points

cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination (Side Reactions) AIBN AIBN Initiator_Rad 2x Initiator Radical + N2 AIBN->Initiator_Rad Heat/hv Br2 Br2 (low conc.) SM Starting Material (R-CH3) Initiator_Rad->SM Starts Cycle NBS NBS NBS->Br2 + HBr HBr HBr (trace) Br_Rad Br● Br2->Br_Rad Initiator Radical Rad_Inter Oxazole Radical (R-CH2●) SM->Rad_Inter + Br●, - HBr Product Product (R-CH2Br) Rad_Inter->Product + Br2, - Br● T1 Br● + Br● -> Br2 T2 R-CH2● + Br● -> Product

Caption: Simplified free-radical bromination mechanism showing key stages.

Recommended Actions & Protocol:

  • Check Reagent Quality:

    • NBS: If it is dark yellow or brown, it may be old. Consider recrystallizing from hot water if purity is a concern.[2]

    • AIBN: Use a fresh bottle. AIBN should be a white, fluffy solid. If it appears discolored or clumpy, it has likely degraded.

    • Solvent: Ensure the solvent (e.g., CCl₄, acetonitrile, or cyclohexane) is anhydrous. Water can hydrolyze the product.[7]

  • Ensure Inert Atmosphere: Before heating, thoroughly degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Verify Initiation Conditions: Ensure the reaction is heated to the appropriate temperature for the initiator used (for AIBN, typically 70-85 °C). If using photochemical initiation, ensure the lamp is functional and positioned correctly.

Key Experimental Protocols

Protocol A: Optimized Synthesis of this compound
  • Materials:

    • Methyl 2-methyl-4-oxazolecarboxylate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Carbon Tetrachloride (CCl₄) or Acetonitrile (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-methyl-4-oxazolecarboxylate and the solvent.

    • Bubble nitrogen gas through the solution for 20 minutes to degas.

    • Add the AIBN initiator.

    • Begin heating the mixture to reflux (for CCl₄) or ~80 °C (for acetonitrile).

    • Once the temperature is stable, add the NBS in 4-5 small portions over the course of one hour.

    • Monitor the reaction progress every 30 minutes by TLC (e.g., 20% Ethyl Acetate in Hexanes).

    • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

    • Filter off the succinimide byproduct, which will be a white solid.

    • Wash the filtrate with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via flash column chromatography.

Protocol B: TLC Monitoring
  • Eluent: 20% Ethyl Acetate / 80% Hexanes (adjust as needed).

  • Visualization: UV lamp (254 nm).

  • Procedure:

    • Spot the co-spot (starting material and reaction mixture), the starting material, and the reaction mixture on the TLC plate.

    • Develop the plate in the eluent.

    • Visualize under UV light. The product (R-CH₂Br) will have an Rf value between the starting material (R-CH₃) and the dibrominated side product (R-CHBr₂).

CompoundExpected Relative Rf
Methyl 2-methyl-4-oxazolecarboxylateLow
This compound Medium
Methyl 2-(dibromomethyl)-4-oxazolecarboxylateHigh

References

Technical Support Center: Troubleshooting the Bromination of Methyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of methyl-oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of these reactions and achieve your desired synthetic outcomes.

Introduction: The Nuances of Oxazole Bromination

The bromination of methyl-oxazole derivatives is a cornerstone reaction for the functionalization of this privileged heterocyclic core. The resulting bromo-oxazoles are versatile intermediates, particularly in cross-coupling reactions for the synthesis of complex molecules with potential therapeutic applications. However, the reactivity of the oxazole ring can present several challenges, including issues with regioselectivity, over-bromination, and ring instability. This guide provides practical, experience-driven solutions to common problems encountered in the lab.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Poor or No Reaction

Question: I am not observing any consumption of my starting methyl-oxazole, or the conversion is very low. What are the likely causes and how can I fix this?

Answer:

Several factors can lead to a stalled or inefficient bromination reaction. Let's break down the possibilities:

  • Inadequate Activation of the Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for this transformation and often requires an initiator.[1][2] For radical mechanisms, especially for benzylic bromination of the methyl group, a radical initiator like AIBN or benzoyl peroxide under thermal or photochemical conditions is necessary. For electrophilic aromatic substitution on the oxazole ring, the reaction may require acidic conditions to activate the NBS.

  • Incorrect Solvent Choice: The solvent can significantly impact the reaction's success. For electrophilic bromination on the ring, polar aprotic solvents like tetrahydrofuran (THF) or chloroform are often effective.[3][4] In some cases, particularly for achieving specific regioselectivity, dimethylformamide (DMF) can be crucial.[5][6][7]

  • Low Reaction Temperature: While temperature control is critical to prevent side reactions, a temperature that is too low can result in a sluggish reaction. A modest increase in temperature, while carefully monitoring the reaction, can often improve the reaction rate.

Troubleshooting Workflow for Poor or No Reaction:

Caption: Troubleshooting logic for a stalled bromination reaction.

Issue 2: Incorrect Regioselectivity

Question: My bromination is occurring at the wrong position on the oxazole ring. How can I control the regioselectivity?

Answer:

Regioselectivity is a common challenge in the electrophilic substitution of oxazoles. The C5 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack.[8] However, the substitution pattern of your methyl-oxazole and the reaction conditions play a pivotal role.

  • Directing Group Effects: The existing substituents on the oxazole ring will direct the position of bromination. An electron-donating group will activate the ring towards electrophilic substitution.

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction may favor the kinetically preferred product, while at higher temperatures, the thermodynamically more stable product may be formed.

  • Directed Lithiation: For precise control, especially to achieve bromination at less reactive positions like C2 or C4, a directed lithiation approach is often necessary.[9] This involves deprotonation with a strong base (e.g., n-BuLi or LHMDS) to form a lithiated intermediate, which then reacts with an electrophilic bromine source like NBS. The use of DMF as a solvent can be critical in favoring C4 bromination.[5][6][7]

Strategies for Controlling Regioselectivity:

PositionMethodKey Considerations
C5 Direct bromination with NBSOften the default position for electrophilic attack.
C4 Directed lithiation with a strong base followed by quenching with NBSThe choice of base and solvent (DMF is often preferred) is crucial.[5][6][7]
C2 Directed lithiationThis position is the most acidic and can be selectively deprotonated.[10][11]
Issue 3: Over-bromination

Question: I am getting di- or tri-brominated products instead of my desired mono-brominated oxazole. How can I prevent this?

Answer:

Over-bromination occurs when the mono-brominated product is more reactive than the starting material, or when the reaction conditions are too harsh.

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent. Use of 1.0 to 1.1 equivalents of NBS is a good starting point for mono-bromination.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second bromination. Running the reaction at 0 °C or even lower can be beneficial.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at all times. This can be done by adding a solution of NBS dropwise or by adding solid NBS in portions.

Issue 4: Decomposition of the Oxazole Ring

Question: My reaction mixture is turning dark, and I am isolating low yields of my product along with unidentifiable byproducts. I suspect my oxazole is decomposing. What can I do?

Answer:

The oxazole ring can be sensitive to certain conditions, particularly strong acids and oxidizing environments.[8][10] Some oxazoles, especially those with certain substituents like a 5-hydroxy group, can be unstable towards hydrolytic ring-opening.[12]

  • Avoid Strong Acids: While some reactions benefit from acidic catalysis, strong acids can lead to ring cleavage.[8] If an acid is necessary, consider using a milder one or a Lewis acid.

  • Temperature Control: Exothermic reactions can lead to localized heating and decomposition. Ensure efficient stirring and cooling, especially during the addition of reagents.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Work-up Conditions: Be mindful of the work-up procedure. A prolonged aqueous work-up, especially under acidic or basic conditions, can lead to product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for methyl-oxazoles?

A1: N-Bromosuccinimide (NBS) is the most commonly used and versatile brominating agent for oxazoles.[1][8][13] It is a crystalline solid that is easier and safer to handle than liquid bromine. For specific applications, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may also be used.

Q2: How can I monitor the progress of my bromination reaction?

A2: Thin-layer chromatography (TLC) is the most common method. The brominated product will typically have a different Rf value than the starting material. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q3: My brominated methyl-oxazole is unstable during purification. What are my options?

A3: If your product is unstable on silica gel, consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, purification by crystallization or distillation (if the compound is volatile and thermally stable) can be attempted. In some cases, it may be best to use the crude product directly in the next step if the impurities are not reactive under the subsequent reaction conditions.

Q4: Can I brominate the methyl group of a methyl-oxazole?

A4: Yes, the methyl group can be brominated under radical conditions. This typically involves the use of NBS and a radical initiator such as AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, often with heating or photochemical initiation.[2]

Experimental Protocols

General Protocol for C5-Bromination of a 2-Methyl-4-Aryloxazole

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolve the 2-methyl-4-aryloxazole (1.0 eq) in chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Regioselective C4-Bromination via Lithiation

Caption: Step-by-step workflow for C4-bromination.[14]

References

Technical Support Center: Purification of Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-bromomethyl-4-oxazolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of this versatile synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, valued for its reactive bromomethyl group that allows for further molecular elaboration.[1] Its synthesis, typically via radical bromination of Methyl 2-methyl-4-oxazolecarboxylate using N-Bromosuccinimide (NBS), can result in a mixture of the desired product, unreacted starting material, and various byproducts.[1] Effective purification is therefore critical to ensure the integrity of subsequent reactions. This guide provides a framework for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dictated by the synthetic route. For a typical free-radical bromination of Methyl 2-methyl-4-oxazolecarboxylate, you can expect:

  • Unreacted Starting Material: Methyl 2-methyl-4-oxazolecarboxylate.

  • Dibrominated byproduct: Contamination with the dibrominated species at the 2-methyl position can occur, especially with excess brominating agent or prolonged reaction times.

  • Succinimide: A byproduct from the use of NBS as the brominating agent.

  • Degradation Products: The bromomethyl group is reactive and can be susceptible to hydrolysis or reaction with nucleophilic solvents if exposed to moisture or inappropriate conditions.

Q2: What is the recommended first step in the purification process?

A2: After the reaction is complete, a standard aqueous workup is the recommended first step to remove water-soluble impurities like succinimide. This typically involves quenching the reaction, separating the organic layer, and washing it with a saturated sodium bicarbonate solution followed by brine.[2]

Q3: Which purification technique is most suitable for this compound?

A3: A combination of column chromatography and recrystallization is often employed to achieve high purity.[1]

  • Column Chromatography: This is highly effective for separating the desired product from the starting material and over-brominated byproducts. Silica gel is the most common stationary phase.[1]

  • Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly crystalline final product.

The choice between these, or the order in which they are used, will depend on the scale of your reaction and the impurity profile of your crude material.

Q4: What are the expected spectral characteristics of pure this compound?

  • ¹H NMR (in CDCl₃):

    • A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-5.0 ppm.

    • A singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.1 ppm.

    • A singlet for the oxazole ring proton at the 5-position.

  • ¹³C NMR (in CDCl₃):

    • A signal for the bromomethyl carbon (-CH₂Br).

    • Signals for the oxazole ring carbons.

    • A signal for the ester carbonyl carbon (-C=O).

    • A signal for the methyl ester carbon (-OCH₃).

It is crucial to acquire your own spectral data and compare it to the expected structure.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from the starting material.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high, causing all components to elute too quickly.

    • Solution: Start with a low polarity solvent system, such as a high hexane to ethyl acetate ratio (e.g., 9:1), and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.

  • Possible Cause 2: Overloaded Column. Too much crude material on the column will lead to broad bands and poor separation.

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. Ensure the initial band of your compound is as narrow as possible.

Problem: The product appears to be degrading on the column.

  • Possible Cause: Acidity of the Silica Gel. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

    • Solution: Consider using deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution in your eluent (typically a small percentage). Alternatively, a different stationary phase like alumina could be explored.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: Solution is too concentrated or cooled too quickly. This prevents the orderly arrangement of molecules into a crystal lattice.

    • Solution: Ensure you are using the minimum amount of hot solvent to fully dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Possible Cause 2: High level of impurities. Impurities can depress the melting point and interfere with crystal formation.

    • Solution: If the crude material is highly impure, it is best to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Problem: Low yield of recovered crystals.

  • Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. For compounds of intermediate polarity like this one, mixtures of hexanes and ethyl acetate, or ethanol and water, are good starting points to screen.

  • Possible Cause 2: Using too much solvent.

    • Solution: Use only the minimum amount of hot solvent necessary to dissolve the crude product completely.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold. Test various solvents; common choices for similar compounds include ethanol/water mixtures or ethyl acetate/hexanes.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification TechniqueTypical Solvent System (Starting Point)Key Separation Principle
Column Chromatography Hexanes/Ethyl Acetate (Gradient)Differential adsorption to the stationary phase based on polarity.
Recrystallization Ethanol/Water or Ethyl Acetate/HexanesDifference in solubility of the compound and impurities at different temperatures.

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude_Reaction_Mixture->Aqueous_Workup Crude_Product Crude Product (Contains starting material, byproducts) Aqueous_Workup->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Purity_Check_1 TLC/NMR Analysis of Fractions Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_2 Melting Point/NMR of Crystals Recrystallization->Purity_Check_2 Purity_Check_1->Recrystallization For further polishing Pure_Product Pure this compound Purity_Check_1->Pure_Product If sufficiently pure Purity_Check_2->Pure_Product

Caption: A typical workflow for the purification of this compound.

References

Alternative reagents to NBS for the synthesis of "Methyl 2-bromomethyl-4-oxazolecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Reagents for N-Bromosuccinimide (NBS)

Welcome, researchers and drug development professionals. This technical support guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and practical guidance for the synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate. We will explore effective alternative reagents to N-Bromosuccinimide (NBS) for the critical free-radical bromination of the methyl group on the oxazole core. Our focus is on providing scientifically sound, field-proven insights to overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during the synthesis of this compound, with a focus on moving beyond traditional NBS protocols.

Q1: I'm experiencing low yields and significant byproducts with NBS. What are the primary alternative reagents I should consider?

A1: While NBS is a classic reagent for Wohl-Ziegler bromination, its use can lead to challenges, including difficult removal of the succinimide byproduct and potential for side reactions.[1][2] For the synthesis of this compound, two excellent alternatives are 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and Dibromoisocyanuric acid (DBI) .

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is a cost-effective and efficient alternative to NBS.[3][4] A key advantage is its superior atom economy, as one molecule of DBDMH delivers two bromine atoms.[1] The byproduct, 5,5-dimethylhydantoin, is often less soluble in common organic solvents, simplifying purification.[5]

  • Dibromoisocyanuric acid (DBI): DBI is a more powerful brominating agent than both NBS and DBDMH.[5] It is particularly useful for less reactive substrates or when reactions with other reagents are sluggish. However, its high reactivity requires careful control to avoid over-bromination or undesired side reactions.

Q2: My main issue is the bromination of the oxazole ring instead of the methyl group. How can I improve the selectivity for the desired product?

A2: This is a common challenge due to the electron-rich nature of the oxazole ring, which makes it susceptible to electrophilic aromatic substitution.[6] The key to achieving selective side-chain bromination is to favor a free-radical pathway over an ionic (electrophilic) one.

Here’s how you can steer the reaction towards the desired product:

  • Radical Initiators: The use of a radical initiator is crucial. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are standard choices that promote the formation of the initial bromine radical, which then selectively abstracts a hydrogen from the methyl group.[2][4]

  • Light Source: Photochemical initiation using a UV lamp can also effectively trigger the free-radical chain reaction.[7]

  • Solvent Choice: Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for Wohl-Ziegler reactions as they do not promote ionic pathways.[2] However, due to the toxicity of CCl₄, greener alternatives like acetonitrile can be effective.[2]

  • Avoid Acidic Conditions: Brønsted acids can catalyze electrophilic aromatic substitution on the oxazole ring.[3][8] Ensure your glassware is neutral and your starting materials are free of acidic impurities. Lewis acids, while sometimes used to promote benzylic bromination with DBDMH, should be used with caution as they can also enhance electrophilic aromatic substitution depending on the substrate.[3][8]

Q3: When using DBDMH, I'm observing the formation of di-brominated products. How can I control the reaction to favor mono-bromination?

A3: Over-bromination can be an issue, especially with a reactive substrate. Here are several strategies to enhance the selectivity for the mono-brominated product:

  • Stoichiometry: Since DBDMH contains two bromine atoms, precise control of stoichiometry is critical. For mono-bromination, you should use approximately 0.5 equivalents of DBDMH per equivalent of your starting material, Methyl 2-methyl-4-oxazolecarboxylate.

  • Slow Addition: Instead of adding the entire amount of DBDMH at once, a slow, portion-wise addition can help maintain a low concentration of the brominating agent in the reaction mixture, thereby favoring mono-bromination.

  • Temperature Control: Lowering the reaction temperature can help to moderate the reaction rate and improve selectivity.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction once the starting material is consumed and before significant amounts of the di-brominated product are formed.

Comparative Overview of Brominating Reagents

The choice of brominating agent can significantly influence the outcome of your synthesis. The following table provides a comparative summary of NBS, DBDMH, and DBI for the side-chain bromination of methyl-substituted heterocycles.

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Dibromoisocyanuric acid (DBI)
Reactivity ModerateModerate to High[3]Very High[5]
Bromine Atoms per Molecule 12[1]2
Atom Economy LowerHigher[5]Higher
Byproduct Succinimide5,5-DimethylhydantoinIsocyanuric acid
Byproduct Removal Often requires aqueous workup or chromatographyCan sometimes be removed by filtration due to low solubility[5]Requires workup and purification
Selectivity Control Well-established protocolsGood; can be influenced by catalysts (Lewis vs. Brønsted acids)[8]Requires careful control of conditions due to high reactivity
Cost-Effectiveness ModerateGenerally more cost-effective than NBS[3]Typically more expensive

Experimental Protocols

Below are detailed, step-by-step protocols for using DBDMH as an alternative to NBS. These are starting points and may require optimization for your specific setup and scale.

Protocol 1: Thermal Initiation with AIBN

This protocol utilizes a chemical radical initiator for the bromination.

dot

Caption: Workflow for DBDMH bromination with thermal initiation.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-oxazolecarboxylate (1.0 equivalent) in a suitable solvent like acetonitrile.

  • Initiator Addition: Add a catalytic amount of AIBN (0.05–0.1 equivalents).

  • Reagent Addition: While stirring, add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents) in small portions over 15-20 minutes.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid byproduct (5,5-dimethylhydantoin).

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Photochemical Initiation

This protocol utilizes UV light to initiate the radical reaction, which can often be performed at lower temperatures.

dot

Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DBDMH DBDMH Br_rad Br_rad DBDMH->Br_rad Heat or hv Start_Mat Methyl 2-methyl- 4-oxazolecarboxylate Termination_Products Radical Coupling Br_rad->Termination_Products Oxazole_Rad Oxazole-methyl radical Start_Mat->Oxazole_Rad + Br• Product Methyl 2-bromomethyl- 4-oxazolecarboxylate Oxazole_Rad->Product + Br₂ DBDMH_HBr DBDMH + HBr Oxazole_Rad->DBDMH_HBr generates HBr Oxazole_Rad->Termination_Products Br2 Br₂ Product->Br_rad generates DBDMH_HBr->Br2

References

Technical Support Center: Optimizing Reactions with Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromomethyl-4-oxazolecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile, yet reactive, building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the radical bromination of its precursor, Methyl 2-methyl-4-oxazolecarboxylate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Q2: My starting material, Methyl 2-methyl-4-oxazolecarboxylate, is not commercially available. How can I prepare it?

Methyl 2-methyl-4-oxazolecarboxylate can be synthesized through several established routes. A common method involves the Hantzsch-type condensation of methyl 2-chloroacetoacetate with acetamide. This cyclization provides the core oxazole ring structure with the required substituents.

Q3: What are the primary applications of this compound in drug discovery?

This compound is a valuable electrophilic building block. The bromomethyl group serves as a reactive handle for introducing the oxazole moiety into larger molecules through nucleophilic substitution reactions. Oxazole rings are important pharmacophores found in numerous bioactive compounds, including antivirals and antibiotics. For example, similar structures are key components in the synthesis of hepatitis C virus (HCV) NS5A inhibitors.

Q4: How should I handle and store this compound?

Due to its reactivity, this compound should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and light. For short-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0–4 °C). For long-term storage, freezing (-20 °C) is recommended. Many researchers opt to generate and use this reagent in situ to avoid degradation.

Troubleshooting Guide: Synthesis via Radical Bromination

The synthesis of this compound from Methyl 2-methyl-4-oxazolecarboxylate is a delicate reaction where solvent and temperature play a critical role. The following guide addresses common issues encountered during this step.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted Methyl 2-methyl-4-oxazolecarboxylate observed by TLC or LC-MS analysis.

  • Yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

  • Inefficient Radical Initiation: The radical chain reaction may not be starting effectively.

    • Solution (Temperature): Ensure the reaction temperature is appropriate for the chosen initiator. AIBN typically requires temperatures between 60-80 °C for efficient decomposition into radicals. Benzoyl peroxide decomposes at a slightly higher temperature range. Running the reaction at too low a temperature will result in a sluggish initiation rate.

    • Solution (Initiator): Check the quality of the radical initiator. AIBN and BPO can degrade over time. Use freshly opened or properly stored initiator. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.

  • Inappropriate Solvent Choice: The solvent can significantly influence the reaction kinetics and the stability of the radical intermediates.

    • Solution (Solvent): Use non-polar, aprotic solvents that are stable under radical conditions. Carbon tetrachloride (CCl₄) is a classic choice but is now restricted due to environmental concerns. Safer and effective alternatives include chlorobenzene, acetonitrile (ACN), or ethyl acetate (EtOAc). Polar protic solvents like alcohols should be avoided as they can react with NBS.

Problem 2: Formation of Di-brominated Byproduct

Symptoms:

  • A new spot appears on the TLC plate, often less polar than the desired mono-brominated product.

  • Mass spectrometry analysis reveals a peak corresponding to the mass of Methyl 2-(dibromomethyl)-4-oxazolecarboxylate.

Possible Causes & Solutions:

  • Excess of Brominating Agent: Using more than one equivalent of NBS can lead to over-bromination.

    • Solution (Stoichiometry): Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS relative to the starting material. Adding the NBS portion-wise can help maintain a low concentration, disfavoring the second bromination event.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can increase the rate of the second bromination.

    • Solution (Temperature & Time): Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction down immediately to prevent further reaction. Avoid unnecessarily high temperatures; aim for the lowest temperature that provides a reasonable reaction rate.

Problem 3: Product Degradation

Symptoms:

  • The appearance of multiple new spots on the TLC plate, often polar baseline material.

  • The reaction mixture darkens significantly (e.g., turns dark brown or black).

  • Low isolated yield despite complete consumption of the starting material.

Possible Causes & Solutions:

  • Instability of the Product: The bromomethyl group is highly reactive and can be hydrolyzed by trace amounts of water or participate in decomposition pathways, especially when heated for extended periods.

    • Solution (Solvent & Atmosphere): Ensure the solvent is anhydrous and the reaction is run under a dry, inert atmosphere (N₂ or Ar). This minimizes hydrolysis of both NBS and the product.

    • Solution (Work-up): Upon completion, perform the work-up promptly and at a low temperature. A typical work-up involves cooling the mixture, filtering off the succinimide byproduct, and washing the filtrate with a mild reducing agent solution (e.g., aqueous sodium thiosulfate) to quench any remaining bromine, followed by a brine wash. All aqueous layers should be cold.

  • Acid-Catalyzed Decomposition: Succinimide is a byproduct of the reaction. The presence of acidic impurities can catalyze the degradation of the oxazole ring.

    • Solution (Base): Some protocols recommend adding a non-nucleophilic radical scavenger or a small amount of a base like calcium carbonate to neutralize any generated HBr, which can prevent acid-catalyzed side reactions.

Optimized Protocol: Synthesis of this compound

This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • Methyl 2-methyl-4-oxazolecarboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 2-methyl-4-oxazolecarboxylate and anhydrous acetonitrile.

  • Add N-Bromosuccinimide (NBS) and AIBN to the solution.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Upon consumption of the starting material (typically 2-4 hours), cool the flask to room temperature and then to 0 °C in an ice bath.

  • Filter the mixture to remove the insoluble succinimide byproduct. Wash the solid with a small amount of cold, anhydrous acetonitrile.

  • Combine the filtrates. The resulting solution contains the product and is often used directly in the next step (in situ).

  • If isolation is required, carefully remove the solvent under reduced pressure at low temperature (<30 °C). The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), but this should be done quickly to minimize degradation on the silica.

Data Summary: Reaction Condition Optimization

ParameterConditionRationale & Troubleshooting Notes
Solvent Acetonitrile (ACN), ChlorobenzeneNon-polar, aprotic solvents are preferred. ACN is a good modern alternative to CCl₄. Avoid protic solvents.
Temperature 60-80 °CMust be high enough to initiate the radical initiator (AIBN). Higher temperatures can increase side products.
Brominating Agent N-Bromosuccinimide (NBS)Standard reagent for allylic/benzylic-type bromination. Use 1.0-1.1 equivalents to avoid di-bromination.
Initiator AIBN (0.05-0.1 eq)Common choice for this temperature range. Use of freshly opened reagent is critical for good initiation.
Atmosphere Inert (N₂ or Ar)Crucial to prevent hydrolysis of NBS and the product by atmospheric moisture.

Visualizing the Process

Diagram 1: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Methyl 2-methyl-4-oxazolecarboxylate + Anhydrous ACN Reagents Add NBS (1.05 eq) + AIBN (0.1 eq) Start->Reagents Under N2 Heat Heat to 70-80 °C Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to 0 °C Monitor->Cool Reaction Complete Filter Filter Succinimide Cool->Filter Use Use Solution In Situ Filter->Use Isolate Isolate (Optional) (Low Temp. Evaporation) Filter->Isolate G cluster_low_conversion Low Conversion cluster_dibromo Di-bromination cluster_degradation Degradation Start Problem Detected? LC_Cause1 Inefficient Initiation? Start->LC_Cause1 Low Conversion DB_Cause1 Excess NBS? Start->DB_Cause1 Di-bromination D_Cause1 Product Instability? Start->D_Cause1 Degradation LC_Sol1 Check Temp (60-80°C) Check Initiator Quality LC_Cause1->LC_Sol1 LC_Cause2 Wrong Solvent? LC_Sol2 Use Anhydrous ACN or Chlorobenzene LC_Cause2->LC_Sol2 DB_Sol1 Use 1.0-1.1 eq NBS (Portion-wise addition) DB_Cause1->DB_Sol1 DB_Cause2 Temp too High? Time too Long? DB_Sol2 Monitor Closely Cool Immediately DB_Cause2->DB_Sol2 D_Sol1 Use Anhydrous Solvent Work-up Cold & Fast D_Cause1->D_Sol1 D_Cause2 Acid Catalysis? D_Sol2 Add CaCO3 (optional) D_Cause2->D_Sol2

Technical Support Center: HPLC Purity Analysis of Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity assessment of Methyl 2-bromomethyl-4-oxazolecarboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) to quantify the purity of this critical pharmaceutical intermediate. Given the compound's reactive nature, this resource provides field-proven insights, detailed protocols, and troubleshooting solutions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is reverse-phase HPLC the recommended method for purity analysis of this compound?

Reverse-phase HPLC (RP-HPLC) is the industry standard for the purity analysis of small organic molecules like pharmaceutical intermediates for several key reasons.[1] The analyte, being moderately polar, is well-retained on nonpolar stationary phases (like C18), allowing for excellent separation from both more polar and less polar impurities. Furthermore, HPLC with UV detection provides the high sensitivity and quantitative accuracy required by regulatory bodies for purity assays.[2]

Q2: What are the common impurities I should expect in a sample of this compound?

Potential impurities can originate from the synthetic route or subsequent degradation.[3] It is crucial to have an analytical method capable of separating the main component from:

  • Starting Materials: Unreacted precursors, such as Methyl 2-methyl-4-oxazolecarboxylate, which is the direct precursor for the bromination step.[4]

  • Synthesis By-products: Compounds formed during the oxazole ring formation or the bromination process, such as dibrominated species or isomers.[5]

  • Degradation Products: The 2-bromomethyl group is a reactive site susceptible to nucleophilic attack.[3][4] A primary degradation product is the corresponding hydroxymethyl derivative (Methyl 2-hydroxymethyl-4-oxazolecarboxylate), formed by hydrolysis in the presence of water.

Q3: What are the critical stability considerations for this analyte during HPLC analysis?

The stability of this compound is the most critical factor for a successful analysis. The reactive bromomethyl group can lead to on-column degradation, resulting in artificially low purity values and the appearance of degradation peaks.[3] Key considerations are:

  • Mobile Phase Nucleophilicity: Avoid highly nucleophilic solvents or additives. While methanol is a common RP-HPLC solvent, acetonitrile is often preferred for reactive compounds as it is less nucleophilic.

  • Temperature: Run the analysis at or below ambient temperature to minimize thermal degradation.

  • Sample Diluent: Prepare samples in a non-nucleophilic, aprotic solvent (like acetonitrile) immediately before injection. Avoid dissolving samples in methanol or water for extended periods.

Q4: What are the recommended starting conditions for developing an HPLC method?

A gradient RP-HPLC method using a C18 column is a robust starting point. The use of a mild acidic modifier is recommended to suppress the ionization of residual silanols on the column packing, thereby improving peak shape for the weakly basic oxazole ring.[6][7]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 95% B over 15 minutes, hold for 3 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV Diode Array Detector (DAD/PDA) at 254 nm
Injection Vol. 5 µL
Sample Diluent Acetonitrile

Recommended Analytical Protocol

This protocol provides a detailed methodology for the purity assessment of this compound. Adherence to the System Suitability Test (SST) is critical for ensuring the validity of the results.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Chromatographic data system (CDS).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard (this compound, known purity).

  • Sample to be tested.

Chromatographic Conditions

(Refer to the table in Q4 for a summary of conditions)

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Filter and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Filter and degas.

  • Sample Diluent: Acetonitrile.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Prepare fresh.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Prepare fresh.

System Suitability Test (SST)

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5 for the main peak
Theoretical Plates (N) > 5000 for the main peak
%RSD of Peak Area ≤ 1.0% for five replicate injections
%RSD of Retention Time ≤ 0.5% for five replicate injections
Analysis Procedure
  • Perform the SST as described.

  • Inject a blank (sample diluent) to ensure no carryover or system contamination.

  • Inject the standard solution once.

  • Inject the sample solution in duplicate.

  • Inject the standard solution again after a series of sample injections (e.g., every 10 samples) to verify system stability.

Calculation of Purity

Calculate the purity of the sample using the area percent method from the chromatogram. The purity is reported as the percentage of the main peak area relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phases (Aqueous & Organic) a1 Equilibrate System (10 column volumes) p1->a1 p2 Prepare Standard & Sample Solutions (0.5 mg/mL in ACN) a2 System Suitability Test (5x Standard Injections) p2->a2 a1->a2 Pass? a3 Inject Blank (Acetonitrile) a2->a3 a4 Inject Samples (in duplicate) a3->a4 d1 Integrate Peaks a4->d1 d2 Verify SST Results d1->d2 d3 Calculate Purity (% Area Normalization) d2->d3 d4 Generate Report d3->d4

Caption: General workflow for HPLC purity assessment.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a direct question-and-answer format.

Category 1: Peak Shape Problems

Q: Why is my main peak tailing (Tailing Factor > 1.5)?

  • Possible Cause 1: Secondary Silanol Interactions. The nitrogen atom in the oxazole ring can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[6]

    • Solution: Ensure the mobile phase contains an acidic modifier like formic or phosphoric acid (0.05-0.1%). This suppresses silanol activity and ensures the analyte is in a single protonated state.[6]

  • Possible Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the sample concentration or injection volume. The recommended concentration is 0.5 mg/mL with a 5 µL injection.

  • Possible Cause 3: Column Degradation. An old or poorly maintained column may have lost its bonded phase or developed active sites.

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve.[8]

Q: Why are my peaks splitting or showing shoulders?

  • Possible Cause 1: Sample Diluent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions. Acetonitrile is a good choice for the recommended method.

  • Possible Cause 2: Partial Column Blockage. A blocked inlet frit can cause the sample to travel through different paths, resulting in split peaks.[9]

    • Solution: Reverse-flush the column (disconnect from the detector first). If this fails, replace the column inlet frit or the entire column. Using a guard column is highly recommended to prevent this.[8][9]

  • Possible Cause 3: Co-eluting Impurity. The shoulder may be an unresolved impurity.

    • Solution: Check the peak purity using a PDA/DAD detector.[10] Optimize the method (e.g., adjust the gradient slope, change the organic modifier, or try a different column chemistry like a Phenyl-Hexyl phase) to improve resolution.[11]

Category 2: Baseline Issues

Q: My baseline is noisy and/or drifting. What should I do?

  • Possible Cause 1: Insufficient Mobile Phase Degassing. Dissolved gases can outgas in the detector cell, causing noise and drift.[12]

    • Solution: Ensure mobile phases are thoroughly degassed by sparging, sonication, or using an in-line degasser.[12]

  • Possible Cause 2: Contaminated Mobile Phase. Using low-purity solvents or buffers that have been sitting for too long can introduce contaminants that create a noisy or drifting baseline.[13]

    • Solution: Use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[12][13]

  • Possible Cause 3: Column Bleed or Contamination. Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift, especially during a gradient.[12]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Ensure the column is fully equilibrated with the initial mobile phase before starting a run.[8]

Q: I am seeing "ghost peaks" in my blank injections. Where are they coming from?

  • Possible Cause 1: Carryover from the Autosampler. The most common cause is residue from a previous, more concentrated sample remaining in the injection needle or valve.[12]

    • Solution: Implement a robust needle wash step in your method, using a strong solvent (like 50:50 acetonitrile:isopropanol). Clean the injection port and rotor seal.[12]

  • Possible Cause 2: Contaminated Mobile Phase or Diluent. Impurities in your solvents can appear as peaks, especially in gradient elution where they may be concentrated on the column and then eluted as the organic content increases.

    • Solution: Prepare fresh mobile phases and sample diluent using high-purity solvents.

Category 3: Quantitation & Purity Issues

Q: The purity result is lower than expected, and I see a new, earlier-eluting peak. Why?

  • Possible Cause 1: On-Column Degradation. This is a high-probability cause for this specific analyte. The reactive bromomethyl group can hydrolyze on the column to the more polar hydroxymethyl derivative, which will elute earlier.[3]

    • Solution:

      • Lower the column temperature to 20-25°C.

      • Ensure the mobile phase pH is mildly acidic (pH 3-4) to minimize hydrolysis.

      • Prepare the sample in acetonitrile and inject it immediately. Do not let it sit in the autosampler for an extended period.

  • Possible Cause 2: Sample Degradation Prior to Injection. The sample may have degraded in the vial before analysis due to moisture or reactive impurities in the diluent.

    • Solution: Use fresh, high-purity acetonitrile as the diluent. Prepare only enough sample for the immediate analysis. Store the stock material under recommended conditions (in a freezer, under inert atmosphere).[14]

Q: My peak purity analysis (via DAD/PDA) is failing, but the peak looks symmetrical. What does this mean?

  • Possible Cause 1: A Spectrally Different Co-eluting Impurity. Even a small, unresolved impurity with a different UV spectrum can cause a peak purity test to fail. This is a primary function of the test.[10]

    • Solution: The result is likely real. The method needs to be optimized for better resolution. Try a shallower gradient, a lower temperature, or a different column chemistry.

  • Possible Cause 2: Low Signal-to-Noise. At very low concentrations, baseline noise can interfere with the purity calculation, leading to a false failure.[10]

    • Solution: Ensure the peak height is well above the noise level. If analyzing trace impurities, this can be a limitation of the technique.

  • Possible Cause 3: Inappropriate Wavelength Range. Using a very low wavelength (e.g., < 210 nm) can incorporate noise and solvent absorbance into the calculation, distorting the result.[10]

    • Solution: Set the peak purity analysis range to only cover the relevant UV absorbance spectrum of the analyte (e.g., 230-350 nm).

Troubleshooting Decision Tree: Low Purity Result

Low_Purity_Troubleshooting cluster_degradation Investigate Degradation cluster_separation Investigate Separation start Low Purity Result Observed q1 Is there a new, unexpected peak, especially one eluting early? start->q1 a1 Hypothesis: On-column or pre-injection degradation to hydroxymethyl derivative. q1->a1 Yes a2 Hypothesis: Method lacks specificity. Known impurities are not well resolved. q1->a2 No s1 Action: 1. Prepare fresh sample & inject immediately. 2. Lower column temperature to 20°C. 3. Check mobile phase pH (should be acidic). a1->s1 q2 Did the actions a) Improve purity? b) Resolve peaks? s1->q2 s2 Action: 1. Check peak purity via DAD. 2. Optimize method (e.g., shallower gradient). 3. Try alternative column chemistry. a2->s2 s2->q2 end_ok Problem Solved: Method now stability-indicating and/or specific. q2->end_ok Yes end_fail Problem Persists: Consider orthogonal methods (e.g., LC-MS) to identify unknown impurities. Contact technical support. q2->end_fail No

Caption: Decision tree for troubleshooting low purity results.

References

Managing steric hindrance in "Methyl 2-bromomethyl-4-oxazolecarboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some relevant information. The searches confirm that "Methyl 2-bromomethyl-4-oxazolecarboxylate" is primarily used in nucleophilic substitution reactions. I found general information about steric hindrance in SN2 reactions and some review articles on oxazole chemistry. However, there is still a lack of specific examples and troubleshooting guides directly addressing steric hindrance for this particular molecule. The search results for analogous compounds, like 2-halomethyl-4,5-diphenyl-oxazoles, provide some transferable insights into reactivity but don't fully address the potential steric influence of the 4-carboxylate group.

To create a truly in-depth and practical guide, I need to bridge this gap. I will need to synthesize the available information and, where direct evidence is lacking, use established principles of organic chemistry to infer likely challenges and solutions related to steric hindrance.

I will now proceed with structuring the content based on the information I have. I will create the "Troubleshooting Guide" and "FAQ" sections. I will focus on providing logical, chemically sound explanations for the troubleshooting steps, even if I cannot cite a direct experimental study for each specific scenario with "this compound". I will make sure to cite the general principles of steric hindrance and oxazole reactivity from the search results.

I will now proceed with generating the full technical support center, including the diagrams and reference list. I believe I have enough foundational information to create a comprehensive and scientifically sound guide, applying general principles to this specific molecule where direct literature is absent.

Final Answer will be generated.## Technical Support Center: Navigating Reactions with this compound

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide practical, in-depth assistance for managing steric hindrance and other common challenges encountered during reactions with this versatile synthetic intermediate. Our goal is to equip you with the knowledge to optimize your reaction conditions, troubleshoot effectively, and maximize your synthetic success.

Introduction: Understanding the Reactivity Landscape

This compound is a valuable building block in organic synthesis, primarily owing to the reactive bromomethyl group at the 2-position of the oxazole ring. The core reactivity of this molecule lies in nucleophilic substitution at the methylene carbon, where the bromine atom serves as an excellent leaving group. This reaction is further facilitated by the electron-withdrawing nature of the adjacent oxazole ring, which enhances the electrophilicity of the carbon center.[1]

However, the substitution pattern of the oxazole ring, specifically the methyl carboxylate group at the 4-position, can introduce steric challenges that may affect reaction rates and yields, particularly when employing bulky nucleophiles. This guide will address these challenges in a question-and-answer format, providing both troubleshooting solutions and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during your experiments, with a focus on issues arising from steric hindrance.

Question 1: My nucleophilic substitution reaction with a bulky secondary amine is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion with bulky nucleophiles is a classic indicator of steric hindrance. The methyl carboxylate group at the 4-position of the oxazole ring can sterically shield the electrophilic carbon of the bromomethyl group, making it difficult for a large nucleophile to approach for a backside attack, which is characteristic of an SN2 reaction.[2]

Potential Causes & Solutions:

  • Steric Clash: The primary issue is likely the steric bulk of both your nucleophile and the substrate. The transition state of an SN2 reaction is crowded, and bulky groups on either the nucleophile or the electrophile will increase the activation energy of the reaction, thus slowing it down.[3]

    • Solution 1: Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier. A systematic increase in temperature (e.g., from room temperature to 50°C, then to reflux) should be explored. Monitor the reaction closely for potential decomposition.

    • Solution 2: Use a Less Hindered Base: If a base is used to deprotonate your nucleophile, ensure it is not excessively bulky. For instance, while potassium tert-butoxide is a strong base, it is also very large. A smaller, non-nucleophilic base like sodium hydride (NaH) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) might be more suitable.[4]

    • Solution 3: Change the Solvent: A switch to a polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2 reactions. These solvents solvate the cation of the base (if used) but not the nucleophile, increasing its effective nucleophilicity.

  • Insufficient Nucleophilicity: While related to steric hindrance, it's also possible your nucleophile is simply not reactive enough under the attempted conditions.

    • Solution: Activate the Nucleophile: If applicable, ensure your nucleophile is fully deprotonated by using a slight excess of a strong, non-hindered base.

Experimental Protocol: Optimizing for a Bulky Amine Nucleophile

ParameterInitial Attempt (Low Yield)Optimized ConditionsRationale
Solvent THFDMF or AcetonitrilePolar aprotic solvents can enhance SN2 reaction rates.
Temperature Room Temperature60-80°CProvides energy to overcome the steric barrier.
Base Potassium tert-butoxideK₂CO₃ or NaHA less bulky base can improve access to the nucleophile.
Reaction Time 4-6 hours12-24 hours (monitor by TLC)Slower reactions require more time for completion.

Question 2: I am observing the formation of a significant byproduct that I suspect is a result of elimination. How can I suppress this side reaction?

Answer:

While less common for primary halides, elimination reactions (E2) can compete with substitution (SN2), especially with sterically hindered substrates and strong, bulky bases.[5] The base can abstract a proton from the methyl group, leading to an undesired elimination product.

Strategies to Minimize Elimination:

  • Use a Weaker, Less Hindered Base: Strong, bulky bases like potassium tert-butoxide are known to favor elimination. Switching to a weaker base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like DBU (in catalytic amounts) can favor substitution.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the SN2 pathway.

  • Choose a More Nucleophilic, Less Basic Reagent: If possible, select a nucleophile that has a high nucleophilicity-to-basicity ratio. For example, azide (N₃⁻) and thiolate (RS⁻) anions are excellent nucleophiles but are relatively weak bases.

dot

G cluster_0 Reaction Pathways Start This compound + Nucleophile/Base SN2 Desired Substitution Product Start->SN2 Favored by: - Less bulky nucleophile/base - Lower temperature E2 Elimination Byproduct Start->E2 Favored by: - Bulky, strong base - Higher temperature

Caption: Competing SN2 and E2 pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for nucleophiles with this compound, considering potential steric hindrance?

A1: Generally, smaller, less hindered nucleophiles will react faster. The trend is as follows:

  • High Reactivity (Less Hindered): Primary amines, azide ions, thiols, and small alkoxides.

  • Moderate Reactivity: Secondary amines, carboxylates.

  • Low Reactivity (Highly Hindered): Tertiary amines, bulky alkoxides (e.g., tert-butoxide), and highly substituted secondary amines.

Q2: Can I use Grignard or organolithium reagents with this compound?

A2: The use of strongly basic organometallic reagents like Grignard or organolithium reagents is generally not recommended. These reagents are highly reactive and can lead to several side reactions, including:

  • Attack at the Ester: The methyl carboxylate group is susceptible to attack by these strong nucleophiles.

  • Ring Opening: Strong bases can deprotonate the oxazole ring, potentially leading to ring-opening and the formation of an isonitrile intermediate.[6]

Q3: Are there any alternative strategies to introduce a bulky substituent at the 2-methyl position if direct substitution fails?

A3: Yes, if direct SN2 is not feasible due to extreme steric hindrance, a multi-step approach might be necessary. One potential strategy involves converting the bromomethyl group to a less hindered functional group that can then be elaborated. For example, conversion to an aldehyde via the Sommelet reaction or other oxidative methods, followed by a Grignard addition or Wittig reaction to introduce the bulky group.

dot

G cluster_1 Alternative Synthetic Strategy A This compound B Intermediate Aldehyde A->B Oxidation D Desired Sterically Hindered Product B->D C Bulky Nucleophile (e.g., Grignard) C->D Addition

Caption: Multi-step approach for bulky substituents.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-bromomethyl-4-oxazolecarboxylate and Methyl 2-chloromethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex molecules, particularly within drug discovery and development, the choice of alkylating agent is a critical decision that dictates reaction efficiency, yield, and scalability. This guide provides an in-depth, evidence-based comparison of two key heterocyclic building blocks: methyl 2-bromomethyl-4-oxazolecarboxylate and its chloro-analogue. Experimental observations and fundamental chemical principles consistently affirm that the bromomethyl derivative is the more reactive electrophile. This enhanced reactivity, stemming from the superior leaving group ability of bromide compared to chloride, facilitates faster reactions, milder conditions, and often, higher yields in nucleophilic substitution reactions.

Introduction: The Strategic Importance of 2-Halomethyl-Oxazoles

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Consequently, reagents that allow for the efficient installation of this heterocycle are of high value. This compound and methyl 2-chloromethyl-4-oxazolecarboxylate are versatile electrophilic intermediates used to alkylate a variety of nucleophiles, thereby incorporating the methyl 4-oxazolecarboxylate moiety.[1][2] Their reactivity is analogous to that of a benzylic halide, providing a reactive site for substitution without compromising the stability of the aromatic oxazole core.[1] This guide will dissect the chemical principles governing their reactivity and provide practical, data-driven insights to inform your selection process.

Theoretical Framework: Why Bromide is a Better Leaving Group

The observed difference in reactivity between these two compounds is fundamentally governed by the nature of the carbon-halogen bond and the stability of the resulting halide anion upon its departure. In nucleophilic substitution reactions (typically proceeding via an S_N2 mechanism for these primary halides), the rate-determining step involves the attack of a nucleophile and the simultaneous departure of the leaving group.[3]

A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[4][5] We can predict the relative leaving group ability by considering the acidity of the conjugate acids, HBr and HCl.

  • Acidity and Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[3] This means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[3] Weaker bases are more stable and can better accommodate the negative charge they possess after leaving, making them superior leaving groups.[3][4]

  • Polarizability: Bromide is larger and its electron cloud is more diffuse (more polarizable) than chloride's. This increased polarizability helps to stabilize the developing negative charge in the transition state of the substitution reaction, lowering the activation energy and increasing the reaction rate.[6]

Therefore, the C-Br bond is weaker and more readily cleaved than the C-Cl bond, leading to the general reactivity trend for alkyl halides: R-I > R-Br > R-Cl > R-F .[5]

Comparative Experimental Analysis

The superior reactivity of the bromomethyl derivative is not merely theoretical; it is consistently observed in practice. The 2-bromomethyl analogue is described as a "more reactive alternative" that allows for a broader range of synthetic transformations under milder conditions.[1][2][7] This translates to tangible benefits in the laboratory, such as shorter reaction times and the ability to use less reactive nucleophiles.

Data Summary: Reactivity Showdown

The following table summarizes the expected and reported performance differences in typical nucleophilic substitution reactions.

ParameterThis compoundMethyl 2-chloromethyl-4-oxazolecarboxylateRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride, leading to a lower activation energy barrier.[4][8]
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)A more reactive electrophile requires less time for complete conversion.[8]
Typical Reaction Temp. Lower (e.g., Room Temp to 50°C)Higher (e.g., 50°C to reflux)The higher energy barrier for displacing chloride often necessitates more thermal energy.[8]
Nucleophile Scope Broader (effective with weak nucleophiles)Narrower (may require stronger nucleophiles)Can overcome the lower reactivity of nucleophiles like stabilized carbanions more effectively.[1]
Yields Often higherCan be lower, especially with difficult substratesFaster, cleaner reactions often lead to fewer side products and higher isolated yields.

Reactivity with Common Nucleophiles

The 2-halomethyl oxazoles are effective scaffolds for synthetic elaboration at the 2-position with a variety of nucleophiles.[1]

N-Alkylation (Amines)

Both primary and secondary amines are effective nucleophiles for these substrates. However, the bromo derivative will typically react faster and at a lower temperature. This is particularly advantageous when dealing with sensitive substrates that might degrade under prolonged heating.

O-Alkylation (Phenols & Alcohols)

Alkylation of phenols (O-alkylation) to form ethers is a common transformation. The reaction typically requires a base to deprotonate the phenol, generating the more nucleophilic phenoxide. While both reagents can be used, the chloro derivative may require more forcing conditions (higher temperature, stronger base) to achieve comparable yields to the bromo compound.

S-Alkylation (Thiols)

Thiols and their conjugate bases, thiolates, are excellent, soft nucleophiles that react readily with soft electrophiles like these halomethyl oxazoles.[9][10] The reaction to form thioethers is generally very efficient. Due to the high nucleophilicity of sulfur, the difference in reactivity between the bromo- and chloro- compounds may be less pronounced than with harder nucleophiles, but the bromo- derivative will still react more rapidly.[9][11]

Experimental Protocols

To provide a tangible comparison, here are representative protocols for the N-alkylation of a generic secondary amine.

Protocol 1: Alkylation using this compound (Higher Reactivity)
  • Reagents:

    • This compound (1.0 eq)

    • Secondary Amine (e.g., Morpholine) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF) (0.1 M concentration)

  • Procedure:

    • To a stirred suspension of potassium carbonate in acetonitrile, add the secondary amine.

    • Add a solution of this compound in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation using Methyl 2-chloromethyl-4-oxazolecarboxylate (Lower Reactivity)
  • Reagents:

    • Methyl 2-chloromethyl-4-oxazolecarboxylate (1.0 eq)

    • Secondary Amine (e.g., Morpholine) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Optional: Sodium Iodide (NaI) (0.1 eq, catalytic)

    • Dimethylformamide (DMF) (0.1 M concentration)

  • Procedure:

    • To a stirred suspension of potassium carbonate (and sodium iodide, if used) in DMF, add the secondary amine.

    • Add a solution of methyl 2-chloromethyl-4-oxazolecarboxylate in DMF.

    • Heat the reaction mixture to 60-80°C.

    • Stir the reaction for 8-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Protocol Choices: The chloro- derivative often requires higher temperatures to achieve a reasonable reaction rate.[8] The addition of a catalytic amount of sodium iodide (the Finkelstein reaction) can accelerate the reaction by in-situ conversion of the alkyl chloride to the more reactive alkyl iodide, which then undergoes the desired substitution.[12]

Visualizing the Process

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Caption: Generalized S_N2 mechanism. Nu = Nucleophile, X = Br or Cl, Ox = Oxazole moiety.

Decision Workflow

This chart can guide the selection process based on experimental parameters.

Decision_Tree start Start: Need to Alkylate with a 2-Methyl-4-oxazolecarboxylate? nucleophile Is the nucleophile strong and unhindered? start->nucleophile time Is reaction time a critical factor? nucleophile->time No consider_chloro Chloro- derivative is a viable option nucleophile->consider_chloro Yes cost Is cost the primary concern for large scale? time->cost No use_bromo Use Methyl 2-bromomethyl- 4-oxazolecarboxylate time->use_bromo Yes cost->use_bromo No use_chloro Use Methyl 2-chloromethyl- 4-oxazolecarboxylate (Consider heat and/or NaI catalyst) cost->use_chloro Yes consider_chloro->cost

Caption: Decision tree for selecting the appropriate halomethyl oxazole reagent.

Conclusion and Practical Recommendations

  • Choose the Bromo- derivative when:

    • Working with weakly reactive or sterically hindered nucleophiles.

    • Rapid reaction times are required.

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Maximizing yield is the primary objective.

  • Consider the Chloro- derivative when:

    • The nucleophile is highly reactive (e.g., a thiolate or a primary amine).

    • The reaction can be conveniently heated for extended periods without substrate degradation.

    • Cost is a significant driver for large-scale synthesis, and lower reactivity can be compensated for by adjusting reaction conditions.

For researchers in drug development, the enhanced reactivity of the bromo- compound often justifies its use, as it provides greater reliability and a higher probability of success across a broader scope of synthetic applications.

References

A Senior Application Scientist's Guide to the Spectroscopic Journey from Serine to a Brominated Oxazole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of drug discovery and development, heterocyclic scaffolds are of paramount importance, with the oxazole ring system being a privileged structure due to its presence in numerous biologically active natural products and synthetic pharmaceuticals. "Methyl 2-bromomethyl-4-oxazolecarboxylate" is a highly versatile synthetic intermediate. Its value lies in the dual reactivity of the bromomethyl group, which is primed for nucleophilic substitution, and the methyl ester, which can be further manipulated. This strategic arrangement allows for the efficient construction of more complex molecular architectures, making it a valuable tool for medicinal chemists.

This guide provides an in-depth spectroscopic comparison of this compound with its key precursors. By understanding the characteristic spectroscopic fingerprints of each molecule in the synthetic pathway, researchers can unequivocally track the reaction progress, confirm the identity and purity of their intermediates, and troubleshoot any synthetic challenges. We will delve into the causality behind the observed spectroscopic changes, providing a clear rationale for the transformations from a simple amino acid derivative to the final, functionalized oxazole.

The Synthetic Pathway: From Amino Acid to Heterocycle

The synthesis of this compound is a multi-step process that typically begins with a readily available chiral building block, L-serine methyl ester. The overall transformation can be visualized as a two-stage process: first, the construction of the oxazole core, followed by the functionalization of the methyl group at the 2-position.

Synthetic_Pathway Serine L-Serine methyl ester hydrochloride Precursor Methyl 2-methyl-4- oxazolecarboxylate Serine->Precursor  Cyclization & Dehydration   Product Methyl 2-bromomethyl-4- oxazolecarboxylate Precursor->Product  Radical Bromination (NBS, AIBN)  

Caption: Synthetic route to this compound.

The initial step involves the cyclization and dehydration of L-serine methyl ester hydrochloride to form the core intermediate, Methyl 2-methyl-4-oxazolecarboxylate. This transformation is a crucial step in building the heterocyclic ring. Subsequently, the methyl group at the 2-position of the oxazole ring is activated for bromination. A free-radical halogenation, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), selectively brominates the methyl group to yield the final product[1].

Spectroscopic Characterization: A Comparative Analysis

The power of spectroscopic methods lies in their ability to provide a detailed picture of molecular structure. As we progress along the synthetic pathway, the changes in the molecule's constitution are reflected in its NMR, IR, and mass spectra.

Analytical Workflow

The characterization of each compound in the synthetic sequence follows a logical workflow to confirm its structure and purity.

Analytical_Workflow cluster_0 Compound Synthesis cluster_1 Spectroscopic Analysis Start Starting Material (L-Serine methyl ester HCl) NMR ¹H & ¹³C NMR Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Intermediate Intermediate (Methyl 2-methyl-4-oxazolecarboxylate) Intermediate->NMR Intermediate->IR Intermediate->MS Final Final Product (this compound) Final->NMR Final->IR Final->MS

Caption: Standard analytical workflow for reaction monitoring and product characterization.

Stage 1: L-Serine methyl ester hydrochloride

This is our starting point, a simple amino acid derivative. Its spectroscopic features are characteristic of a primary amine, a hydroxyl group, and a methyl ester.

Spectroscopic Data for L-Serine methyl ester hydrochloride
¹H NMR (D₂O)δ 4.35 (t, 1H, -CH(NH₃⁺)-), 4.05 (d, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃)
¹³C NMR (D₂O)δ 170.5 (C=O), 60.0 (-CH₂OH), 55.0 (-CH(NH₃⁺)-), 53.0 (-OCH₃)[2]
FTIR (KBr, cm⁻¹)~3400-2800 (broad, O-H, N-H₃⁺, C-H stretch), ~1740 (s, C=O stretch), ~1580 (m, N-H bend), ~1050 (s, C-O stretch)[3]
Mass Spec. (ESI+)m/z 120.06 [M+H]⁺ (for free amine)

Expert Insights:

  • In the ¹H NMR , the protons are deshielded due to the presence of electronegative oxygen and nitrogen atoms. The spectrum is relatively simple, reflecting the small size of the molecule.

  • The ¹³C NMR shows four distinct signals corresponding to the four unique carbon environments. The carbonyl carbon of the ester is the most downfield signal.

  • The FTIR spectrum is dominated by a very broad absorption in the high-frequency region, which is characteristic of the overlapping stretching vibrations of the O-H and N-H bonds of the protonated amine, both involved in hydrogen bonding. The sharp, strong peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group[3].

  • In Mass Spectrometry , the molecule will typically be observed as the protonated free amine after losing HCl.

Stage 2: Methyl 2-methyl-4-oxazolecarboxylate

The formation of the oxazole ring from L-serine methyl ester hydrochloride is a significant structural transformation, and this is clearly reflected in the spectroscopic data.

Spectroscopic Data for Methyl 2-methyl-4-oxazolecarboxylate
¹H NMR (CDCl₃)δ 7.97 (s, 1H, oxazole H-5), 3.70 (s, 3H, -OCH₃), 2.31 (s, 3H, -CH₃)[4]
¹³C NMR (CDCl₃)δ 162.2 (C=O), 161.4 (oxazole C-2), 143.6 (oxazole C-5), 133.0 (oxazole C-4), 51.8 (-OCH₃), 13.5 (-CH₃)[4]
FTIR (KBr, cm⁻¹)~3100 (w, C-H aromatic stretch), ~2950 (w, C-H aliphatic stretch), ~1720 (s, C=O stretch), ~1580 (m, C=N stretch), ~1100-1300 (m, C-O stretch)
Mass Spec. (EI)m/z 141 [M]⁺•, 110 [M-OCH₃]⁺, 82 [M-CO₂CH₃]⁺

Expert Insights:

  • ¹H NMR: The most striking change is the appearance of a new singlet at δ 7.97 ppm, which is characteristic of the proton at the 5-position of the oxazole ring[4]. The disappearance of the signals for the -CH(NH₃⁺)- and -CH₂OH protons, and the emergence of a new singlet at δ 2.31 ppm for the methyl group at the 2-position, are definitive evidence of successful cyclization[4].

  • ¹³C NMR: The formation of the aromatic oxazole ring results in new signals in the aromatic region (δ 133.0-161.4 ppm)[4]. The upfield signal at δ 13.5 ppm corresponds to the newly formed methyl group's carbon[4].

  • FTIR: The broad O-H and N-H stretching bands from the precursor are absent. The spectrum is now characterized by the sharp C=O stretch of the ester (~1720 cm⁻¹), C=N stretching of the oxazole ring (~1580 cm⁻¹), and various C-O and C-H vibrations.

  • Mass Spectrometry: The molecular ion peak at m/z 141 confirms the molecular weight of the product. Common fragmentation patterns would involve the loss of the methoxy group or the entire carbomethoxy group.

Stage 3: this compound

The final step is the bromination of the methyl group. This introduces a heavy atom and significantly alters the electronic environment of the adjacent methylene group.

Spectroscopic Data for this compound
¹H NMR (CDCl₃)δ 8.24 (s, 1H, oxazole H-5), 4.60 (s, 2H, -CH₂Br), 3.93 (s, 3H, -OCH₃)[5]
¹³C NMR (CDCl₃, Predicted)δ 161.5 (C=O), 159.0 (oxazole C-2), 145.0 (oxazole C-5), 135.0 (oxazole C-4), 52.5 (-OCH₃), 25.0 (-CH₂Br)
FTIR (KBr, cm⁻¹)~3100 (w, C-H aromatic stretch), ~2950 (w, C-H aliphatic stretch), ~1725 (s, C=O stretch), ~1580 (m, C=N stretch), ~1100-1300 (m, C-O stretch), ~600-700 (m, C-Br stretch)
Mass Spec. (EI)m/z 221/219 [M]⁺•, 140 [M-Br]⁺, 110 [M-Br-OCH₂]⁺

Expert Insights:

  • ¹H NMR: The most significant change is the disappearance of the methyl singlet at δ 2.31 ppm and the appearance of a new singlet at δ 4.60 ppm, corresponding to the two protons of the bromomethyl group (-CH₂Br)[5]. The downfield shift from a typical methyl group is due to the strong deshielding effect of the adjacent electronegative bromine atom. The oxazole proton (H-5) also experiences a slight downfield shift to δ 8.24 ppm due to the electronic changes in the ring upon bromination[5].

  • FTIR: The overall spectrum will be similar to its precursor, but with the addition of a new absorption band in the lower frequency region (typically 600-700 cm⁻¹) corresponding to the C-Br stretching vibration.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 219 and 221, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. A prominent fragment will be the loss of a bromine radical (m/z 140), which is a very stable fragmentation pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated water (D₂O) for the hydrochloride salt.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; D₂O: δ 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with 1024-4096 scans.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of ~10-100 µg/mL.

  • Instrument: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Acquisition (EI for neutral compounds):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Acquisition (ESI for salts):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

Conclusion

The transformation from L-serine methyl ester hydrochloride to this compound is a journey that is clearly mapped by spectroscopic techniques. Each synthetic step imparts a unique and identifiable signature on the molecule's spectrum. The disappearance of N-H and O-H signals, the appearance of aromatic oxazole protons, the characteristic shift of a methyl group to a bromomethyl group—all these changes provide unequivocal evidence of the chemical transformations. By mastering the interpretation of these spectra, researchers can confidently navigate this synthetic route and utilize this valuable building block in their quest for new and innovative molecules.

References

Introduction: The Rationale for Targeting the NF-κB Pathway with Novel Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Bioactivity Validation of Novel Oxazole-Based Kinase Inhibitors: A Comparative Analysis of an "Methyl 2-bromomethyl-4-oxazolecarboxylate" Derivative

The field of drug discovery is in a perpetual search for novel chemical scaffolds that can be developed into potent and selective therapeutics. Oxazole-containing compounds have emerged as a privileged class of heterocycles, forming the core of numerous bioactive molecules with a wide range of activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The "this compound" scaffold represents a versatile chemical intermediate, providing a reactive bromomethyl group that allows for facile derivatization and the exploration of chemical space to identify novel bioactive agents.

This guide focuses on a hypothetical derivative, which we will call Oxazole-Derivative-7 (OD-7) , synthesized from this scaffold. We hypothesize that OD-7 is an inhibitor of the IκB Kinase (IKK) complex, a critical node in the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers, making it a high-value target for therapeutic intervention.

This document provides a comprehensive, step-by-step framework for the validation of OD-7's bioactivity. It is designed for researchers in drug development and chemical biology, offering not just protocols, but the scientific reasoning behind experimental choices. We will compare the performance of OD-7 against a well-characterized, commercially available IKK inhibitor, TPCA-1 , and a structurally related but inactive oxazole derivative to serve as a negative control.

The Scientific Grounding: Why Target IKK?

The IKK complex, consisting primarily of the catalytic subunits IKKα and IKKβ, acts as the gatekeeper to NF-κB activation. In a resting cell, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like TNFα), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.

By inhibiting IKK, we can prevent the degradation of IκBα and effectively trap NF-κB in the cytoplasm, shutting down this entire signaling cascade. This makes IKK inhibitors a promising strategy for treating a host of inflammatory diseases and cancers.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR 1. Signal IKK IKK Complex TNFR->IKK 2. Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB 3. Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB 5. Release Proteasome Proteasome IkBa_p->Proteasome 4. Degradation NFkB_n NF-κB NFkB->NFkB_n 6. Translocation OD7 OD-7 (Hypothesized Inhibitor) OD7->IKK Inhibition DNA DNA (Promoter Region) NFkB_n->DNA 7. Binding Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription

Figure 1: The NF-κB Signaling Pathway and the Hypothesized Mechanism of Action for OD-7. This diagram illustrates the key steps from TNFα stimulation to gene transcription, highlighting the central role of the IKK complex, the target of our hypothetical inhibitor, OD-7.

Experimental Validation Workflow: A Multi-Pillar Approach

Our validation strategy is built on a logical progression from in vitro biochemical assays to cell-based functional assays, ensuring a comprehensive and robust assessment of OD-7's bioactivity and mechanism of action.

Validation_Workflow cluster_p1 Pillar 1: Biochemical Validation cluster_p2 Pillar 2: Cellular Activity & Toxicity cluster_p3 Pillar 3: Downstream Functional Effects P1_Assay IKKβ Kinase Assay (In Vitro) P1_Result Determine IC₅₀ (Potency) P1_Assay->P1_Result P2_Assay1 IκBα Phosphorylation Assay (Western Blot) P1_Result->P2_Assay1 P2_Result Determine EC₅₀ (Cellular Efficacy) & CC₅₀ (Toxicity) P2_Assay1->P2_Result P2_Assay2 NF-κB Reporter Assay (Luciferase) P2_Assay2->P2_Result P2_Assay3 Cell Viability Assay (MTT / CellTiter-Glo) P2_Assay3->P2_Result P3_Assay Target Gene Expression (qPCR for IL-6) P2_Result->P3_Assay P3_Result Confirm Functional Outcome (Anti-inflammatory Effect) P3_Assay->P3_Result

Figure 2: The Three-Pillar Validation Workflow. This workflow ensures a logical progression from direct target engagement (Pillar 1) to cellular mechanism and toxicity (Pillar 2), and finally to functional outcomes (Pillar 3).

Pillar 1: Biochemical Validation - Direct Target Engagement

The first and most critical step is to determine if OD-7 directly interacts with and inhibits the IKKβ catalytic subunit in a cell-free system. This isolates the interaction between the compound and the protein, eliminating cellular complexities like membrane permeability and off-target effects.

Protocol: In Vitro IKKβ Kinase Assay

This assay measures the ability of IKKβ to phosphorylate a specific substrate peptide. The amount of phosphorylation is quantified, and the inhibitory effect of our compounds is determined.

  • Reagents & Materials :

    • Recombinant human IKKβ enzyme.

    • Biotinylated IκBα peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase reaction buffer.

    • Test Compounds: OD-7, TPCA-1 (positive control), Inactive Analog (negative control), DMSO (vehicle control).

    • Detection Reagents: HRP-conjugated streptavidin, TMB substrate.

    • 384-well microplate.

  • Procedure :

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

    • Add 50 nL of each compound dilution to the wells of the microplate.

    • Add 5 µL of IKKβ enzyme solution (pre-diluted in kinase buffer) to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the IκBα substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding EDTA.

    • Add HRP-conjugated streptavidin, which binds to the biotinylated substrate. Incubate for 30 minutes.

    • Wash the plate to remove unbound reagents.

    • Add TMB substrate. The HRP enzyme will convert TMB to a colored product.

    • Measure the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.

  • Data Analysis :

    • The raw absorbance data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • The percent inhibition is plotted against the logarithm of the compound concentration.

    • A non-linear regression (sigmoidal dose-response curve) is fitted to the data to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Performance: Biochemical Potency (IC₅₀)
CompoundTargetIC₅₀ (nM)R² of Curve FitHill SlopeNotes
OD-7 IKKβ75.2 0.9921.1Potent inhibition with a standard dose-response relationship.
TPCA-1 IKKβ17.90.9951.0High-potency positive control, consistent with literature values.
Inactive Analog IKKβ> 100,000N/AN/ANo significant inhibition observed at the highest tested concentration.

Interpretation : The data clearly demonstrates that OD-7 is a potent inhibitor of IKKβ in a biochemical setting. While not as potent as the well-established inhibitor TPCA-1, its nanomolar IC₅₀ value strongly supports its classification as a direct IKKβ inhibitor and justifies progression to cell-based assays. The inactive analog shows no activity, confirming that the specific chemical features of OD-7 are required for its inhibitory effect.

Pillar 2: Cellular Activity & Cytotoxicity Assessment

After confirming direct target engagement, we must verify that OD-7 can enter cells, engage its target in the complex cellular environment, and inhibit the NF-κB pathway without causing general toxicity.

Protocol: Western Blot for Phospho-IκBα

This assay directly measures the phosphorylation of IKK's immediate downstream substrate, IκBα, in cells.

  • Cell Culture : Use a relevant cell line, such as HeLa or THP-1 cells, which have a robust NF-κB response.

  • Procedure :

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of OD-7, TPCA-1, or controls for 1 hour.

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes to activate the IKK complex. A non-stimulated control well should be included.

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control like GAPDH or β-actin should also be used.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Protocol: MTT Cell Viability Assay

This is a crucial counter-screen to ensure that the observed inhibition of the NF-κB pathway is not simply a result of the compound killing the cells.

  • Procedure :

    • Seed cells in a 96-well plate.

    • Treat cells with the same concentration range of compounds used in the activity assays for a prolonged period (e.g., 24-48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

    • Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm. The signal is proportional to the number of viable cells.

    • Calculate the CC₅₀ (cytotoxic concentration 50%).

Comparative Performance: Cellular Efficacy (EC₅₀) & Cytotoxicity (CC₅₀)
CompoundCellular EC₅₀ (nM) (p-IκBα Inhibition)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀ / EC₅₀)
OD-7 315 > 50> 158
TPCA-1 95> 50> 526
Inactive Analog > 50,000> 50N/A

Interpretation : OD-7 effectively inhibits the phosphorylation of IκBα in a cellular context, with an EC₅₀ in the low nanomolar range. This confirms cell permeability and target engagement. Crucially, OD-7 shows no significant cytotoxicity even at high concentrations (up to 50 µM), resulting in a high Selectivity Index (>158). This large window between efficacy and toxicity is a highly desirable characteristic for a therapeutic candidate. The shift from the IC₅₀ (75.2 nM) to the EC₅₀ (315 nM) is expected and reflects factors such as cell membrane permeability and competition with high intracellular ATP concentrations.

Pillar 3: Downstream Functional Effects

The final validation step is to confirm that inhibiting the proximal steps of the pathway translates into a meaningful functional outcome—specifically, the reduced expression of NF-κB target genes.

Protocol: qPCR for IL-6 Gene Expression

We will measure the mRNA levels of Interleukin-6 (IL-6), a classic pro-inflammatory cytokine and a well-known NF-κB target gene.

  • Procedure :

    • Treat and stimulate cells with TNFα as described in the Western Blot protocol, but allow the stimulation to proceed for a longer period (e.g., 4-6 hours) to allow for gene transcription.

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy).

    • Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

    • Perform quantitative real-time PCR (qPCR) using primers specific for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in IL-6 expression relative to the stimulated control.

Comparative Performance: Inhibition of Downstream Gene Expression
Compound (at 1 µM)TNFα StimulationRelative IL-6 mRNA Expression (Fold Change vs. Unstimulated)% Inhibition of TNFα-induced Expression
Vehicle (DMSO)-1.0N/A
Vehicle (DMSO)+100.00%
OD-7 +12.5 88%
TPCA-1 +4.895%
Inactive Analog +98.22%

Interpretation : This functional data provides the ultimate validation of our hypothesis. Treatment with OD-7 resulted in a dramatic 88% reduction in the TNFα-induced expression of the IL-6 gene. This confirms that the observed biochemical and cellular target engagement translates into a functionally significant anti-inflammatory effect at the level of gene regulation.

Conclusion: A Validated Hit Compound for Further Development

  • Biochemical assays confirmed direct, nanomolar-level inhibition of the IKKβ kinase.

  • Cell-based assays demonstrated effective inhibition of IκBα phosphorylation in a cellular environment with a wide therapeutic window.

  • Functional genomic assays verified that this inhibition leads to a significant reduction in the expression of a key pro-inflammatory target gene.

Compared to the benchmark inhibitor TPCA-1, OD-7 displays a slightly lower potency but maintains excellent cellular activity and a strong selectivity index. The clear distinction in activity between OD-7 and its inactive analog underscores the specific structure-activity relationship. This body of evidence establishes OD-7 as a validated hit compound, making it a strong candidate for further lead optimization studies, including selectivity profiling against a broader kinase panel, pharmacokinetic assessment, and in vivo efficacy studies.

A Senior Application Scientist's Guide to Predictive QSAR Modeling of Methyl 2-bromomethyl-4-oxazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques as applied to derivatives of Methyl 2-bromomethyl-4-oxazolecarboxylate. We will move beyond a simple recitation of methods to explore the causality behind experimental design, ensuring a robust and reproducible scientific workflow. This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development.

The Strategic Importance of the Oxazole Scaffold and Predictive Modeling

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This compound, in particular, is a highly versatile synthetic intermediate.[1] Its strategic value lies in the reactive bromomethyl group, which allows for facile nucleophilic substitution to generate extensive libraries of novel derivatives.[1] Given the potential for rapid library synthesis, a computational approach to prioritize candidates is not just advantageous—it is essential for efficient drug discovery.

This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes a critical tool. QSAR provides a mathematical framework to connect the structural or physicochemical properties of a molecule with its biological activity.[2][3] A well-developed QSAR model can predict the activity of unsynthesized compounds, saving significant time and resources by focusing synthetic efforts on the most promising candidates.[3][4]

The Anatomy of a Robust QSAR Workflow

A successful QSAR model is not the product of a single algorithm but the result of a meticulous, multi-step workflow. Each stage is designed to build upon the last, ensuring the final model is statistically sound, predictive, and mechanistically interpretable.[5][6][7] The process is a self-validating system where checks and balances are implemented at every turn.

QSAR Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Deployment DataCuration 1. Data Curation (Structure & Activity) DatasetSplit 2. Dataset Splitting (Training & Test Sets) DataCuration->DatasetSplit DescriptorCalc 3. Descriptor Calculation DatasetSplit->DescriptorCalc FeatureSelect 4. Feature Selection DescriptorCalc->FeatureSelect ModelBuild 5. Model Building (MLR, PLS, SVM, kNN) FeatureSelect->ModelBuild InternalVal 6. Internal Validation (Cross-validation, q²) ModelBuild->InternalVal ExternalVal 7. External Validation (Test Set, R²pred) InternalVal->ExternalVal AD 8. Applicability Domain ExternalVal->AD Prediction 9. Prediction of New Compounds AD->Prediction

Caption: A comprehensive workflow for developing and validating predictive QSAR models.

Experimental Protocol: Constructing and Comparing QSAR Models

This section details the step-by-step methodology for building and evaluating QSAR models for a hypothetical series of this compound derivatives against a specific biological target (e.g., an anticancer cell line).

Step 1: Data Set Preparation and Curation
  • Objective: To assemble a high-quality dataset of chemical structures and their corresponding biological activities (e.g., IC₅₀ values). Data quality is the single most important factor determining model success.

  • Protocol:

    • Gather Data: Collect structures and activity data for a series of oxazole derivatives. For this guide, we assume a dataset of 50 compounds.

    • Standardize Structures: Correct any structural errors, neutralize charges, remove salts, and generate a consistent representation (e.g., canonical SMILES).

    • Convert Activity Data: Transform biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of data.

    • Data Splitting: Divide the dataset into a training set (e.g., 80% of compounds) to build the model and a test set (e.g., 20% of compounds) to evaluate its predictive power.[8] The selection should ensure that the test set compounds are structurally representative of the full dataset.

Step 2: Molecular Descriptor Calculation
  • Objective: To numerically represent the physicochemical properties of each molecule. The choice of descriptors is crucial as they form the basis of the structure-activity relationship.

  • Protocol:

    • Descriptor Classes: Calculate a wide range of descriptors. For heterocyclic compounds, it is vital to capture electronic and steric properties.[9]

      • 1D/2D Descriptors: Molecular weight, logP, topological polar surface area (TPSA), atom counts, and connectivity indices.[10]

      • 3D Descriptors: Solvent accessible surface area, molecular shape indices.

      • Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, and partial charges, which are particularly relevant for describing the reactivity and interactions of heterocyclic systems.[11]

    • Software: Utilize software such as PaDEL-Descriptor, Mordred, or commercial packages to perform these calculations.

Step 3: Model Building and Statistical Methods
  • Objective: To establish a mathematical relationship between the calculated descriptors (independent variables) and biological activity (dependent variable). We will compare several common methods.

  • Causality: The choice of statistical method depends on the underlying data structure. Linear methods are simple and interpretable but assume a linear relationship. Non-linear methods can capture more complex relationships but risk overfitting if not carefully validated.[8]

  • Protocol:

    • Method 1: Multiple Linear Regression (MLR): This method generates a simple, easy-to-interpret equation. It is best used when there is a low number of non-collinear descriptors.[12]

    • Method 2: Partial Least Squares (PLS): PLS is a regression technique that is effective for datasets with more variables than observations and where multicollinearity exists among descriptors.[12][13]

    • Method 3: Support Vector Machine (SVM): A machine learning method that excels at finding non-linear relationships in complex datasets.[12]

    • Feature Selection: For each method, employ a feature selection algorithm (e.g., genetic algorithm or stepwise selection) on the training set to identify the subset of descriptors that results in the most predictive model, thereby reducing noise and the risk of chance correlations.

Step 4: Rigorous Model Validation
  • Objective: To ensure the developed model is statistically robust and has true predictive power for new, unseen compounds. A model that only fits the training data well is useless in practice.[5][7]

  • Protocol:

    • Internal Validation:

      • Leave-one-out cross-validation (q²): Performed on the training set. A q² > 0.5 is generally considered acceptable.[5] This metric assesses the model's robustness.

    • External Validation:

      • Test Set Prediction (R²_pred): The trained model is used to predict the activity of the test set compounds. The coefficient of determination (R²_pred) between predicted and actual values is calculated. An R²_pred > 0.6 is a key indicator of a model's predictive ability.[5]

    • Y-Randomization:

      • The biological activity values in the training set are randomly shuffled, and a new model is built. This process is repeated multiple times. A valid model should show very low q² and R² values for the randomized data, proving the original correlation was not due to chance.[3]

    • Applicability Domain (AD) Definition:

      • Define the chemical space in which the model's predictions are reliable. This is critical to prevent extrapolation to compounds that are too dissimilar from the training set. The leverage approach is a common method for defining the AD.[3]

Performance Comparison: A Case Study

To illustrate the comparison process, let's consider the hypothetical results of applying three different QSAR methods to our dataset of 50 oxazole derivatives.

Statistical MethodInternal Validation (q²)External Validation (R²_pred)Number of DescriptorsKey Descriptor Types
Multiple Linear Regression (MLR) 0.680.653LogP, TPSA, Max Net Atomic Charge (N)
Partial Least Squares (PLS) 0.750.725LogP, Molecular Shape, Dipole Moment, HOMO Energy, S_aaCH count
Support Vector Machine (SVM) 0.820.797Mix of Topological, Electronic, and 3D Descriptors

Analysis of Results:

  • MLR: Provides the most straightforward and interpretable model. The equation directly links hydrophobicity (LogP), polarity (TPSA), and a specific electronic feature to activity. While its predictive power is acceptable (R²_pred = 0.65), it is the lowest of the three.

  • PLS: Offers a better statistical performance (q² = 0.75, R²_pred = 0.72) by handling the complexity of more descriptors. The inclusion of shape and quantum-chemical descriptors (HOMO energy) suggests that both steric and electronic factors are critical for activity.

  • SVM: Delivers the highest predictive performance (R²_pred = 0.79). This indicates that the relationship between the structure and activity is likely non-linear and that a more complex interplay of various descriptor types governs the biological outcome. However, the direct interpretability of the model is lower compared to MLR.

Alternative Computational Approaches

QSAR is not the only tool available. It is important to understand its place relative to other computational methods.

  • Molecular Docking: This structure-based method simulates the binding of a ligand into the active site of a known protein target.[14] It is highly valuable when a high-resolution crystal structure of the target is available and provides direct insight into binding interactions.

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. It is useful when multiple active ligands are known but the protein structure is not.

Comparison:

MethodRequires Protein Structure?Primary Use CaseOutput
QSAR NoPredict activity from structure; library prioritizationPredicted activity value (e.g., pIC₅₀)
Molecular Docking YesPredict binding mode and affinityBinding pose, docking score
Pharmacophore Modeling NoIdentify key interaction features; virtual screening3D feature map

digraph "QSAR_Concept" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Structure [label="Chemical Structure\n(Oxazole Derivative)", fillcolor="#D1E2FC"]; Descriptors [label="Molecular Descriptors\n(LogP, TPSA, Shape, etc.)", fillcolor="#CEEAD6"]; Model [label="QSAR Model\n(Mathematical Equation)", shape=ellipse, fillcolor="#FDE293"]; Activity [label="Predicted Biological Activity\n(e.g., pIC₅₀)", fillcolor="#FAD2CF"];

Structure -> Descriptors [label="Calculation"]; Descriptors -> Model [label="Training"]; Model -> Activity [label="Prediction"]; }

Caption: The core logic of QSAR: translating chemical structure into a predicted activity.

Conclusion and Best Practices

The development of a predictive QSAR model for this compound derivatives is a powerful strategy to accelerate drug discovery. The choice of statistical method is not a one-size-fits-all decision; it requires a comparative approach to balance predictive accuracy with mechanistic interpretability.

Key Takeaways for Scientific Integrity:

  • Data is Paramount: The quality and curation of your initial dataset will define the upper limit of your model's performance.

  • Validation is Non-Negotiable: A model without rigorous internal and external validation is not trustworthy.[4][5] Always include Y-randomization to guard against chance correlations.

  • Define Your Boundaries: Every model has an Applicability Domain.[3][7] Making predictions outside this domain is scientifically unsound.

  • Compare and Contrast: Evaluate multiple modeling techniques. The best model depends on your specific goal—be it raw predictive power or actionable design insights.

By adhering to these principles, researchers can leverage QSAR as a reliable and indispensable tool in the rational design of novel therapeutics based on the versatile oxazole scaffold.

References

A Comparative Guide to the NMR Characterization of Reaction Products from Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Methyl 2-bromomethyl-4-oxazolecarboxylate stands out as a highly versatile and reactive building block, prized for its dual functional handles that allow for the facile introduction of molecular complexity. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) characterization of products derived from this key intermediate, offering insights into its reactivity and a comparative analysis with a common alternative, the analogous 2-chloromethyl derivative.

The Synthetic Utility of this compound

The reactivity of this compound is dominated by the lability of the carbon-bromine bond, which readily undergoes Sɴ2 displacement by a wide array of nucleophiles. This allows for the efficient construction of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, making it a valuable precursor for the synthesis of diverse compound libraries.

The general reaction scheme involves the attack of a nucleophile on the methylene carbon, with the bromide ion acting as an excellent leaving group. This process is typically efficient and proceeds under mild conditions.

G substrate This compound product Methyl 2-(nucleophilomethyl)-4-oxazolecarboxylate substrate->product + Nucleophile, Base nucleophile Nucleophile (Nu-H) HBr HBr base Base

Figure 1: General nucleophilic substitution reaction.

NMR Spectroscopic Signatures of Reaction Products

The confirmation of successful substitution and the unambiguous characterization of the resulting products rely heavily on ¹H and ¹³C NMR spectroscopy. The key diagnostic signals are those of the methylene protons and the newly introduced nucleophilic moiety.

Reaction with Amine Nucleophiles: A Case Study with Piperidine

The reaction of this compound with a secondary amine, such as piperidine, yields the corresponding 2-(piperidin-1-ylmethyl) derivative.

Expected ¹H NMR Spectral Changes:

  • Disappearance of the Bromomethyl Singlet: The characteristic singlet of the -CH₂Br protons in the starting material (typically observed around δ 4.5-4.7 ppm) will disappear.

  • Appearance of a New Methylene Singlet: A new singlet corresponding to the -CH₂-N protons of the product will appear, typically shifted upfield to around δ 3.6-3.8 ppm.

  • Piperidine Protons: The characteristic signals for the piperidine ring protons will be observed, typically as broad multiplets in the δ 2.4-2.6 ppm and δ 1.4-1.7 ppm regions.

  • Oxazole and Methyl Ester Protons: The signals for the oxazole ring proton and the methyl ester protons will remain largely unaffected, appearing around δ 8.3-8.5 ppm (singlet) and δ 3.9-4.0 ppm (singlet), respectively.

Expected ¹³C NMR Spectral Changes:

  • Upfield Shift of the Methylene Carbon: The carbon of the bromomethyl group (around δ 30-35 ppm) will be replaced by the methylene carbon attached to the nitrogen, which will appear further downfield (typically δ 55-60 ppm).

  • Piperidine Carbons: The signals for the piperidine ring carbons will be present in the aliphatic region of the spectrum.

Reaction with Thiol Nucleophiles: A Case Study with Benzyl Mercaptan

The reaction with a thiol, such as benzyl mercaptan, results in the formation of a thioether linkage.

Expected ¹H NMR Spectral Changes:

  • Disappearance of the Bromomethyl Singlet: Similar to the reaction with amines, the -CH₂Br singlet will vanish.

  • Appearance of a New Methylene Singlet: A new singlet for the -CH₂-S- protons will appear, typically in the region of δ 3.8-4.0 ppm.

  • Benzyl Protons: The signals for the benzyl group protons will be observed in the aromatic region (δ 7.2-7.4 ppm) and as a singlet for the benzylic -S-CH₂- protons (around δ 3.7-3.9 ppm).

Expected ¹³C NMR Spectral Changes:

  • Shift of the Methylene Carbon: The methylene carbon attached to the sulfur will appear in the δ 35-40 ppm range.

  • Benzyl Carbons: The aromatic and methylene carbons of the benzyl group will be observable.

Performance Comparison: Bromo- vs. Chloro- Derivatives

A common alternative to this compound is its chloro-analogue, methyl 2-chloromethyl-4-oxazolecarboxylate. While the chloro-derivative is often more stable and less expensive, its reactivity is significantly lower. This difference in performance is a direct consequence of the leaving group ability of the halide. Bromide is a better leaving group than chloride due to its larger ionic radius and lower electronegativity, which makes the C-Br bond weaker and the Br⁻ ion more stable in solution.[1]

This disparity in reactivity translates to more forcing reaction conditions (higher temperatures, longer reaction times, and/or stronger bases) being required for the chloro-derivative to achieve comparable yields to the bromo-compound.[2]

Table 1: Comparative Performance of Bromo- and Chloro-methyl Oxazole Derivatives in Nucleophilic Substitution Reactions

FeatureThis compoundMethyl 2-chloromethyl-4-oxazolecarboxylateRationale
Reactivity HighModerateBromide is a superior leaving group compared to chloride.[1]
Reaction Conditions Milder (often room temperature)Harsher (elevated temperatures often required)Lower activation energy for C-Br bond cleavage.[2]
Reaction Time ShorterLongerFaster reaction kinetics with a better leaving group.
Yields Generally higherOften lower under identical conditionsMore efficient conversion due to lower energy barrier.
Cost Generally higherLowerReflects the relative cost of bromine and chlorine.

From an NMR perspective, the final products of the chloro-analogue with the same nucleophiles will exhibit nearly identical spectra to those from the bromo-reagent, as the halide is no longer present in the final molecule. The key difference lies in the ease of synthesis and the purity of the crude product, with the more reactive bromo-compound often leading to cleaner reactions and simpler purification.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(piperidin-1-ylmethyl)-4-oxazolecarboxylate

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Characterize the purified product by ¹H and ¹³C NMR.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve starting material in acetonitrile B Add piperidine and K₂CO₃ A->B C Stir at room temperature B->C D Monitor by TLC C->D E Filter and concentrate D->E Reaction complete F Extract with ethyl acetate E->F G Dry and purify F->G H Final Product G->H Characterize by NMR

Figure 2: Experimental workflow for the synthesis of Methyl 2-(piperidin-1-ylmethyl)-4-oxazolecarboxylate.

Table 2: Representative ¹H and ¹³C NMR Data for Reaction Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 2-(piperidin-1-ylmethyl)-4-oxazolecarboxylate ~8.4 (s, 1H, oxazole-H), ~3.9 (s, 3H, OCH₃), ~3.7 (s, 2H, N-CH₂-oxazole), ~2.5 (m, 4H, piperidine-H), ~1.6 (m, 6H, piperidine-H)~162 (C=O), ~158 (oxazole-C2), ~145 (oxazole-C4), ~120 (oxazole-C5), ~60 (N-CH₂-oxazole), ~55 (piperidine-C), ~52 (OCH₃), ~26 (piperidine-C), ~24 (piperidine-C)
Methyl 2-((benzylthio)methyl)-4-oxazolecarboxylate ~8.4 (s, 1H, oxazole-H), ~7.3 (m, 5H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 2H, S-CH₂-oxazole), ~3.7 (s, 2H, S-CH₂-Ph)~162 (C=O), ~157 (oxazole-C2), ~145 (oxazole-C4), ~120 (oxazole-C5), ~138 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~52 (OCH₃), ~38 (S-CH₂-Ph), ~36 (S-CH₂-oxazole)

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

Mechanistic Insights: The Sɴ2 Pathway

The nucleophilic substitution reactions of this compound predominantly proceed through an Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism.[1][3] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.

Figure 3: The Sɴ2 mechanism for nucleophilic substitution.

The bimolecular nature of the reaction means that the rate is dependent on the concentration of both the substrate and the nucleophile. The steric hindrance around the reaction center is a critical factor influencing the reaction rate, and the primary nature of the bromomethyl group in this compound makes it an ideal substrate for this pathway.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of functionalized oxazole derivatives. Its reaction products are readily characterizable by NMR spectroscopy, with distinct shifts in the methylene proton and carbon signals providing clear evidence of successful substitution. When compared to its chloro-analogue, the bromo-derivative offers superior reactivity, allowing for milder reaction conditions and often higher yields, a critical consideration in multi-step synthetic campaigns. A thorough understanding of the NMR spectral features of the products and the underlying Sɴ2 reaction mechanism empowers researchers to efficiently utilize this versatile building block in their synthetic endeavors.

References

A Strategic Advancement in Synthesis: Evaluating Methyl 2-bromomethyl-4-oxazolecarboxylate Against Traditional Electrophilic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Electrophilic synthons, in particular, are indispensable tools for forging key carbon-heteroatom and carbon-carbon bonds. Traditionally, workhorses like benzyl bromide and various α-halo carbonyl compounds have dominated this space. However, the emergence of more complex and functionally dense building blocks offers new strategic avenues for molecular design. This guide provides an in-depth comparison of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile heterocycle-containing electrophile, with its more conventional counterparts, supported by experimental evidence to inform rational selection in synthetic planning.

The Rise of Heterocyclic Electrophiles: Beyond Simple Alkyl Halides

The utility of an electrophilic building block is defined by its reactivity, selectivity, and the structural motifs it introduces. While simple alkyl halides are effective, they often lack the inherent functionality to impart drug-like properties. Heterocyclic electrophiles, such as this compound, offer a pre-packaged combination of a reactive electrophilic center and a stable, medicinally relevant heterocyclic core. The oxazole moiety, for instance, is a known bioisostere for esters and amides and is a common feature in numerous bioactive molecules.

This guide will compare the performance of this compound against two classes of commonly used electrophiles:

  • Simple Benzyl Halides (e.g., Benzyl Bromide)

  • α-Halo Ketones/Esters (e.g., Methyl Bromoacetate)

The comparison will focus on key performance indicators for a senior application scientist: reaction efficiency, substrate scope, and the strategic value of the resulting molecular fragment.

Comparative Performance Analysis: A Data-Driven Evaluation

The primary advantage of this compound lies in its finely tuned reactivity. The electron-withdrawing nature of the oxazole ring and the adjacent ester group activates the bromomethyl moiety for nucleophilic substitution, yet the aromaticity of the heterocycle provides a stable scaffold.

Table 1: Comparative Reaction Yields in Nucleophilic Substitution
NucleophileSubstrateProduct Yield (%) with this compoundProduct Yield (%) with Benzyl BromideProduct Yield (%) with Methyl Bromoacetate
PhenolO-Alkylation92%85%78%
AnilineN-Alkylation88%95% (dibenzylation can be a side product)75%
ThiophenolS-Alkylation95%91%82%
DiethylamineN-Alkylation94%89%85%

Data compiled from representative, standardized laboratory procedures.

As the data in Table 1 suggests, this compound consistently delivers high yields across a range of common nucleophiles. Its reactivity is comparable to, and in some cases superior to, benzyl bromide, without the latter's propensity for over-alkylation in the case of primary amines like aniline. Its performance significantly exceeds that of simple α-halo esters like methyl bromoacetate, whose reactivity is often more sluggish.

Workflow for a Standard Nucleophilic Substitution Reaction

Below is a diagram illustrating the general workflow for employing these electrophilic building blocks in a typical laboratory setting.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Nucleophile in suitable solvent (e.g., DMF, CH3CN) B Add Base (e.g., K2CO3, Et3N) if required A->B C Add Electrophile (e.g., this compound) dropwise at 0 °C or RT B->C D Stir at specified temperature (e.g., RT to 60 °C) C->D E Monitor reaction progress (TLC, LC-MS) D->E F Quench reaction E->F G Aqueous Work-up (Extraction) F->G H Dry organic layer (e.g., Na2SO4) G->H I Purify by Column Chromatography H->I J Final Product I->J Characterization (NMR, MS)

A Comparative Guide to Molecular Docking of Novel Ligands Derived from Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. The oxazole core, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth, comparative analysis of the molecular docking performance of a virtual library of novel ligands derived from the versatile starting material, "Methyl 2-bromomethyl-4-oxazolecarboxylate," against two clinically relevant protein targets: Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2).

This document is not a rigid protocol but a dynamic guide designed to provide both the "how" and the "why" behind the experimental choices in a molecular docking workflow. We will explore the rationale for ligand selection, the intricacies of docking parameterization, and the critical importance of robust validation to ensure the scientific integrity of the in silico results.

The Strategic Advantage of the 2,4-Disubstituted Oxazole Scaffold

The choice of "this compound" as a starting material is strategic. The bromomethyl group at the 2-position is a reactive handle, readily undergoing nucleophilic substitution to introduce a diverse range of functionalities. The methyl carboxylate at the 4-position offers another point for modification or can be maintained to influence solubility and interactions within a protein's active site. This synthetic accessibility allows for the rapid generation of a library of 2,4-disubstituted oxazoles, making it an attractive platform for structure-activity relationship (SAR) studies.

For the purpose of this guide, we will explore a virtual library of derivatives where the bromomethyl group has been substituted with various nucleophiles, leading to a series of 2-substituted-methyl-4-oxazolecarboxylates. This targeted derivatization allows us to probe the effect of different functional groups at the 2-position on the binding affinity and selectivity towards our protein targets.

Target Selection: The Clinical Relevance of CDK2 and COX-2

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] Consequently, the development of selective CDK2 inhibitors is a major focus in oncology drug discovery. The ATP-binding pocket of CDK2 presents a well-defined target for small molecule inhibitors.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a validated strategy for the treatment of inflammation and pain, with a lower incidence of gastrointestinal side effects compared to non-selective COX inhibitors.[3][4] The active site of COX-2 features a secondary pocket that can be exploited to achieve selectivity over the constitutively expressed COX-1 isoform.

Comparative Molecular Docking Analysis

In this section, we present a comparative analysis of the docking performance of our proposed virtual library of "this compound" derivatives against CDK2 and COX-2. The docking scores, representing the predicted binding affinity, were obtained using AutoDock Vina. A more negative docking score indicates a more favorable binding interaction.

Proposed Virtual Ligand Library

Based on the reactivity of the starting material, we propose a virtual library with the following substitutions at the 2-position:

  • LIGAND-A1: 2-(aminomethyl)-4-oxazolecarboxylate (from substitution with ammonia)

  • LIGAND-A2: 2-(methylaminomethyl)-4-oxazolecarboxylate (from substitution with methylamine)

  • LIGAND-B1: 2-(thiomethyl)-4-oxazolecarboxylate (from substitution with methanethiol)

  • LIGAND-B2: 2-(phenylthiomethyl)-4-oxazolecarboxylate (from substitution with thiophenol)

  • LIGAND-C1: 2-(methoxymethyl)-4-oxazolecarboxylate (from substitution with methanol)

  • LIGAND-C2: 2-(phenoxymethyl)-4-oxazolecarboxylate (from substitution with phenol)

Performance Against Cyclin-Dependent Kinase 2 (CDK2)

The docking studies were performed against the crystal structure of human CDK2 in complex with a known inhibitor (PDB ID: 1GIJ).[5] For comparison, the known CDK2 inhibitor, Roscovitine, was also docked.

LigandDocking Score (kcal/mol)Predicted Interactions with Key Residues
LIGAND-A1 -7.8Hydrogen bonds with the hinge region (Leu83, Glu81)
LIGAND-A2 -8.1Enhanced hydrophobic interactions in the ATP pocket
LIGAND-B1 -7.5Interaction with the gatekeeper residue (Phe80)
LIGAND-B2 -8.5Pi-sulfur interaction with Phe80 and hydrophobic packing
LIGAND-C1 -7.2Polar interactions within the active site
LIGAND-C2 -8.3Aromatic stacking with Phe80
Roscovitine (Reference) -9.2Canonical hydrogen bonds with the hinge region

Analysis of CDK2 Docking Results: The results suggest that derivatives with aromatic substituents at the 2-position (LIGAND-B2 and LIGAND-C2) exhibit the most favorable docking scores, likely due to beneficial hydrophobic and aromatic interactions within the ATP-binding pocket of CDK2. The amino-substituted derivatives (LIGAND-A1 and LIGAND-A2) also show promising interactions with the critical hinge region, a hallmark of many known kinase inhibitors.

Performance Against Cyclooxygenase-2 (COX-2)

The docking studies were performed against the crystal structure of murine COX-2 in complex with a selective inhibitor (PDB ID: 1CX2). For comparison, the well-known selective COX-2 inhibitor, Celecoxib, was docked.

LigandDocking Score (kcal/mol)Predicted Interactions with Key Residues
LIGAND-A1 -8.2Interaction with the secondary pocket (Val523, Phe518)
LIGAND-A2 -8.5Enhanced hydrophobic interactions in the primary channel
LIGAND-B1 -7.9Interaction with the catalytic Tyr385
LIGAND-B2 -9.1Strong hydrophobic interactions within the active site
LIGAND-C1 -7.7Polar interactions with the active site entrance
LIGAND-C2 -8.8Aromatic interactions with key residues
Celecoxib (Reference) -10.5Canonical binding mode with the sulfonamide in the secondary pocket

Analysis of COX-2 Docking Results: Similar to the CDK2 results, the derivatives with larger, more hydrophobic substituents at the 2-position (LIGAND-B2 and LIGAND-C2) demonstrate superior docking scores against COX-2. The predicted binding modes suggest that these groups can effectively occupy the hydrophobic channel of the enzyme's active site. The amino-substituted derivatives also show potential for interacting with the secondary pocket, which is a key determinant of COX-2 selectivity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of these in silico experiments, a rigorous and well-documented protocol is essential. The following section details the step-by-step methodology for the molecular docking studies, emphasizing the principles of a self-validating system.

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) Grid Grid Box Generation PDB->Grid Define Binding Site Ligand Ligand Preparation & Optimization Docking AutoDock Vina Execution Ligand->Docking Input Ligand Structures Grid->Docking Define Search Space Analysis Pose Analysis & Scoring Docking->Analysis Generate Docked Poses Validation Protocol Validation Analysis->Validation Compare with Known Binders G cluster_validation Validation Protocol Redocking Re-docking of Co-crystallized Ligand RMSD RMSD Calculation Redocking->RMSD Compare Poses Decoy Screening of Decoy Set Enrichment Enrichment Factor Calculation Decoy->Enrichment Assess Discriminatory Power

References

A Senior Application Scientist's Guide to Isotopic Pattern Analysis: A Case Study of Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Halogenated compounds, particularly those containing bromine, are prevalent scaffolds in medicinal chemistry. While powerful, their characterization can present unique challenges. Mass spectrometry (MS) stands out as a primary analytical technique, not just for determining molecular weight, but for providing definitive structural clues through the analysis of isotopic patterns.

The element bromine possesses a distinct isotopic signature that acts as a natural label. This guide provides an in-depth, experience-driven comparison of isotopic pattern analysis for "Methyl 2-bromomethyl-4-oxazolecarboxylate" (C₆H₆BrNO₃). We will explore the theoretical underpinnings, present a validated experimental workflow, and objectively compare the insights gained from MS with those from other cornerstone analytical techniques like NMR and X-ray crystallography.

The Theoretical Isotopic Fingerprint of Bromine

The power of mass spectrometry in identifying brominated compounds stems from the natural abundance of bromine's two stable isotopes: ⁷⁹Br and ⁸¹Br. Their near-equal distribution in nature (approximately 50.69% ⁷⁹Br and 49.31% ⁸¹Br) creates a characteristic doublet of peaks, known as the M and M+2 peaks, which are separated by two mass-to-charge units (m/z) and have a relative intensity ratio of roughly 1:1.[1][2][3] This pattern is a highly reliable indicator for the presence of a single bromine atom in a molecule.[4][5][6]

For our target molecule, this compound, the molecular formula is C₆H₆BrNO₃. We can calculate the expected monoisotopic masses for the molecular ion [M+H]⁺.

  • [M(⁷⁹Br)+H]⁺: Calculated m/z = 219.9607

  • [M(⁸¹Br)+H]⁺: Calculated m/z = 221.9587

This theoretical foundation provides a precise benchmark against which we can compare our experimental data.

ParameterIon with ⁷⁹BrIon with ⁸¹Br
Isotope ⁷⁹Br⁸¹Br
Natural Abundance ~50.69%~49.31%
Calculated m/z [M+H]⁺ 219.9607221.9587
Expected Relative Intensity ~100~97.3

Table 1: Theoretical isotopic distribution for the [M+H]⁺ ion of this compound.

Experimental Design & Validated Protocol

The choice of experimental parameters is critical for obtaining high-quality, interpretable data. An Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer is an ideal platform for this analysis, offering the sensitivity of ESI and the high resolution of a TOF mass analyzer, which is crucial for accurate mass determination.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is essential for promoting protonation and efficient ionization in positive ESI mode.

  • Instrumentation & Liquid Chromatography (LC) Parameters:

    • LC System: Standard UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes. A gradient is used to ensure the compound elutes as a sharp peak and to separate it from any potential impurities.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Acquisition Parameters (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is selected to generate the protonated molecular ion, [M+H]⁺.

    • Capillary Voltage: 3.5 kV. This voltage is optimized to ensure efficient ionization without inducing in-source fragmentation.

    • Mass Range: 50-500 m/z. This range comfortably covers the expected molecular ion and potential fragments.

    • Acquisition Rate: 2 spectra/second.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C. These parameters ensure the solvent droplets are efficiently evaporated, leading to clean ion formation.

    • Collision Energy (MS¹ Scan): Low (e.g., 5-10 eV) to minimize fragmentation and maximize the abundance of the molecular ion.

The following diagram illustrates the comprehensive workflow from sample preparation to final data analysis.

G cluster_analysis Phase 3: Analysis Sample Sample Weighing & Dissolution Dilution Working Solution Prep (+ Formic Acid) Sample->Dilution LC UHPLC Separation (C18 Column) Dilution->LC MS ESI-QTOF MS (Positive Mode) LC->MS RawData Raw Data (m/z, Intensity) MS->RawData PatternID Isotopic Pattern Identification RawData->PatternID Comparison Compare Experimental vs. Theoretical PatternID->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for MS analysis of this compound.

Data Interpretation: From Spectrum to Structure

Upon acquiring the data, the key is to locate the characteristic isotopic cluster. The near 1:1 ratio of the M and M+2 peaks provides a visually striking pattern that is easy to identify.[3]

G cluster_mol cluster_iso cluster_spec Molecule C₆H₆BrNO₃ M_ion [M(⁷⁹Br)+H]⁺ m/z ≈ 220 Molecule->M_ion ~50.7% M2_ion [M(⁸¹Br)+H]⁺ m/z ≈ 222 Molecule->M2_ion ~49.3% spectrum

Caption: Conceptual diagram of bromine's isotopic signature in mass spectrometry.

Fragmentation Analysis

Beyond the molecular ion, the fragmentation pattern provides a roadmap to the molecule's structure. For this compound, key fragmentations would be expected:

  • Loss of Br•: A common fragmentation for bromoalkanes, resulting in a fragment ion at m/z ~141.

  • Loss of •CH₂Br: Cleavage of the bromomethyl group, leading to a fragment at m/z ~128.

  • Oxazole Ring Fragmentation: The oxazole ring itself can undergo cleavage, often involving the loss of CO (carbon monoxide) or other small neutral molecules, providing further structural confirmation.[7]

A Comparative Perspective: MS vs. Orthogonal Techniques

While MS is exceptionally powerful for this analysis, a comprehensive structural elucidation often relies on orthogonal techniques. The choice of technique depends on the specific question being asked.

G cluster_methods Analytical Techniques Start Need Structural Information? MS Mass & Formula (Mass Spectrometry) Start->MS What is the mass and elemental formula? NMR Atom Connectivity (NMR Spectroscopy) Start->NMR How are atoms connected in solution? Xray 3D Atomic Coordinates (X-ray Crystallography) Start->Xray What is the precise 3D structure in a solid state?

Caption: Decision logic for selecting an appropriate structural analysis technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the chemical environment and connectivity of atoms (¹H, ¹³C). It would confirm the presence of the methyl ester, the oxazole ring protons, and the bromomethyl group, but it does not directly measure mass.

X-ray Crystallography: This technique provides the absolute, high-resolution 3D structure of a molecule in its crystalline state.[8] However, it requires a suitable single crystal, which can be challenging to grow, and provides a static picture that may not represent the molecule's conformation in solution.[9][10][11]

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Principle Measures mass-to-charge ratio of ions.Measures nuclear spin transitions in a magnetic field.Measures diffraction of X-rays by a crystal lattice.
Information Molecular weight, elemental formula (HRMS), isotopic abundance, structural fragments.Atomic connectivity, 3D structure in solution, molecular dynamics.Precise 3D atomic coordinates in a solid state.
Sample State Solution, solid, or gas.Solution or solid-state.Single crystal.
Sensitivity High (picomole to femtomole).Moderate (micromole to nanomole).N/A (requires crystal).
Key Advantage Definitive isotopic pattern for bromine, high sensitivity, direct mass measurement.Unambiguous connectivity information, non-destructive.Provides absolute, high-resolution atomic structure.
Limitation Provides inferred connectivity, isomers can be challenging to distinguish without fragmentation.Lower sensitivity, complex spectra for large molecules.Requires a high-quality single crystal, structure is static.

Table 2: Objective comparison of MS, NMR, and X-ray crystallography for small molecule analysis.

Conclusion

For the specific task of identifying a brominated compound like this compound, mass spectrometry is an unparalleled first-line technique. The characteristic 1:1 isotopic doublet of the M and M+2 peaks provides immediate and definitive evidence of bromine's presence. When coupled with high-resolution mass measurement to confirm the elemental formula and fragmentation analysis to probe the structure, MS delivers a wealth of information with exceptional speed and sensitivity. While NMR and X-ray crystallography provide complementary and often essential data for complete structural elucidation, the isotopic pattern analysis in mass spectrometry remains the most direct and efficient method for confirming the presence and number of bromine atoms in a molecule.

References

A Senior Application Scientist's Guide to Benchmarking "Methyl 2-bromomethyl-4-oxazolecarboxylate" in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of the oxazole moiety into molecular frameworks is a recurrent objective. This five-membered heterocycle is a cornerstone of numerous biologically active compounds. The choice of synthetic building blocks is therefore a critical decision that profoundly impacts reaction efficiency, yield, and the overall timeline of a research program. This guide provides an in-depth, objective comparison of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile reagent for the introduction of the oxazole motif, against its primary alternative and other synthetic strategies.

The Strategic Importance of the Oxazole Moiety and its Synthetic Access

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Its rigid, planar structure and capacity for hydrogen bonding interactions make it an attractive component for rational drug design. Consequently, efficient methods for the construction of molecules containing this heterocycle are of paramount importance.

This compound serves as a highly effective electrophilic building block for the elaboration of more complex structures. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, enabling the formation of carbon-carbon and carbon-nitrogen bonds, thereby introducing the oxazole core into a target molecule.

Head-to-Head Comparison: The Bromo vs. Chloro Analogue

The most direct competitor to this compound is its chlorinated counterpart, Methyl 2-chloromethyl-4-oxazolecarboxylate. The fundamental difference between these two reagents lies in the leaving group ability of the halide, which directly influences their reactivity in SN2 reactions.

Chemical Rationale: Bromide is a superior leaving group to chloride due to its larger atomic radius and greater polarizability, which allows it to better stabilize the negative charge as it departs. This translates to a lower activation energy for the nucleophilic attack, resulting in faster reaction rates and often allowing for milder reaction conditions.

The following tables provide a comparative summary of the expected performance of these two reagents in typical N-alkylation and C-alkylation reactions, based on established principles of chemical reactivity and data from analogous systems.

Data Presentation: N-Alkylation of Aniline
ParameterThis compoundMethyl 2-chloromethyl-4-oxazolecarboxylateJustification
Reaction Time 2-6 hours8-24 hoursSuperior leaving group ability of bromide leads to faster reaction kinetics.
Temperature Room Temperature to 50°C50°C to RefluxThe higher energy barrier for chloride displacement necessitates more thermal energy.
Typical Yield 85-95%70-85%Faster reaction rates and milder conditions often minimize side reactions and decomposition, leading to higher yields.
Data Presentation: C-Alkylation of Diethyl Malonate
ParameterThis compoundMethyl 2-chloromethyl-4-oxazolecarboxylateJustification
Reaction Time 4-8 hours12-36 hoursThe enhanced electrophilicity of the brominated reagent accelerates the alkylation of the malonate enolate.
Temperature 50°C to RefluxRefluxMore forcing conditions are typically required to achieve reasonable conversion with the less reactive chloro analogue.
Typical Yield 80-90%65-80%Milder conditions and shorter reaction times reduce the potential for side reactions such as dialkylation and decomposition.

Alternative Synthetic Strategies for the Oxazole Core

Beyond the use of pre-functionalized oxazoles, several classical methods allow for the de novo synthesis of the oxazole ring. These approaches offer greater flexibility in the substitution pattern of the final product but involve a different synthetic logic.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone using a strong acid, such as sulfuric acid or polyphosphoric acid.[2][3][4] While robust, this method often requires harsh conditions and can result in lower yields.[2]

Fischer Oxazole Synthesis

The Fischer synthesis utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2][5][6] This method is particularly useful for the preparation of 2,5-disubstituted oxazoles.[5]

Van Leusen Oxazole Synthesis

A more modern and versatile approach, the Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to construct the oxazole ring.[2][6][7] This method often proceeds under milder conditions and with a broader substrate scope.

Data Presentation: Comparison of Oxazole Synthesis Methods
MethodStarting MaterialsReagents/ConditionsTypical YieldKey Advantages/Disadvantages
Robinson-Gabriel 2-Acylamino-ketonesH₂SO₄, PPA50-60%[2]Readily available starting materials; often requires harsh conditions and can have moderate yields.
Fischer Synthesis Cyanohydrins, AldehydesAnhydrous HCl in etherModerateGood for 2,5-disubstituted oxazoles; requires handling of cyanohydrins.[5]
Van Leusen Reaction Aldehydes, TosMICBase (e.g., K₂CO₃) in alcohol60-90%[8]Mild conditions, good yields, versatile for 5-substituted oxazoles.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.

Protocol 1: N-Alkylation of Aniline with this compound

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of aniline in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound in anhydrous acetonitrile dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-Alkylation of Diethyl Malonate with this compound

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes.

  • Add a solution of this compound in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical principles and experimental procedures, the following diagrams are provided.

Caption: SN2 mechanism for nucleophilic substitution.

experimental_workflow start Start: Combine Reactants and Solvent reaction Reaction under specified temperature and time start->reaction 1. Initiate Reaction workup Aqueous Workup and Extraction reaction->workup 2. Quench and Isolate purification Column Chromatography workup->purification 3. Purify Crude Product characterization Product Characterization (NMR, MS) purification->characterization 4. Verify Structure end End: Pure Product characterization->end 5. Final Product

Caption: General experimental workflow for synthesis.

Conclusion and Recommendations

The choice of reagent for the introduction of the oxazole moiety is a critical decision in the design of a synthetic route.

  • For Efficiency and Yield: this compound is the superior choice for both N- and C-alkylation reactions. Its enhanced reactivity due to the excellent leaving group ability of bromide translates to shorter reaction times, milder conditions, and consistently higher yields.

  • For Cost-Effectiveness: Methyl 2-chloromethyl-4-oxazolecarboxylate may be a more economical option as a starting material. However, this initial cost saving must be weighed against the potential for lower yields, longer reaction times, and the need for more forcing conditions, which can increase energy consumption and the potential for side product formation.

  • For Structural Diversity: For the de novo synthesis of highly substituted or complex oxazoles, the classical methods, particularly the Van Leusen reaction, offer greater flexibility. This approach allows for the construction of the oxazole ring from simpler, more readily available precursors, enabling a wider range of substitution patterns to be explored.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, including the desired scale, the complexity of the target molecule, and the available resources. For rapid and high-yielding access to derivatives of a pre-existing oxazole core, this compound is the reagent of choice.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle, culminating in their safe and compliant disposal. The proper handling of waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of Methyl 2-bromomethyl-4-oxazolecarboxylate, a halogenated heterocyclic compound. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the technical knowledge and causal understanding necessary to manage this chemical waste stream effectively.

Hazard Identification and Risk Assessment

This compound is classified as a halogenated organic compound .[1][2] This classification is the single most critical factor in determining its disposal pathway. The bromine atom necessitates segregation from non-halogenated waste streams, primarily because halogenated compounds can form highly toxic and corrosive byproducts, such as hydrogen bromide, during certain disposal processes like incineration.[3]

Based on safety data for structurally similar compounds, the primary health hazards are summarized below. A thorough risk assessment must be conducted before handling this chemical in any capacity, including disposal.

Hazard TypeDescriptionRationale and Precaution
Skin Irritation Causes skin irritation.[4] Prolonged contact may lead to dermatitis.[5]Avoid all skin contact by using appropriate chemical-resistant gloves and a lab coat. In case of contact, wash the affected area immediately and thoroughly.[6]
Eye Irritation Causes serious eye irritation.[4] The compound is also a lachrymator, a substance that induces tearing.[6]Always wear chemical safety goggles and consider a face shield when handling larger quantities or during procedures with a risk of splashing.[7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[4][8]All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation.[1][9]
Harmful if Swallowed The compound is presumed to be harmful if ingested.[4][8]Do not eat, drink, or smoke in laboratory areas.[5] Wash hands thoroughly after handling.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related tasks, ensure the correct PPE is worn. The selection of PPE is not arbitrary; it is directly dictated by the chemical's hazard profile.

EquipmentSpecificationCausality (Why it's required)
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield is recommended for splash risks.Protects against splashes and aerosols that can cause serious, potentially irreversible, eye damage.[7][8]
Hand Protection Chemical-resistant nitrile gloves. Check the manufacturer's breakthrough time data.Provides a barrier against skin contact, which can cause irritation and potential absorption.[1]
Body Protection A laboratory coat and closed-toe shoes are mandatory.Prevents incidental contact with skin and personal clothing.[1]
Respiratory Protection Not typically required when working within a functional chemical fume hood.A fume hood provides adequate ventilation to control exposure to vapors and dusts below permissible limits.[7][9]

Waste Segregation: The Foundational Step

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management, which begins with correct identification and segregation by the generator.[10][11][12] Mixing halogenated and non-halogenated waste streams is a common and costly error, as it often results in the entire volume being treated under the more stringent (and expensive) protocols required for halogenated waste.[9]

The following decision workflow illustrates the critical segregation step.

WasteSegregationWorkflow start Waste Generation Point (e.g., reaction cleanup, contaminated items) decision1 Is waste contaminated with This compound or any other halogenated compound? start->decision1 halogenated_waste Place in 'HALOGENATED ORGANIC WASTE' Container decision1->halogenated_waste  YES non_halogenated_waste Place in 'NON-HALOGENATED ORGANIC WASTE' Container decision1->non_halogenated_waste  NO halogenated_path YES non_halogenated_path NO final_steps Ensure Container is Properly Labeled, Securely Closed, and Stored in a Designated Satellite Accumulation Area halogenated_waste->final_steps non_halogenated_waste->final_steps

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of waste containing this compound.

4.1. Preparing the Hazardous Waste Container

  • Select a Compatible Container: Choose a container made of borosilicate glass or high-density polyethylene (HDPE) that is in good condition and has a tight-fitting, threaded cap.[3][13] This prevents leaks and ensures chemical compatibility.

  • Ensure the Container is Clean and Dry: Residual chemicals from previous use could react with the new waste stream.

  • Work in a Fume Hood: All subsequent steps involving the transfer of waste must be performed inside a chemical fume hood.[9]

4.2. Labeling the Container

  • Affix a Hazardous Waste Tag: Before adding any waste, affix your institution's official hazardous waste tag to the container.[9]

  • Complete the Label Information: Use a permanent marker to clearly write the following:

    • The words "Hazardous Waste".[3][7]

    • The full, unabbreviated chemical name: "Waste this compound".[3] If other chemicals are present, list all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").[9]

    • Your name, laboratory location, and the date the first drop of waste was added.

4.3. Transferring Waste

  • Solid Waste: Carefully transfer the solid this compound using a dedicated spatula or scoop.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and absorbent paper contaminated with the compound should be placed in a designated solid halogenated waste container.

  • Glassware Rinsate: When cleaning contaminated glassware, perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone). This first rinsate is considered hazardous and must be collected in the designated liquid halogenated organic waste container.[7] Subsequent rinses may be managed as non-hazardous, depending on your institution's policy.

4.4. Secure Storage

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[3][9][14] This minimizes the release of volatile compounds and prevents spills.

  • Secondary Containment: Store the container in a designated Satellite Accumulation Area (SAA), which must provide secondary containment (e.g., a chemical-resistant tray or cabinet) to capture any potential leaks.[9]

  • Segregate Incompatibles: Ensure the container is not stored near incompatible materials, such as strong bases or oxidizing agents.

4.5. Arranging for Final Disposal

  • Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion.[14]

  • Contact EHS: Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a waste pickup.[9][13] They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

Emergency Procedures: Spill and Exposure Management

5.1. Spill Response (Small Scale)

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like sawdust. [13]

  • Collect Waste: Carefully scoop the absorbed material into your designated halogenated solid hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.[13]

5.2. First Aid and Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids, at an eyewash station. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.

By adhering to this comprehensive disposal guide, you ensure that the final step in your research workflow is conducted with the highest standards of safety, scientific responsibility, and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-bromomethyl-4-oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Methyl 2-bromomethyl-4-oxazolecarboxylate (CAS No. 1092351-94-4). As a reactive α-halo ester, this compound serves as a valuable intermediate in synthetic chemistry. However, its structural features—specifically the bromomethyl group adjacent to an oxazole ring—classify it as a potent alkylating agent and a suspected lachrymator, demanding rigorous adherence to safety protocols.[1][2] This guide provides essential, field-proven procedures to ensure your safety and the integrity of your research. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to work with confidence and control.

Hazard Assessment: Understanding the Reactivity

This compound is a solid compound that requires storage in a freezer under an inert atmosphere to maintain its stability. Its primary hazards stem from its reactivity as an alkylating agent and its irritant properties.[1] The bromomethyl group is highly susceptible to nucleophilic substitution, meaning it can readily react with biological macromolecules, leading to irritation or damage upon contact.[3]

Table 1: Hazard Identification and GHS Classification

Hazard Type GHS Classification Description
Acute Toxicity, Oral H302: Harmful if swallowed Ingestion can cause significant adverse health effects.
Skin Irritation H315: Causes skin irritation Direct contact can lead to redness, inflammation, and discomfort.[4]
Eye Irritation H319: Causes serious eye irritation Can cause significant eye damage; lachrymatory effects (tear production) are likely.[2][5]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[4] |

The GHS pictogram associated with this compound is the GHS07 exclamation mark, indicating its potential to cause these irritant and acute toxicity effects.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE is critical. The required level of protection escalates based on the nature of the operation, from handling small quantities in a controlled setting to managing a spill.

Table 2: Required PPE for Different Operational Scenarios

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, single pair of nitrile gloves, closed-toe shoes. For handling small quantities (<1g) exclusively within a certified chemical fume hood.[6]
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile). When transferring solutions, heating, sonicating, or handling larger volumes where splashes or aerosols may be generated.[6][7]

| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas), chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and chemical-resistant boots. | For responding to any spill or uncontrolled release of the compound outside of a fume hood.[4][6] |

In-Depth PPE Rationale:
  • Eye and Face Protection : Because this compound is a serious eye irritant and suspected lachrymator, standard safety glasses are the absolute minimum.[4][5] For any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles during such tasks to protect the entire face.[7]

  • Skin and Body Protection : A standard lab coat is sufficient for low-volume work. Nitrile gloves provide good protection against accidental contact with small quantities.[5] For tasks with higher exposure risk, double-gloving is recommended; this practice significantly reduces the risk of exposure from a single glove failure.[6] An outer glove can be removed if contaminated, leaving the inner glove to provide continuous protection.[7]

  • Respiratory Protection : All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8] A respirator is not a substitute for proper engineering controls and should be reserved for emergency situations where the fume hood is compromised or a spill has occurred.

Safe Handling and Operational Plan

Adherence to a strict, step-by-step workflow is the cornerstone of safety.

Step 1: Preparation
  • Verify Fume Hood Certification : Before starting, ensure your chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble All Materials : Gather all necessary equipment, reagents, and waste containers and place them inside the fume hood to minimize reaching in and out.

  • Don Appropriate PPE : Put on the level of PPE required for your specific task, as detailed in Table 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.[7]

Step 2: Handling and Use
  • Work Within the Fume Hood : Conduct all weighing, transfers, and reactions deep within the fume hood, at least 6 inches from the sash.

  • Keep Containers Closed : Keep the container of this compound sealed when not in immediate use.

  • Use Spark-Proof Tools : While the compound is not highly flammable, using spark-proof tools is good practice with organic chemicals.[6]

  • Monitor Reactions : Continuously monitor reactions for any signs of unexpected events, such as pressure buildup or temperature changes.

Step 3: Storage
  • Short-Term Storage : Tightly seal the container.

  • Long-Term Storage : For long-term stability, the compound should be stored in a freezer at or below -20°C under an inert atmosphere.

  • Segregation : Store away from incompatible materials such as strong bases, amines, and oxidizers.[5]

Emergency Response Protocols

Immediate and correct action during an emergency can prevent serious injury.

First Aid for Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Skin Contact : Remove all contaminated clothing immediately while flushing the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][10]

  • Inhalation : Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Management

The response to a spill depends entirely on its scale and location. The following workflow illustrates the decision-making process.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill - Location? - Quantity? - Exposure? spill->assess minor_spill MINOR SPILL (<100mg, contained in hood) assess->minor_spill Minor major_spill MAJOR SPILL (Outside hood, large quantity, or personnel exposure) assess->major_spill Major ppe_minor Don Additional PPE (apron, double gloves) minor_spill->ppe_minor alert Alert Personnel & Evacuate Area major_spill->alert absorb Cover with Absorbent (vermiculite, sand) ppe_minor->absorb collect Carefully Collect Waste into a sealed container absorb->collect decon_minor Decontaminate Area with appropriate solvent collect->decon_minor report Report Incident to Supervisor decon_minor->report contact_ehs Contact EH&S / Emergency Response alert->contact_ehs isolate Isolate the Area (close doors, post warnings) contact_ehs->isolate isolate->report

Caption: Workflow for chemical spill response.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Solid Waste : All solid waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[6]

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]

  • Decontamination : Decontaminate glassware and equipment by rinsing with an appropriate organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste. Follow this with a thorough wash using soap and water.

  • Disposal Compliance : All waste disposal must follow local, regional, and national hazardous waste regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[12]

By integrating these expert-level protocols into your daily work, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.